Product packaging for Dimethyl octadecanedioate(Cat. No.:CAS No. 1472-93-1)

Dimethyl octadecanedioate

Número de catálogo: B074464
Número CAS: 1472-93-1
Peso molecular: 342.5 g/mol
Clave InChI: ZOXMHKCFDXHCJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Dimethyl octadecanedioate is a long-chain diester derivative of octadecanedioic acid, serving as a critical building block and precursor in advanced organic synthesis and materials science research. Its primary research value lies in its application as a monomer for the production of specialty polyesters and polyamides (nylons), particularly long-chain polyesters that exhibit enhanced flexibility, toughness, and thermal stability compared to their shorter-chain counterparts. Researchers utilize this compound to synthesize novel polymeric materials for applications in biodegradable plastics, high-performance coatings, and elastomers. The mechanism of action involves standard polycondensation reactions, where the ester groups undergo transesterification (in polyester synthesis) or react with diamines (in polyamide synthesis) to form extended polymer chains. Furthermore, its symmetrical structure and defined chain length make it an excellent standard in analytical chemistry, particularly in gas chromatography and mass spectrometry for method development and calibration. As a diester, it often offers superior handling properties, such as higher volatility and solubility in common organic solvents, compared to the parent diacid, facilitating easier processing in laboratory settings. This reagent is essential for investigations into structure-property relationships in macromolecular chemistry and the development of new functional materials with tailored characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O4 B074464 Dimethyl octadecanedioate CAS No. 1472-93-1

Propiedades

IUPAC Name

dimethyl octadecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-23-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)24-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXMHKCFDXHCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340721
Record name Dimethyl octadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472-93-1
Record name Dimethyl octadecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1472-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanedioic acid, 1,18-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanedioic acid, 1,18-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl octadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl octadecanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Dimethyl Octadecanedioate

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS No. 1472-93-1). The information is compiled from various chemical and scientific data sources to support research, development, and application activities.

Chemical Identity

This compound is the dimethyl ester of octadecanedioic acid. It is a long-chain dicarboxylic acid ester.

  • IUPAC Name : this compound[1]

  • Synonyms : Octadecanedioic acid, dimethyl ester; Dimethyl 1,18-octadecanedioate[2][3]

  • Molecular Formula : C₂₀H₃₈O₄[2][3][4]

  • Molecular Weight : 342.51 g/mol [3][4][5][6]

  • CAS Registry Number : 1472-93-1[2][3][4]

Tabulated Physical Properties

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

PropertyValueUnitsSource(s)
General Properties
AppearanceWhite to almost white powder or crystals-[4][7]
Physical Constants
Melting Point59.5 - 60.5°C[2]
60°C[3][4][8]
Boiling Point207°C at 3 mmHg[3][4][8]
170°C at 0.1 Torr[2]
Density (Predicted)0.936 ± 0.06g/cm³[2][3][4][7][8]
Flash Point168.2°C[2][7][8]
Refractive Index1.449-[2][7][8]
Vapor Pressure0.001Pa at 25°C[3][4]
7.93 x 10⁻⁶mmHg at 25°C[7][8]
Solubility
Water Solubility616ng/L at 20°C[4][7][8]
Chromatography Data
Kovats Retention Index2423(Standard non-polar column)[1]
Computed Properties
XLogP37.3-[1][]
Topological Polar Surface Area52.6Ų[1][2][]
Hydrogen Bond Acceptor Count4-[2][]
Rotatable Bond Count19-[2][]

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties for this specific compound are not exhaustively available. However, this section describes a general synthesis method and standard procedures for measuring key physical properties.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of octadecanedioic acid with methanol (B129727), catalyzed by an acid.[10]

Materials:

  • Octadecanedioic acid (C₁₈H₃₄O₄)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Octadecanedioic acid is dissolved in a large excess of methanol in a round-bottom flask.[10]

  • A catalytic amount of concentrated sulfuric acid (a few drops) is carefully added to the mixture.[10]

  • The reaction mixture is heated to reflux and stirred for several hours (e.g., 16 hours) to drive the esterification to completion.[10]

  • Upon cooling to room temperature, the product, this compound, crystallizes out of the solution as a colorless solid.[10]

  • The solid product is collected by filtration and washed with cold methanol to remove unreacted acid and catalyst.[10]

  • Further purification can be achieved by flash column chromatography using a solvent system such as hexane:ethyl acetate (9:1) to yield the pure product.[10]

Determination of Melting Point

The melting point of a crystalline solid like this compound is typically determined using a melting point apparatus.

Procedure:

  • A small, dry sample of the purified this compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point of this compound is provided at reduced pressure, which is a standard technique for high molecular weight compounds to prevent decomposition at high temperatures. This is typically performed using vacuum distillation.

Procedure:

  • The compound is placed in a distillation flask connected to a vacuum pump and a manometer to measure the pressure.

  • The flask is heated, and the temperature of the vapor that distills is measured at a specific, stable pressure.

  • This temperature is recorded as the boiling point at that pressure.

Diagrams and Workflows

Logical Relationship of Key Identifiers

CAS_1472_93_1 CAS: 1472-93-1 Dimethyl_octadecanedioate This compound CAS_1472_93_1->Dimethyl_octadecanedioate is C20H38O4 Formula: C20H38O4 Dimethyl_octadecanedioate->C20H38O4 has MW_342_51 MW: 342.51 C20H38O4->MW_342_51 results in

Caption: Key identifiers for this compound.

Experimental Workflow for Synthesis

cluster_reactants Reactants Octadecanedioic_acid Octadecanedioic Acid Reflux Reflux Octadecanedioic_acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H2SO4 (catalyst) H2SO4->Reflux Crystallization Cool & Crystallize Reflux->Crystallization Filtration Filter & Wash Crystallization->Filtration Purification Column Chromatography Filtration->Purification Final_Product Pure Dimethyl octadecanedioate Purification->Final_Product

Caption: Synthesis workflow for this compound.

General Workflow for Melting Point Determination

Sample_Prep Pack Sample in Capillary Tube Apparatus_Setup Place in Melting Point Apparatus Sample_Prep->Apparatus_Setup Heating Heat at a Controlled Rate Apparatus_Setup->Heating Observation Observe Melting Process Heating->Observation Record_Range Record Temperature Range (Onset to Clear) Observation->Record_Range Result Melting Point Record_Range->Result

Caption: Workflow for melting point determination.

References

An In-depth Technical Guide to the Synthesis of Dimethyl Octadecanedioate from Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl octadecanedioate from octadecanedioic acid. It includes a detailed experimental protocol for Fischer esterification, a summary of key quantitative data, and a visualization of the relevant metabolic pathway for dicarboxylic acids. This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.

Overview and Applications

Octadecanedioic acid, a long-chain dicarboxylic acid, and its derivatives such as this compound are valuable molecules with applications in various industries. This compound is utilized as an intermediate in the synthesis of polymers, fragrances, and lubricants.[1][2] In the biomedical field, it is used in the formulation of topical treatments for skin conditions like eczema, psoriasis, and dermatitis due to its emollient properties.[][]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound from octadecanedioic acid is the Fischer esterification. This reaction involves the acid-catalyzed esterification of the dicarboxylic acid with methanol (B129727).

Experimental Protocol: Fischer Esterification

This protocol is based on established laboratory procedures for the esterification of dicarboxylic acids.

Materials:

  • Octadecanedioic acid (C18H34O4)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H2SO4), concentrated

  • Sodium bicarbonate (NaHCO3), 5% aqueous solution

  • Hexane

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask (1000 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for filtration and crystallization

  • Flash column chromatography setup (optional)

Procedure:

  • Reaction Setup: To a 1000 mL round-bottom flask, add octadecanedioic acid (20.5 g, 63.7 mmol).

  • Add 600 mL of methanol to the flask.

  • With gentle stirring, carefully add 10 drops of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The octadecanedioic acid will dissolve as the mixture is heated.

  • Maintain the reflux for 16 hours to ensure the reaction goes to completion.

  • Work-up: After 16 hours, allow the reaction mixture to cool to room temperature. The product, this compound, will begin to crystallize as a colorless solid.

  • Isolation and Washing: Filter the crystallized product using a Büchner funnel and wash the crystals with cold methanol.

  • Purification (Optional): For higher purity, the crude product can be purified by flash column chromatography using a hexane:ethyl acetate (9:1) solvent system.[5]

  • Drying: Dry the purified product under vacuum to yield this compound as a colorless powder.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting MaterialOctadecanedioic Acid[5]
ReagentsMethanol, Sulfuric Acid[5]
Reaction Time16 hours[5]
Yield99%[5]
AppearanceColorless powder[5]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C20H38O4[5]
Molecular Weight 342.51 g/mol [5]
Melting Point 60 °C[6][7]
Boiling Point 207 °C / 3 mmHg[6][7]
¹H NMR (400MHz, CDCl₃) δ (ppm) = 3.65 (s, 6H), 2.29 (t, 4H), 1.60 (m, 4H), 1.37-1.20 (m, 24H)[5]
¹³C NMR (100MHz, CDCl₃) δ (ppm) = 174.3, 51.4, 34.1, 29.6-29.2, 29.1, 24.9[5]
IR (cm⁻¹) 3451, 2916, 2847, 1738 (C=O), 1472, 1435, 1191, 1163[5]
MS (EI) m/z (%) calculated for C₂₀H₃₈O₄Na: 365.2668; found: 365.2674[5]

Visualization of Synthesis and Metabolic Pathway

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from octadecanedioic acid.

G Synthesis Workflow of this compound A Octadecanedioic Acid (Starting Material) C Reaction Mixture A->C B Methanol (Solvent) Sulfuric Acid (Catalyst) B->C D Reflux (16 hours) C->D E Cooling and Crystallization D->E F Filtration and Washing (with cold Methanol) E->F G Crude Dimethyl Octadecanedioate F->G H Flash Column Chromatography (Hexane:EtOAc 9:1) (Optional) G->H J Drying G->J If not purified I Purified Dimethyl Octadecanedioate H->I I->J K Final Product J->K

Caption: Workflow for the synthesis and purification of this compound.

Metabolic Pathway of Dicarboxylic Acids

While this compound itself is not a direct signaling molecule, its parent compound, octadecanedioic acid, is a product of fatty acid metabolism. The following diagram illustrates the ω-oxidation pathway, which produces dicarboxylic acids, and their subsequent breakdown via peroxisomal β-oxidation.[6][8]

G Metabolic Pathway of Dicarboxylic Acids cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_peroxisome Peroxisome A Monocarboxylic Fatty Acid B ω-Hydroxy Fatty Acid A->B Cytochrome P450 (ω-oxidation) C Fatty Aldehyde B->C Alcohol Dehydrogenase D Dicarboxylic Acid (e.g., Octadecanedioic Acid) C->D Aldehyde Dehydrogenase E Dicarboxylyl-CoA D->E Dicarboxylyl-CoA Synthetase F Chain-shortened Dicarboxylyl-CoA + Acetyl-CoA E->F β-oxidation

Caption: The ω-oxidation and peroxisomal β-oxidation of fatty acids.

References

An In-depth Technical Guide to Dimethyl Octadecanedioate (CAS 1472-93-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Dimethyl Octadecanedioate (CAS 1472-93-1), a versatile long-chain diester. The information is curated for professionals in research, and drug development, presenting key data in a structured and accessible format.

Chemical and Physical Properties

This compound is a white crystalline powder with the molecular formula C20H38O4.[1] It is also known by other names such as Octadecanedioic acid, dimethyl ester, and Dimethyl 1,18-octadecanedioate.[1][2] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C20H38O4[1]
Molecular Weight 342.51 g/mol [1]
CAS Number 1472-93-1[1]
Appearance White crystalline powder[1]
Melting Point 60 °C[]
Boiling Point 207 °C at 3 mmHg[]
Density 0.936 ± 0.06 g/cm³[]
Water Solubility 616 ng/L at 20 °C[4]
Flash Point 168.2 °C[4]
Refractive Index 1.449[4]
Vapor Pressure 7.93E-06 mmHg at 25°C[4]
LogP 5.574[4]
PSA (Polar Surface Area) 52.60 Ų[4]

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below: esterification of octadecanedioic acid and electrolytic synthesis.

Experimental Protocol: Esterification of Octadecanedioic Acid

This method involves the direct esterification of octadecanedioic acid with methanol (B129727) in the presence of an acid catalyst.

Materials:

  • Octadecanedioic acid (C18H34O4)

  • Methanol (MeOH)

  • Sulfuric acid (H2SO4)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • To a 1000 mL flask, add 20.5 g (63.7 mmol) of octadecanedioic acid and 600 mL of methanol.[5]

  • Add 10 drops of sulfuric acid to the mixture.[5]

  • Stir the mixture under reflux for 16 hours. The octadecanedioic acid will dissolve upon heating.[5]

  • Allow the reaction mixture to cool to room temperature, at which point the product will crystallize as a colorless solid.[5]

  • Filter the solid and wash it with cold methanol.[5]

  • Purify the crude product by flash column chromatography using a hexane:ethyl acetate (9:1) mobile phase.[5]

  • The final product is a colorless powder with a typical yield of around 99%.[5]

Characterization Data:

  • ¹H NMR (400MHz, CDCl₃, TMS): δ (ppm) = 3.65 (s, 6H, -O-CH₃), 2.29 (t, 4H, J=7.56Hz, -CO-CH₂-CH₂-), 1.60 (m, 4H, -CH₂-CH₂-CH₂-), 1.37-1.20 (m, 24H, -CH₂-(CH₂)₁₂-CH₂-).[5]

  • ¹³C NMR (100MHz, CDCl₃, TMS): δ (ppm) = 174.3 (-CH₂-CO-O-CH₃), 51.4 (-O-CH₃), 34.1 (-CH₂-CO-), 29.6-29.2 (-CH₂-(CH₂)₁₂-CH₂-), 29.1 (-CH₂-(CH₂)₂-CO-), 24.9 (-CH₂-CH₂-CO-).[5]

  • IR (cm⁻¹): 3451, 2916, 2847, 1738, 1472, 1463, 1435, 1412, 1382, 1370, 1350, 1316, 1273, 1233, 1191, 1163, 1117, 1091, 1033, 991, 968, 882, 824, 769, 732, 719, 700.[5]

  • MS (EI): m/z (%) calculated for C₂₀H₃₈O₄Na: 365.2668; found: 365.2674.[5]

Experimental Protocol: Electrolytic Synthesis (Kolbe Electrolysis)

This method provides an alternative route with high purity and good yields.[6]

Materials:

  • Methyl hydrogen sebacate (B1225510)

  • Methanol

  • Acetic acid

  • Ether

  • 5% aqueous sodium bicarbonate solution

Procedure:

  • Prepare an electrolytic cell with a platinum sheet anode and two platinum sheet cathodes.

  • Dissolve methyl hydrogen sebacate in methanol to create the electrolyte solution.

  • Apply a direct current to initiate the electrolysis, maintaining a rapid reflux of the methanol. The reaction is typically complete after 30-40 hours, indicated by an alkaline reaction of the solution.[6]

  • Upon completion, acidify the solution with acetic acid and remove the solvent under reduced pressure.[6]

  • Dissolve the residue in ether and wash with two portions of 5% aqueous sodium bicarbonate solution.[6]

  • Remove the ether to obtain the crude product.[6]

  • Recrystallize the product from warm methanol.[6]

  • Collect the white, microcrystalline product by suction filtration and dry in a vacuum desiccator. The typical yield is 68-74%.[6]

Synthesis_Workflow cluster_esterification Esterification of Octadecanedioic Acid cluster_electrolysis Electrolytic Synthesis (Kolbe Electrolysis) A Octadecanedioic Acid + Methanol + H₂SO₄ B Reflux for 16h A->B C Cool to RT & Crystallize B->C D Filter & Wash with cold Methanol C->D E Flash Column Chromatography D->E F This compound (Yield: ~99%) E->F G Methyl Hydrogen Sebacate in Methanol (Electrolyte) H Electrolysis (30-40h) G->H I Acidify with Acetic Acid & Remove Solvent H->I J Dissolve in Ether & Wash with NaHCO₃ I->J K Recrystallize from Methanol J->K L This compound (Yield: 68-74%) K->L

Synthesis Workflows for this compound.

Applications in Research and Drug Development

This compound has several applications stemming from its chemical nature as a long-chain diester.

Monomer for Biodegradable Polymers

This compound serves as a key monomer in the synthesis of biodegradable polymers.[7] Its incorporation into polymer chains can enhance properties such as biodegradability and mechanical strength.[7] These polymers have potential applications in drug delivery systems and medical devices.

Biodegradable_Polymer_Lifecycle cluster_synthesis Polymer Synthesis cluster_application Application cluster_degradation Biodegradation A This compound (Monomer) B Polymerization (e.g., with Diols) A->B C Biodegradable Polymer B->C D Drug Delivery Vehicle or Medical Device C->D E Hydrolysis / Enzymatic Degradation D->E F Non-toxic Byproducts E->F F->A Potential for Renewable Cycle

Conceptual Lifecycle of Biodegradable Polymers from this compound.
Excipient in Pharmaceutical Formulations

Due to its high melting point and low toxicity, this compound is utilized as an excipient in the pharmaceutical industry, particularly in the formulation of tablets and capsules.[7] It can function as a lubricant, helping to prevent ingredients from clumping together and from sticking to the tablet punches or capsule filling machine. It also ensures smooth tablet formation and ejection.

Emollient in Topical Formulations

In the biomedical industry, this compound is used in the formulation of drugs for treating skin conditions such as eczema, psoriasis, and dermatitis.[] Its emollient and moisturizing properties make it a valuable ingredient in cosmetics and personal care products.[] As an emollient, it helps to soften and soothe the skin by forming a protective layer that traps moisture.

Analytical Methods for Quality Control

Ensuring the purity and quality of this compound is crucial for its application in the pharmaceutical industry. A variety of analytical techniques can be employed for quality control.[8][9]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.[10]
Gas Chromatography (GC) For the analysis of residual solvents from the synthesis process.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the identity of the compound by identifying its functional groups.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure and confirm the identity of the compound.[5]
Mass Spectrometry (MS) To determine the molecular weight and confirm the identity of the compound.[5]
Differential Scanning Calorimetry (DSC) To determine the melting point and assess the thermal properties and purity.

Suppliers

This compound is commercially available from various chemical suppliers. A selection of these suppliers is listed below.

SupplierWebsite
BOC Sciences--INVALID-LINK--
ChemicalBook--INVALID-LINK--
LookChem--INVALID-LINK--
MedChemExpress--INVALID-LINK--
SJZ Chem-Pharm Co., Ltd.--INVALID-LINK--
Sunshine Pharma--INVALID-LINK--

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2] However, as with any chemical, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Solubility Landscape of Dimethyl Octadecanedioate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of dimethyl octadecanedioate, a long-chain aliphatic diester of interest to researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature, this document provides a robust framework based on chemical principles for predicting its solubility. Furthermore, it details comprehensive experimental protocols for researchers to quantitatively determine these parameters in their own laboratory settings.

Introduction to this compound

This compound (C₂₀H₃₈O₄, Molar Mass: 342.51 g/mol ) is a diester characterized by a long C₁₈ aliphatic backbone.[1][2][3] Its structure imparts a nonpolar, hydrophobic nature, classifying it as a lipid-soluble molecule. Physical properties such as its melting point, typically reported around 59-60.5°C, and a very low water solubility of approximately 616 ng/L at 20°C, underscore its hydrophobic character.[1][4] Understanding its behavior in various solvents is a critical prerequisite for its application in formulation, synthesis, and purification processes.

Predicted Solubility in Common Laboratory Solvents

The solubility of a compound is primarily governed by the principle of "like dissolves like," which indicates that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents.[5] Given the long, nonpolar hydrocarbon chain of this compound, its solubility is expected to be favorable in nonpolar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents is predicted to be limited.

The following table summarizes the predicted solubility of this compound based on these principles. It is important to note that these are qualitative predictions, and experimental verification is necessary for precise quantitative values.

Solvent ClassCommon SolventsPredicted Solubility of this compoundRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHighThe nonpolar nature of these solvents closely matches the long aliphatic chain of the diester, leading to favorable solute-solvent interactions.
Nonpolar Aromatic Toluene, BenzeneModerate to HighWhile nonpolar, the aromaticity of these solvents introduces slightly different interactions, but good solubility is still expected.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents have a good balance of polarity and the ability to interact with the ester groups, making them effective for a wide range of organic compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighThese solvents are relatively nonpolar and can effectively solvate the long hydrocarbon chain.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateAcetone is a polar aprotic solvent; while it can interact with the ester functional groups, the long nonpolar chain will limit overall solubility.
Esters Ethyl Acetate (B1210297)Moderate to HighAs an ester itself, ethyl acetate shares functional group similarity, which can promote solubility.
Alcohols Methanol, EthanolLow to ModerateThese are polar protic solvents. The hydrogen-bonding network of alcohols is not ideal for solvating the large, nonpolar aliphatic chain, leading to lower solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very LowThe high polarity of these solvents makes them poor candidates for dissolving long-chain, nonpolar compounds.
Polar Protic WaterInsolubleThe highly polar, hydrogen-bonding nature of water is incompatible with the hydrophobic diester chain, resulting in negligible solubility.[4]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the saturation solubility of a compound in a given solvent at a specific temperature.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system, or a gravimetric analysis setup (vacuum oven or rotary evaporator)

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through a preliminary kinetic study to ensure the concentration of the dissolved solid no longer changes over time.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the same constant temperature for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent precipitation of the solute due to temperature changes, the syringe can be pre-warmed to the experimental temperature. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: A known volume of the filtered, saturated solution is collected in a pre-weighed vial. The solvent is then carefully evaporated under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is achieved. The solubility can then be calculated as mass of solute per volume of solvent.

    • Chromatographic Method (HPLC/GC): Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.

  • Data Analysis: Calculate the solubility and express it in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The experiment should be repeated multiple times to ensure the reproducibility of the results.

Figure 1. General experimental workflow for the determination of solubility using the isothermal shake-flask method.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for this compound in common laboratory solvents is currently lacking, this technical guide provides a strong predictive framework and detailed experimental procedures to empower researchers. By understanding the principles of "like dissolves like" and employing robust methodologies such as the isothermal shake-flask method, scientists can accurately determine the solubility of this compound, facilitating its effective use in a wide range of scientific and industrial applications. The generation and publication of such data would be a valuable contribution to the chemical research community.

References

Spectral Analysis of Dimethyl Octadecanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Dimethyl octadecanedioate (CAS 1472-93-1), a long-chain aliphatic diester. The information presented herein is crucial for the characterization and quality control of this compound in research and development settings. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with detailed experimental protocols and workflow visualizations.

Spectral Data Summary

The following tables summarize the key spectral data for this compound. Due to the limited availability of public experimental NMR and IR spectra, predicted NMR data and typical IR absorption bands for similar long-chain esters are provided. The mass spectrometry data is derived from experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values. Experimental conditions, such as solvent and spectrometer frequency, can influence actual chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~3.67Singlet-OCH₃ (Methyl ester)
~2.30Triplet-CH₂-C=O (Methylene alpha to carbonyl)
~1.62Multiplet-CH₂-CH₂-C=O (Methylene beta to carbonyl)
~1.25Multiplet-(CH₂)₁₂- (Methylene chain)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~174.3C=O (Ester carbonyl)
~51.4-OCH₃ (Methyl ester)
~34.1-CH₂-C=O (Methylene alpha to carbonyl)
~29.7 - ~29.1-(CH₂)₁₂- (Methylene chain)
~24.9-CH₂-CH₂-C=O (Methylene beta to carbonyl)
Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2920 - 2850StrongC-H stretch (alkane)
1750 - 1735StrongC=O stretch (ester carbonyl)[1]
1470 - 1450MediumC-H bend (alkane)
1300 - 1000StrongC-O stretch (ester)[1]
Mass Spectrometry (MS)

The following data are based on the electron ionization (EI) mass spectrum of this compound.

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
342Low[M]⁺ (Molecular Ion)
311Moderate[M - OCH₃]⁺
201Moderate[CH₃OC(O)(CH₂)₇CH=CH]⁺
143Moderate[CH₃OC(O)(CH₂)₄]⁺
98High[C₆H₁₀O₂]⁺
87High[CH₃OC(O)CH₂CH₂]⁺
74Base Peak[CH₃OC(O)H₂]⁺ (McLafferty rearrangement)
55High[C₄H₇]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of long-chain esters.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, depending on sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (Thin Film Method for Solids):

    • Place a few milligrams of solid this compound onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).

    • Gently heat the plate to melt the solid, or dissolve the solid in a small amount of a volatile solvent (e.g., chloroform) and deposit the solution onto the plate, allowing the solvent to evaporate.

    • Place a second salt plate on top of the first to create a thin, uniform film of the sample.

  • Instrument Parameters (FTIR):

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Acquire a background spectrum of the clean, empty sample compartment prior to running the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • Instrument Parameters (Gas Chromatography):

    • GC System: Gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like polyethylene (B3416737) glycol or a non-polar phase like 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5-10 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 or as appropriate for the sample concentration.

  • Instrument Parameters (Mass Spectrometry):

    • MS System: Quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Processing:

    • The software will generate a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and a proposed fragmentation pathway for this compound in mass spectrometry.

Spectral_Data_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve Dilute Dilute in Volatile Solvent (MS) Sample->Dilute Melt Melt/Cast as Thin Film (IR) Sample->Melt NMR NMR Spectrometer Dissolve->NMR GCMS GC-MS System Dilute->GCMS IR FTIR Spectrometer Melt->IR NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicities) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Intensities) GCMS->MS_Data

Caption: General experimental workflow for the spectral analysis of this compound.

Mass_Spec_Fragmentation mol This compound [M]⁺, m/z 342 frag1 [M - OCH₃]⁺ m/z 311 mol->frag1 - OCH₃ frag2 [CH₃OC(O)(CH₂)ₙ]⁺ ... mol->frag2 alpha-cleavage frag4 McLafferty Rearrangement Product [CH₃OC(O)H₂]⁺, m/z 74 (Base Peak) mol->frag4 McLafferty Rearrangement frag3 [C₆H₁₀O₂]⁺ m/z 98 frag2->frag3 Further fragmentation frag5 [C₄H₇]⁺ m/z 55 frag3->frag5 - C₃H₃O

Caption: Proposed mass spectral fragmentation pathway for this compound.

References

Dimethyl Octadecanedioate: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl octadecanedioate (DMOM) is the dimethyl ester of the C18 saturated dicarboxylic acid, octadecanedioic acid. With the molecular formula C20H38O4, this diester presents as a white crystalline powder at room temperature.[1][] Its long aliphatic chain and terminal ester functionalities impart properties that make it a compound of interest across various scientific and industrial domains, including the biomedical, cosmetic, polymer, and lubricant industries.[][3] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential research applications of this compound, highlighting areas ripe for further investigation. While direct biological and performance data is limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge and general experimental frameworks to explore the utility of this versatile molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various formulations and systems.

PropertyValueSource(s)
Molecular Formula C20H38O4[1]
Molecular Weight 342.51 g/mol [1]
CAS Number 1472-93-1[1]
Appearance White to almost white crystalline powder[1][]
Melting Point 60 °C[1][3]
Boiling Point 207 °C at 3 mmHg[1][3]
Density 0.936 ± 0.06 g/cm³ (Predicted)[1][3]
Water Solubility 616 ng/L at 20 °C[1][3]
LogP (Predicted) 7.56[1]
Flash Point 168.2 °C[3]
Vapor Pressure 0.001 Pa at 25 °C[1]

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of octadecanedioic acid with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

A detailed experimental protocol for the synthesis of this compound is as follows:

  • Reaction Setup: To a 1000 mL flask, add octadecanedioic acid (20.5 g, 63.7 mmol, 1.0 eq.) and 600 mL of methanol.

  • Catalysis: Add 10 drops of concentrated sulfuric acid to the mixture.

  • Reflux: Stir the mixture for 16 hours under reflux. The octadecanedioic acid will dissolve upon heating.

  • Crystallization: Allow the reaction mixture to cool to room temperature. The product will crystallize as a colorless solid.

  • Filtration and Washing: Filter the solid product and wash it with cold methanol.

  • Purification: Purify the colorless solid by flash column chromatography using a hexane:ethyl acetate (B1210297) (9:1) mobile phase to yield this compound as a colorless powder (Expected yield: ~99%).

G cluster_reactants Reactants cluster_process Process cluster_product Product Octadecanedioic Acid Octadecanedioic Acid Mixing Mixing Octadecanedioic Acid->Mixing Methanol Methanol Methanol->Mixing Sulfuric Acid (catalyst) Sulfuric Acid (catalyst) Sulfuric Acid (catalyst)->Mixing Reflux (16h) Reflux (16h) Mixing->Reflux (16h) Cooling to RT Cooling to RT Reflux (16h)->Cooling to RT Crystallization Crystallization Cooling to RT->Crystallization Filtration & Washing Filtration & Washing Crystallization->Filtration & Washing Purification (Column Chromatography) Purification (Column Chromatography) Filtration & Washing->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Synthesis Workflow of this compound.

Potential Research Applications and Methodologies

The unique physicochemical properties of this compound suggest its utility in several research and development areas.

Dermatology and Cosmetics

This compound is cited for its use in formulations for treating skin conditions such as eczema, psoriasis, and dermatitis, and as an emollient and moisturizing agent in cosmetics.[] Its waxy texture, low toxicity, and non-comedogenic properties are advantageous in these applications.[3]

Research Focus: A key area of research is to quantify its skin penetration, moisturizing efficacy, and its role as a delivery vehicle for other active pharmaceutical ingredients (APIs).

General Experimental Protocol: In Vitro Skin Permeation Study

  • Skin Preparation: Use excised human or animal skin, mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply a defined amount of the topical formulation containing this compound to the skin surface in the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) maintained at 37°C and continuously stirred.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment for analysis.

  • Quantification: Analyze the concentration of this compound (and any co-formulated API) in the receptor fluid using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Calculate the cumulative amount of permeated substance versus time and determine the steady-state flux and permeability coefficient.

Pharmaceutical Sciences

In the pharmaceutical industry, this compound is suggested as an excipient, particularly in solid dosage forms like tablets and capsules.[3] Its high melting point and low toxicity make it a candidate for use in drug delivery systems.[3]

Research Focus: Investigations could focus on its role as a binder, lubricant, or matrix-forming agent in controlled-release formulations. Its compatibility with various APIs and its effect on drug dissolution and stability would be critical areas of study.

Polymer Chemistry

As a difunctional ester, this compound can serve as a monomer in polymerization reactions, particularly for the synthesis of biodegradable polyesters.[3] The resulting polymers could have applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. It may also be used as a plasticizer to improve the flexibility and processability of polymers.[]

Research Focus: Research in this area would involve the synthesis and characterization of novel polyesters derived from this compound. Key performance indicators would include molecular weight, thermal properties (glass transition and melting temperatures), mechanical strength, and biodegradation rate.

General Experimental Protocol: Polyester Synthesis via Polycondensation

  • Reactants: Charge a reaction vessel with this compound, a suitable diol (e.g., 1,4-butanediol), and a transesterification catalyst (e.g., titanium(IV) isopropoxide).

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) and heat the mixture.

  • First Stage (Ester Interchange): Heat the reaction mixture under atmospheric pressure to a temperature sufficient to initiate the transesterification reaction, distilling off the methanol byproduct.

  • Second Stage (Polycondensation): Gradually apply a vacuum to the system while increasing the temperature to facilitate the removal of the diol and drive the polymerization towards higher molecular weights.

  • Termination and Isolation: Once the desired viscosity is reached, cool the reactor and isolate the resulting polyester.

  • Characterization: Characterize the polymer's molecular weight (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry), and mechanical properties (Tensile Testing).

Industrial Lubricants

The high thermal stability and excellent lubricity of this compound make it a promising candidate as a lubricant additive.[3] It is particularly suggested for high-temperature applications where conventional lubricants may degrade.[3]

Research Focus: The primary research goal is to evaluate its performance as a lubricant base oil or additive. This includes assessing its effect on friction, wear, and thermal stability of lubricating formulations.

General Experimental Protocol: Lubricant Performance Evaluation

  • Formulation: Prepare lubricant formulations containing varying concentrations of this compound in a base oil.

  • Tribological Testing: Use a tribometer (e.g., a four-ball or pin-on-disk tester) to measure the coefficient of friction and wear scar diameter under controlled load, speed, and temperature conditions.

  • Thermal Stability Analysis: Employ thermogravimetric analysis (TGA) to determine the decomposition temperature of the lubricant formulations.

  • Viscosity Measurement: Measure the kinematic viscosity of the formulations at different temperatures using a viscometer.

  • Surface Analysis: After tribological testing, analyze the wear surfaces of the test specimens using techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to understand the wear mechanisms.

G cluster_properties Physicochemical Properties cluster_applications Potential Applications DMOM This compound Long Aliphatic Chain Long Aliphatic Chain DMOM->Long Aliphatic Chain Terminal Ester Groups Terminal Ester Groups DMOM->Terminal Ester Groups High Melting Point High Melting Point DMOM->High Melting Point Low Toxicity Low Toxicity DMOM->Low Toxicity High Thermal Stability High Thermal Stability DMOM->High Thermal Stability Emollient (Cosmetics) Emollient (Cosmetics) Long Aliphatic Chain->Emollient (Cosmetics) Hydrophobicity Plasticizer (Polymers) Plasticizer (Polymers) Long Aliphatic Chain->Plasticizer (Polymers) Flexibility Lubricant Additive Lubricant Additive Long Aliphatic Chain->Lubricant Additive Lubricity Monomer (Biodegradable Polymers) Monomer (Biodegradable Polymers) Terminal Ester Groups->Monomer (Biodegradable Polymers) Polycondensation Excipient (Pharmaceuticals) Excipient (Pharmaceuticals) High Melting Point->Excipient (Pharmaceuticals) Solid Dosage Forms Low Toxicity->Emollient (Cosmetics) Low Toxicity->Excipient (Pharmaceuticals) High Thermal Stability->Lubricant Additive

Logical Relationships of this compound Properties and Applications.

Safety and Handling

According to available safety data, this compound is not classified as a hazardous substance.[5][6] However, standard laboratory safety practices should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[6] Ensure adequate ventilation when handling the powder.[6]

Conclusion

This compound is a chemical compound with a range of potential applications stemming from its favorable physicochemical properties. While its use in cosmetics, pharmaceuticals, polymers, and lubricants is frequently cited, there is a notable absence of detailed, publicly available research quantifying its performance and biological effects in these areas. This guide provides a foundation of its known properties and synthesis, along with general experimental frameworks to encourage and facilitate further investigation. The opportunities for novel research into the synthesis of new biomaterials, the development of advanced drug delivery systems, and the formulation of high-performance industrial products based on this compound are substantial. Future studies are critical to substantiate its purported benefits and to fully realize its potential in these diverse fields.

References

An In-depth Technical Guide to the Biodegradability of Polymers Derived from Dimethyl Octadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The growing demand for sustainable and biocompatible materials has spurred significant research into biodegradable polymers. Long-chain aliphatic dicarboxylic acids, such as octadecanedioic acid, offer a versatile platform for the synthesis of polyesters, polyamides, and polyurethanes with tunable properties. This technical guide provides a comprehensive overview of the biodegradability of polymers synthesized from dimethyl octadecanedioate, focusing on the underlying mechanisms, experimental evaluation, and influencing factors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these materials in applications ranging from biomedical devices to controlled-release drug delivery systems.

The biodegradability of these polymers is primarily attributed to the presence of hydrolyzable ester, amide, or urethane (B1682113) linkages in their backbones, which are susceptible to enzymatic and microbial degradation.[1][2][3] The long aliphatic chain of octadecanedioic acid imparts hydrophobicity and flexibility to the resulting polymers, influencing their degradation rates and mechanical properties.[4][5]

Synthesis of Polymers from this compound

Polymers from this compound are typically synthesized through polycondensation reactions. For instance, polyesters are created by the reaction of this compound with a diol, polyamides are formed with a diamine, and polyurethanes with a diisocyanate.[3][6][7][8]

A notable example is the synthesis of the polyester (B1180765) PE-2,18, a polyethylene-like material, through the polycondensation of 1,18-dimethyl octadecanedioate and ethylene (B1197577) glycol.[9] The synthesis generally involves a two-stage melt polycondensation process. Initially, an esterification reaction is carried out at elevated temperatures, followed by a polycondensation step under high vacuum to increase the molecular weight of the polymer.[10]

Mechanisms of Biodegradation

The biodegradation of polymers derived from this compound is a complex process involving multiple stages, primarily driven by microbial activity. The general mechanism involves the colonization of the polymer surface by microorganisms, followed by the enzymatic cleavage of the polymer chains into smaller, water-soluble oligomers and monomers. These smaller molecules can then be assimilated by the microorganisms and utilized as a carbon and energy source, ultimately leading to mineralization into carbon dioxide, water, and biomass.[11][12]

Enzymatic Degradation

The key step in the biodegradation of these polyesters is the enzymatic hydrolysis of the ester bonds. This is primarily carried out by extracellular enzymes secreted by microorganisms, such as cutinases and lipases.[13][14] These enzymes are capable of hydrolyzing ester bonds, leading to a reduction in the polymer's molecular weight and the release of monomers and oligomers.[13] The degradation typically follows a surface erosion mechanism, where the enzymatic attack occurs preferentially on the surface of the polymer.[14]

The rate of enzymatic degradation is influenced by several factors, including the polymer's crystallinity, molecular weight, and the hydrophobicity of the degradation products.[4] For instance, polymers with lower crystallinity and lower melting points tend to have higher degradation rates due to the increased accessibility of the ester bonds to the enzymes.[4]

Microbial Degradation Signaling Pathway

While the specific signaling pathways for the degradation of polymers from this compound are not fully elucidated, a general understanding can be drawn from studies on other aliphatic polyesters. The presence of the polymer can induce the expression and secretion of degradative enzymes by microorganisms. This process is likely regulated by complex signaling networks within the microbial cells that sense the availability of the polymer as a potential substrate.

Microbial_Degradation_Pathway cluster_extracellular Extracellular Environment cluster_cell Microbial Cell Polymer Polymer Surface Monomers Oligomers & Monomers Receptor Surface Receptor Polymer->Receptor 1. Adhesion & Recognition Enzyme Hydrolases (Lipases, Cutinases) Enzyme->Polymer 5. Enzymatic Hydrolysis Metabolism Central Metabolism (e.g., TCA Cycle) Monomers->Metabolism 6. Assimilation Signaling Signal Transduction Cascade Receptor->Signaling 2. Signal Triggering Gene Gene Expression (Enzyme Synthesis) Signaling->Gene 3. Upregulation of Enzyme Production Gene->Enzyme 4. Enzyme Secretion CO2 CO2 + H2O + Biomass Metabolism->CO2 7. Mineralization

Caption: Generalized signaling pathway for microbial degradation of polyesters.

Quantitative Biodegradation Data

The biodegradability of polymers derived from this compound can be quantified using various standardized tests. The following tables summarize the available quantitative data for the polyester PE-2,18 and provide a comparative overview with other long-chain aliphatic polyesters.

Table 1: Biodegradation of PE-2,18 (Poly(ethylene octadecanedioate))

Test MethodConditionsDurationBiodegradation (%)Reference
Enzymatic Hydrolysis
Humicola insolens cutinase37°C, pH 7.2~4 daysComplete Hydrolysis[9]
Thermomyces lanuginosus lipase37°C, pH 7.2~6 daysComplete Hydrolysis[9]
Aspergillus oryzae cutinase37°C, pH 7.2~10 daysComplete Hydrolysis[9]
Industrial Composting
ISO 14855-158°C60 days96 ± 2[9]

Table 2: Comparative Biodegradation Data of Long-Chain Aliphatic Polyesters

PolymerMonomersTest MethodDurationBiodegradation (%)Reference
PE-2,18Ethylene glycol, 1,18-Octadecanedioic acidISO 14855-160 days96[9]
PE-4,181,4-Butanediol, 1,18-Octadecanedioic acidEnzymatic Hydrolysis (HiC)19 days~63 (wt %)[4]
PE-18,41,18-Octadecanediol, Adipic acidEnzymatic Hydrolysis (HiC)19 days<1 (wt %)[4]
PBS1,4-Butanediol, Succinic acidSoil Burial6 weeks~80[15]
PCLε-CaprolactoneSoil Burial3 weeks~95[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of polymer biodegradability. Below are outlines of key experimental protocols.

Synthesis of Poly(ethylene octadecanedioate) (PE-2,18)

This protocol is based on the synthesis of PE-2,18 as described in the literature.[9]

  • Reactants: 1,18-Dimethyl octadecanedioate and ethylene glycol.

  • Catalyst: Dibutyltin oxide.

  • Procedure:

    • The reactants and catalyst are charged into a reaction vessel equipped with a mechanical stirrer and a distillation outlet.

    • The mixture is heated under a nitrogen atmosphere to initiate the transesterification reaction, during which methanol (B129727) is distilled off.

    • After the initial transesterification, the temperature is further increased, and a high vacuum is applied to facilitate the polycondensation reaction and remove excess ethylene glycol.

    • The reaction is continued until the desired molecular weight is achieved, as monitored by the viscosity of the melt.

    • The resulting polymer is then cooled and collected.

Synthesis_Workflow Start Reactants: - this compound - Ethylene glycol - Catalyst Step1 Transesterification (Methanol removal) Start->Step1 Step2 Polycondensation (High vacuum, Ethylene glycol removal) Step1->Step2 Step3 Monitoring (Melt viscosity) Step2->Step3 Step3->Step2 Continue until desired MW End Poly(ethylene octadecanedioate) (PE-2,18) Step3->End

Caption: General workflow for the synthesis of PE-2,18.

Enzymatic Hydrolysis Assay

This protocol provides a general method for assessing the enzymatic degradation of polyester films.[9][14]

  • Materials: Polyester film, purified enzymes (e.g., Humicola insolens cutinase, Thermomyces lanuginosus lipase), phosphate (B84403) buffer.

  • Procedure:

    • Polyester films of known weight and surface area are placed in vials.

    • A solution of the purified enzyme in phosphate buffer (e.g., pH 7.2) is added to each vial.

    • Control vials containing the polymer film in buffer without the enzyme are also prepared.

    • The vials are incubated at a constant temperature (e.g., 37°C) with gentle agitation.

    • Aliquots of the supernatant are taken at regular intervals for analysis.

    • The concentration of released monomers (e.g., ethylene glycol) is quantified using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.[9][16]

    • At the end of the experiment, the remaining polymer films are washed, dried, and weighed to determine the mass loss.

    • Changes in the molecular weight of the polymer can be analyzed using Gel Permeation Chromatography (GPC).[17][18]

Controlled Composting Test (ISO 14855-1)

This protocol outlines the determination of aerobic biodegradability under controlled composting conditions.[9][19][20]

  • Inoculum: Mature, stabilized compost.

  • Test Setup: Composting vessels maintained at a constant temperature (58 ± 2°C) with controlled aeration and humidity.

  • Procedure:

    • The test polymer is mixed with the compost inoculum and placed in the composting vessels.

    • Blank vessels containing only the inoculum and reference vessels with a known biodegradable material (e.g., cellulose) are also prepared.

    • The vessels are aerated with carbon dioxide-free air.

    • The amount of CO₂ evolved from each vessel is measured over time using a suitable method (e.g., titration, gas chromatography, or an infrared analyzer).

    • The test is continued until the rate of CO₂ evolution from the test and reference vessels plateaus, typically for a maximum of 6 months.

    • The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ evolved from the test material to its theoretical maximum CO₂ production, which is determined from the carbon content of the polymer.

Composting_Test_Workflow Start Prepare Test Mixture: - Polymer Sample - Compost Inoculum Step1 Incubate in Bioreactor (58°C, controlled aeration & humidity) Start->Step1 Step2 Measure Evolved CO2 (e.g., GC, IR analyzer) Step1->Step2 Step3 Monitor CO2 Evolution over Time Step2->Step3 Step3->Step2 Regular Intervals End Calculate % Biodegradation Step3->End

Caption: Workflow for controlled composting test (ISO 14855-1).

Aerobic Biodegradation in Soil (ASTM D5988)

This protocol determines the aerobic biodegradation of plastic materials in a soil environment.[11][13][21]

  • Inoculum: Natural, fertile soil.

  • Test Setup: Bioreactors containing the soil and test material, maintained at a constant temperature (20-28°C) and moisture content.

  • Procedure:

    • The test polymer is mixed with the soil and placed in the bioreactors.

    • Blank reactors with soil only and reference reactors with a biodegradable polymer (e.g., starch or cellulose) are set up.

    • The reactors are aerated with CO₂-free air.

    • The evolved CO₂ is trapped and quantified over time.

    • The test typically runs for up to 6 months.

    • The percentage of biodegradation is calculated based on the ratio of evolved CO₂ to the theoretical maximum.

Applications in Drug Development

The biodegradability and biocompatibility of polymers derived from this compound make them promising candidates for various applications in drug development. Their tunable degradation rates allow for the controlled release of therapeutic agents. These polymers can be formulated into microparticles, nanoparticles, or implants for sustained drug delivery.[6] The degradation products, being long-chain dicarboxylic acids and diols, are generally considered to have low toxicity.

Conclusion

Polymers derived from this compound represent a promising class of biodegradable materials with properties that can be tailored for specific applications. Their degradation is primarily driven by enzymatic hydrolysis of the ester, amide, or urethane linkages, a process that can be quantified using standardized testing protocols. Understanding the mechanisms of biodegradation and the factors that influence it is crucial for the rational design of these polymers for applications in drug delivery, tissue engineering, and other biomedical fields. Further research into the specific microbial pathways and the development of a broader range of these polymers will undoubtedly expand their potential in creating sustainable and biocompatible technologies.

References

An In-depth Technical Guide to the Health and Safety of Dimethyl Octadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

Dimethyl octadecanedioate (CAS No. 1472-93-1) is a long-chain aliphatic diester. Its applications are primarily in industrial and scientific research, including its use as an intermediate in the synthesis of various chemicals and materials, such as biodegradable polymers. It also finds use as an emollient and consistency agent in cosmetics and as an excipient in pharmaceutical formulations due to its waxy texture, high melting point, and reported low toxicity.[1] This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on data relevant to a research and drug development audience.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.

PropertyValueReference(s)
Molecular Formula C20H38O4[2][3]
Molecular Weight 342.51 g/mol [2][3]
CAS Number 1472-93-1[2][3]
Synonyms Dimethyl 1,18-octadecanedioate, Octadecanedioic acid dimethyl ester[2]
Appearance White to almost white powder or crystal[4]
Melting Point 60 °C[5]
Boiling Point 207 °C at 3 mmHg[5]
Flash Point 168.2 °C[5]
Density 0.936 g/cm³ (predicted)[4]
Water Solubility 616 ng/L at 20 °C[5]
Vapor Pressure 7.93E-06 mmHg at 25 °C[5]

Toxicological Information

A critical finding of a comprehensive literature review is the significant lack of specific toxicological data for this compound. Safety Data Sheets consistently report "no data available" for key toxicological endpoints.[2] This absence of data underscores the need for caution and adherence to good laboratory practices when handling this compound.

In the absence of direct data, an assessment of potential hazards can be informed by the toxicological profiles of analogous long-chain aliphatic diesters and their metabolites.

Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) values for this compound have been found in the public domain.[2] Generally, long-chain aliphatic esters are considered to have low acute toxicity.

Skin and Eye Irritation

There is no specific data on the skin or eye irritation potential of this compound.[2]

Sensitization

No data is available regarding the potential for this compound to cause skin or respiratory sensitization.[2]

Sub-chronic and Chronic Toxicity

No specific studies on the repeated dose toxicity of this compound were identified. A study on a fish oil concentrate containing very long-chain fatty acids (VLCFA) showed transient lipid accumulation in the kidneys and liver of rats at high doses in a 14-day study, but these effects were not observed in a 90-day study, suggesting an adaptive response. The No-Observed-Adverse-Effect Level (NOAEL) in the 90-day study was determined to be 1200 mg/kg body weight/day, indicating low chronic toxicity for these related compounds.

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no data available on the mutagenic, carcinogenic, or reproductive toxicity of this compound.[2] Studies on some shorter-chain phthalate (B1215562) diesters have indicated potential reproductive and developmental effects in animal models.[6] However, direct extrapolation of these findings to this compound is not scientifically sound without specific data.

Potential Mechanism of Action

The toxicity of diesters can be mediated by their hydrolysis into corresponding monoesters and dicarboxylic acids. This process is often catalyzed by carboxylesterases. A study on a mixture of shorter-chain dibasic esters (dimethyl adipate, dimethyl glutarate, and dimethyl succinate) demonstrated that their cytotoxicity in rat nasal explants was a result of this enzymatic hydrolysis.[2] The resulting monoesters and diacids were found to be the cytotoxic agents. This suggests a potential toxicological pathway for this compound, should it undergo similar metabolic activation.

G cluster_0 Cellular Environment Dimethyl_octadecanedioate This compound Monomethyl_octadecanedioate Monomethyl octadecanedioate Dimethyl_octadecanedioate->Monomethyl_octadecanedioate Hydrolysis Methanol_1 Methanol (B129727) Dimethyl_octadecanedioate->Methanol_1 releases Carboxylesterase Carboxylesterase Carboxylesterase->Monomethyl_octadecanedioate Octadecanedioic_acid Octadecanedioic acid Carboxylesterase->Octadecanedioic_acid Monomethyl_octadecanedioate->Octadecanedioic_acid Hydrolysis Methanol_2 Methanol Monomethyl_octadecanedioate->Methanol_2 releases Cytotoxicity Cytotoxicity Monomethyl_octadecanedioate->Cytotoxicity Octadecanedioic_acid->Cytotoxicity

Potential Metabolic Activation and Cytotoxicity Pathway.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2] No hazard pictograms, signal words, or hazard statements are assigned.

Handling and Storage

Handling
  • Engineering Controls: Handle in a well-ventilated area. Local exhaust ventilation is recommended to minimize exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If dusts are generated and exposure limits may be exceeded, a NIOSH-approved particulate respirator is recommended.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release
  • Personal Precautions: Avoid dust formation and contact with the substance. Use appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Not classified as flammable, but can burn at high temperatures.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported in the literature:

Method 1: Esterification of Octadecanedioic Acid

This method involves the direct esterification of octadecanedioic acid with methanol in the presence of an acid catalyst.

G cluster_0 Esterification Synthesis Workflow Start Start Mix Mix Octadecanedioic Acid and Methanol Start->Mix Add_Catalyst Add Sulfuric Acid (catalyst) Mix->Add_Catalyst Reflux Reflux the Mixture (e.g., 16 hours) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Crystallize Crystallization of Product Cool->Crystallize Filter Filter and Wash with Cold Methanol Crystallize->Filter Purify Purify by Flash Column Chromatography Filter->Purify Product This compound Purify->Product

Workflow for the Synthesis of this compound via Esterification.

A detailed protocol can be found in the chemical literature.[7]

Method 2: Electrolytic Synthesis

An alternative method involves the electrolysis of the sodium or potassium salt of methyl hydrogen sebacate (B1225510) in methanol. This method is reported to produce a high-purity product with good yields. A detailed procedure is available in Organic Syntheses.[8]

Analytical Methods

Standard analytical techniques for the characterization and quantification of this compound include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of long-chain esters.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure.[8][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the ester carbonyl stretch.[8][11]

Conclusion

This compound is a long-chain aliphatic diester with a favorable safety profile based on the limited available data, being classified as non-hazardous under GHS. However, the significant lack of specific toxicological data for this compound necessitates a cautious approach to its handling. Researchers and drug development professionals should adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment and adequate ventilation. While the toxicological profile of analogous compounds suggests low acute and chronic toxicity, the potential for metabolic activation via hydrolysis to more active metabolites should be considered, particularly in biological systems. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

Dimethyl Octadecanedioate: A Technical Guide to Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl octadecanedioate, the dimethyl ester of octadecanedioic acid, is a long-chain aliphatic diester with growing interest in pharmaceutical and cosmetic applications due to its emollient and moisturizing properties.[] This technical guide provides an in-depth overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis and analysis. The information presented is intended to assist researchers and professionals in sourcing, handling, and utilizing this compound effectively in their development workflows.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered as a white to off-white crystalline powder. Below is a summary of prominent suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
BOC Sciences1472-93-1C₂₀H₃₈O₄342.51≥98%
ChemicalBook1472-93-1C₂₀H₃₈O₄342.51Not specified
Key Organics1472-93-1C₂₀H₃₈O₄342.52>95%
MedchemExpress1472-93-1C₂₀H₃₈O₄342.51Not specified
Fisher Scientific (TCI)1472-93-1C₂₀H₃₈O₄342.52≥96.0% (GC)

Purity and Impurity Profile

The purity of commercially available this compound is generally high, with most suppliers guaranteeing a minimum purity of 95% to 98%.[][2] The most common analytical method for purity assessment cited by suppliers is Gas Chromatography (GC).

  • Residual Starting Materials: Unreacted octadecanedioic acid and methanol.

  • Mono-ester: Methyl hydrogen octadecanedioate.

  • Solvent Residues: Traces of solvents used during synthesis and purification (e.g., hexane, ethyl acetate).

  • By-products from side reactions.

A rigorous quality control process for incoming material should include analytical testing to confirm identity and purity and to quantify any significant impurities.

Experimental Protocols

This section details established and modern methods for the synthesis of this compound, along with a representative analytical protocol for purity determination.

Synthesis of this compound

This method involves the acid-catalyzed esterification of octadecanedioic acid with methanol.

Reaction Scheme:

Caption: GC-Based Analytical Workflow for Purity Assessment.

References

Methodological & Application

Application Notes and Protocols for Polyester Synthesis using Dimethyl Octadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic polyesters are a class of biodegradable and biocompatible polymers with significant potential in the pharmaceutical and biomedical fields. Their utility in drug delivery systems is attributed to their ability to form stable matrices for controlled release of therapeutic agents. Dimethyl octadecanedioate, a C18 long-chain dicarboxylic acid dimethyl ester, serves as a valuable monomer for the synthesis of these polyesters. The resulting polymers exhibit desirable properties such as hydrophobicity, high crystallinity, and tailored degradation kinetics, making them suitable for formulating various drug delivery vehicles, including nanoparticles and implants.[1][2][3]

This document provides detailed protocols for the synthesis of polyesters via polycondensation of this compound with various diols. It includes information on reaction conditions, catalysts, and characterization methods, along with tabulated data for easy reference.

Data Presentation

The following tables summarize the key parameters and resulting properties of polyesters synthesized from this compound.

Table 1: Reaction Parameters for Polyester (B1180765) Synthesis

ParameterValueReference
Monomers
DiesterThis compound[4]
DiolEthylene (B1197577) Glycol[4]
1,3-PropanediolN/A
1,4-ButanediolN/A
Catalyst
TypeDibutyltin (B87310) Oxide[4]
Concentration~0.1 mol%N/A
Reaction Conditions
Temperature180-220 °CN/A
Time4-8 hoursN/A
AtmosphereInert (Nitrogen or Argon)N/A

N/A: Data not explicitly available in the searched literature, but represents typical conditions for this type of polymerization.

Table 2: Properties of Polyesters Derived from this compound

PropertyPolyester with Ethylene Glycol (PE-2,18)Reference
Molecular Weight
Number-Average (Mn)~50,000 g/mol [4]
Weight-Average (Mw)~120,000 g/mol [4]
Thermal Properties
Melting Temperature (Tm)96 °C[4]
Mechanical Properties
Young's ModulusSimilar to HDPE[4]
Elongation at Break>600% (for similar long-chain polyesters)N/A

HDPE: High-Density Polyethylene (B3416737). Note that mechanical properties can vary significantly with molecular weight and processing conditions.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound and Ethylene Glycol

This protocol describes the synthesis of polyethylene octadecanedioate (PE-2,18) using dibutyltin oxide as a catalyst.

Materials:

  • This compound (purified)

  • Ethylene glycol (anhydrous)

  • Dibutyltin oxide (catalyst)

  • High-purity nitrogen or argon gas

  • Solvents for purification (e.g., chloroform, methanol)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Monomer and Catalyst Charging: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a distillation condenser, add equimolar amounts of this compound and ethylene glycol.

  • Catalyst Addition: Add the dibutyltin oxide catalyst (approximately 0.1 mol% relative to the diacid ester).

  • Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle flow of the inert gas throughout the reaction.

  • First Stage - Transesterification:

    • Heat the reaction mixture to 180 °C with constant stirring.

    • Methanol (B129727) will be generated as a byproduct of the transesterification reaction and will begin to distill off.

    • Continue this stage for approximately 2-3 hours, or until the majority of the theoretical amount of methanol has been collected.

  • Second Stage - Polycondensation:

    • Gradually increase the temperature to 220 °C.

    • Simultaneously, slowly reduce the pressure using a vacuum pump to facilitate the removal of excess ethylene glycol and drive the polymerization reaction towards higher molecular weights.

    • Continue the reaction under high vacuum for an additional 2-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.

  • Polymer Isolation and Purification:

    • Once the desired viscosity is reached, cool the reaction mixture to room temperature under an inert atmosphere.

    • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

    • Filter the precipitated polymer and dry it under vacuum until a constant weight is achieved.

Visualizations

Experimental Workflow

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Synthesis Monomers Charge Monomers (this compound & Diol) Catalyst Add Catalyst (e.g., Dibutyltin Oxide) Monomers->Catalyst Transesterification Transesterification (180°C, N2) Methanol Removal Catalyst->Transesterification Polycondensation Polycondensation (220°C, Vacuum) Diol Removal Transesterification->Polycondensation Isolation Polymer Isolation (Cooling) Polycondensation->Isolation Purification Purification (Dissolution & Precipitation) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (GPC, DSC, NMR) Drying->Characterization

Caption: Workflow for polyester synthesis.

Logical Relationship of Components

Polyester_Components cluster_reactants Reactants cluster_conditions Reaction Conditions Dimethyl\nOctadecanedioate Dimethyl Octadecanedioate Polyester Polyester Dimethyl\nOctadecanedioate->Polyester forms backbone Diol\n(e.g., Ethylene Glycol) Diol (e.g., Ethylene Glycol) Diol\n(e.g., Ethylene Glycol)->Polyester forms backbone Catalyst\n(e.g., Dibutyltin Oxide) Catalyst (e.g., Dibutyltin Oxide) Catalyst\n(e.g., Dibutyltin Oxide)->Polyester facilitates reaction Heat & Vacuum Heat & Vacuum Heat & Vacuum->Polyester drives reaction

Caption: Components of polyester synthesis.

Applications in Drug Development

Polyesters derived from this compound are particularly promising for drug delivery applications due to their biodegradability and biocompatibility.[1] The long aliphatic chain of the octadecanedioate moiety imparts a hydrophobic character to the polymer, making it suitable for encapsulating and controlling the release of hydrophobic drugs. The degradation of these polyesters occurs via hydrolysis of the ester bonds, leading to non-toxic byproducts that can be safely metabolized by the body.

The tunable properties of these polyesters, achieved by varying the diol monomer or the polymer molecular weight, allow for the design of drug delivery systems with specific release profiles. For instance, a higher degree of crystallinity can lead to a slower degradation rate and, consequently, a more sustained drug release. These materials can be formulated into various drug delivery platforms, including:

  • Nanoparticles: For targeted delivery of anticancer agents or other potent drugs.[1]

  • Microspheres: For long-acting injectable formulations.

  • Implants: For localized and sustained drug release at a specific site in the body.

  • Scaffolds for Tissue Engineering: Where the polymer provides mechanical support while releasing growth factors to promote tissue regeneration.

The versatility and favorable biological properties of polyesters synthesized from this compound make them a valuable class of materials for advancing drug delivery technologies.

References

Application Notes and Protocols for Biodegradable Polymer Synthesis Using Dimethyl Octadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polyesters using dimethyl octadecanedioate. This long-chain aliphatic dicarboxylic acid ester is a valuable monomer for creating polymers with properties suitable for a range of applications, including controlled drug delivery, medical implants, and environmentally friendly plastics. The protocols outlined below cover both conventional melt polycondensation and enzymatic polymerization methods.

Introduction to this compound in Polymer Synthesis

This compound is the dimethyl ester of octadecanedioic acid, a C18 linear dicarboxylic acid. Its long aliphatic chain imparts flexibility and hydrophobicity to the resulting polyester (B1180765), influencing its thermal properties, degradation rate, and compatibility with various drugs for delivery applications. Polyesters derived from this compound belong to the family of long-chain aliphatic polyesters, which are known for their biodegradability and biocompatibility.[1][2] The inclusion of such long methylene (B1212753) sequences in the polymer backbone can result in materials that bridge the property gap between traditional polyesters and polyethylene, offering a unique combination of characteristics.

Polymer Synthesis Methods

Two primary methods for synthesizing polyesters from this compound are melt polycondensation and enzymatic polymerization.

Melt Polycondensation

This is a conventional method for polyester synthesis that involves the reaction of a diol with a dicarboxylic acid or its ester derivative at high temperatures and typically under vacuum to facilitate the removal of the condensation byproduct (methanol in this case).[3]

Logical Workflow for Melt Polycondensation

Monomers Monomer Mixing (this compound + Diol) Catalyst Catalyst Addition (e.g., Ti(OBu)4) Monomers->Catalyst Esterification First Stage: Esterification (Nitrogen Atmosphere, 180-220°C) Catalyst->Esterification Polycondensation Second Stage: Polycondensation (High Vacuum, 220-260°C) Esterification->Polycondensation Purification Polymer Purification (Dissolution & Precipitation) Polycondensation->Purification Drying Drying (Vacuum Oven) Purification->Drying

Caption: Workflow for two-stage melt polycondensation.

Experimental Protocol: Melt Polycondensation of this compound with 1,6-Hexanediol (B165255)

Materials:

  • This compound (DM-ODDA)

  • 1,6-Hexanediol (HDO)

  • Titanium (IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • Chloroform (B151607) or Dichloromethane (for purification)

  • Methanol (B129727) (for purification)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head and condenser

  • Vacuum pump

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Monomer Charging: Charge equimolar amounts of this compound and 1,6-hexanediol into the reaction flask.

  • Catalyst Addition: Add the catalyst, for example, Titanium (IV) butoxide, at a concentration of 100-500 ppm relative to the total monomer weight.

  • First Stage (Esterification):

    • Equip the flask with a mechanical stirrer and a distillation head connected to a condenser.

    • Purge the system with dry nitrogen gas for at least 15 minutes to remove air.

    • Heat the reaction mixture under a slow stream of nitrogen to 180-220°C.

    • Maintain this temperature for 2-4 hours while stirring to facilitate the esterification reaction and distill off the methanol byproduct. The reaction progress can be monitored by the amount of methanol collected.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-260°C.

    • Slowly apply a high vacuum (less than 1 mbar) to the system to further drive the reaction by removing residual methanol and diol.

    • Continue the reaction under vacuum for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent like chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

    • Filter the precipitated polymer and wash it with fresh methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Enzymatic Polymerization

Enzymatic polymerization is a greener alternative to traditional methods, utilizing lipases as catalysts under milder reaction conditions. This method can minimize side reactions and often results in polymers with higher biocompatibility. Candida antarctica lipase (B570770) B (CALB), often immobilized, is a commonly used enzyme for this purpose.

Logical Workflow for Enzymatic Polymerization

Monomers Monomer & Enzyme Mixing (this compound, Diol, Lipase) Solvent Solvent Addition (e.g., Diphenyl Ether) Monomers->Solvent Oligomerization First Stage: Oligomerization (Nitrogen Atmosphere, 60-90°C) Solvent->Oligomerization Polycondensation Second Stage: Polycondensation (Reduced Pressure, 60-90°C) Oligomerization->Polycondensation Purification Polymer Purification (Dissolution & Precipitation) Polycondensation->Purification Drying Drying (Vacuum Oven) Purification->Drying

Caption: Workflow for two-stage enzymatic polymerization.

Experimental Protocol: Enzymatic Polymerization of this compound with 1,8-Octanediol

Materials:

  • This compound (DM-ODDA)

  • 1,8-Octanediol (ODO)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Diphenyl ether (solvent)

  • Chloroform or Dichloromethane (for purification)

  • Methanol (for purification)

  • Nitrogen gas (high purity)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum pump

  • Oil bath with temperature controller

  • Nitrogen inlet

Procedure:

  • Monomer and Enzyme Charging: In a round-bottom flask, combine equimolar amounts of this compound and 1,8-octanediol. Add the immobilized lipase (typically 5-10% by weight of the total monomers) and the solvent (e.g., diphenyl ether, approximately 150% by weight of monomers).

  • First Stage (Oligomerization):

    • Heat the mixture to 60-90°C under a nitrogen atmosphere with constant stirring.

    • Maintain these conditions for 2-4 hours to allow for the initial oligomerization.

  • Second Stage (Polycondensation):

    • Apply a vacuum to the system (e.g., 2-5 mmHg) to remove the methanol byproduct and shift the equilibrium towards polymer formation.

    • Continue the reaction under vacuum at the same temperature for an extended period (24-72 hours).

  • Polymer Recovery and Purification:

    • Cool the reaction mixture and dissolve it in chloroform or dichloromethane.

    • Filter the solution to remove the immobilized enzyme, which can be washed and potentially reused.

    • Precipitate the polymer by adding the filtrate to cold methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at a mild temperature (e.g., 40°C) to a constant weight.

Characterization of Synthesized Polyesters

Thorough characterization is essential to determine the properties of the synthesized polyesters and their suitability for specific applications.

Experimental Workflow for Polymer Characterization

cluster_synthesis Polymer Synthesis cluster_characterization Characterization Polymer Synthesized Polymer GPC Gel Permeation Chromatography (GPC) (Mn, Mw, PDI) Polymer->GPC DSC Differential Scanning Calorimetry (DSC) (Tg, Tm, Tc) Polymer->DSC TGA Thermogravimetric Analysis (TGA) (Td) Polymer->TGA NMR Nuclear Magnetic Resonance (NMR) (Chemical Structure) Polymer->NMR

Caption: Workflow for polyester characterization.

Molecular Weight Determination

Protocol: Gel Permeation Chromatography (GPC)

  • Instrument: GPC system with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Calibration: Use polystyrene standards to create a calibration curve.

  • Sample Preparation: Dissolve the polymer in THF (1-2 mg/mL) and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Thermal Properties

Protocol: Differential Scanning Calorimetry (DSC)

  • Procedure:

    • Heat the sample (5-10 mg) from -80°C to 150°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to -80°C at 10°C/min.

    • Heat the sample again to 150°C at 10°C/min.

  • Analysis: Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the second heating scan.

Protocol: Thermogravimetric Analysis (TGA)

  • Procedure: Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Determine the decomposition temperature (Td), often taken as the temperature at which 5% weight loss occurs.

Expected Polymer Properties and Data

The properties of polyesters derived from this compound will vary depending on the comonomer diol and the synthesis conditions. The following tables provide representative data based on studies of similar long-chain aliphatic polyesters.

Table 1: Representative Molecular Weight Data

Polymer (Diol used with DM-ODDA)Synthesis MethodMn ( g/mol )Mw ( g/mol )PDI
Poly(butylene octadecanedioate)Melt Polycondensation15,000 - 30,00030,000 - 60,0002.0 - 2.5
Poly(hexylene octadecanedioate)Melt Polycondensation18,000 - 35,00035,000 - 70,0001.9 - 2.6
Poly(octylene octadecanedioate)Enzymatic10,000 - 25,00020,000 - 50,0001.8 - 2.2

Table 2: Representative Thermal Properties

Polymer (Diol used with DM-ODDA)Tg (°C)Tm (°C)Td (°C)
Poly(butylene octadecanedioate)-40 to -5060 - 75~350
Poly(hexylene octadecanedioate)-45 to -5565 - 80~360
Poly(octylene octadecanedioate)-50 to -6070 - 85~370

Applications in Drug Delivery

Long-chain aliphatic polyesters are excellent candidates for drug delivery applications due to their biocompatibility, biodegradability, and ability to encapsulate hydrophobic drugs. The degradation of the polyester backbone leads to a sustained release of the encapsulated therapeutic agent.

Signaling Pathway for Drug Release from a Polyester Matrix

cluster_polymer Polymer Matrix cluster_degradation Degradation Process cluster_release Drug Release Polymer Drug-Loaded Polyester Hydrolysis Hydrolysis of Ester Bonds Polymer->Hydrolysis Enzymatic Enzymatic Degradation Polymer->Enzymatic Erosion Matrix Erosion Hydrolysis->Erosion Enzymatic->Erosion Diffusion Drug Diffusion Erosion->Diffusion Release Sustained Drug Release Diffusion->Release

Caption: Drug release mechanism from a biodegradable polyester.

The degradation rate and consequently the drug release profile can be tailored by altering the crystallinity of the polymer, which is influenced by the choice of diol and the polymer's molecular weight. Generally, lower crystallinity leads to faster degradation and drug release.

Biodegradability

Polyesters synthesized from this compound are expected to be biodegradable through hydrolysis of their ester linkages, a process that can be accelerated by microbial enzymes in the environment. The long aliphatic chains can also make them susceptible to degradation by organisms that metabolize hydrocarbons. The ultimate byproducts of complete biodegradation are carbon dioxide and water.

For further detailed information and troubleshooting, researchers are encouraged to consult the primary literature on long-chain aliphatic polyesters.

References

Application Notes and Protocols for the Polycondensation of Dimethyl Octadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The polycondensation of dimethyl octadecanedioate with a suitable diol is a common method for synthesizing long-chain aliphatic polyesters. These polymers are of significant interest due to their potential biodegradability, biocompatibility, and unique thermal and mechanical properties, making them suitable for various applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds. This document provides a detailed experimental setup and protocol for the synthesis of polyesters via the polycondensation of this compound.

Data Presentation

The following tables summarize typical reaction conditions and resulting polymer properties for the polycondensation of this compound with a diol, such as 1,12-dodecanediol (B52552). These values are representative and may be adjusted based on the desired polymer characteristics.

Table 1: Reaction Parameters for Two-Stage Melt Polycondensation

ParameterStage 1: EsterificationStage 2: Polycondensation
Temperature180 - 200 °C220 - 250 °C
PressureAtmospheric Pressure (under N2)High Vacuum (< 1 mbar)
Time2 - 4 hours4 - 8 hours
Catalyst0.1 - 0.5 mol% (e.g., DBTO)Same as Stage 1
Agitation Speed100 - 200 rpm50 - 100 rpm

Table 2: Typical Properties of Poly(dodecamethylene octadecanedioate)

PropertyValue
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Weight Average Molecular Weight (Mw)20,000 - 100,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Melting Temperature (Tm)70 - 90 °C
Glass Transition Temperature (Tg)-30 to -10 °C

Experimental Protocols

This protocol details the synthesis of a polyester (B1180765) from this compound and a long-chain diol (e.g., 1,12-dodecanediol) using a two-stage melt polycondensation method.

Materials:

  • This compound (DMOD)

  • 1,12-Dodecanediol (DDDO)

  • Dibutyltin oxide (DBTO) or other suitable catalyst (e.g., titanium(IV) isopropoxide)

  • High purity nitrogen gas

  • Chloroform (B151607) or Dichloromethane (for purification)

  • Methanol (B129727) (for precipitation)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching < 1 mbar.

  • Schlenk line for inert atmosphere operations.

  • Standard laboratory glassware.

Procedure:

Stage 1: Esterification (Pre-polymerization)

  • Monomer Charging: Accurately weigh equimolar amounts of this compound and 1,12-dodecanediol and add them to the reaction flask. A slight excess of the diol (e.g., 1.05:1 molar ratio of diol to diester) can be used to ensure hydroxyl end-groups.

  • Catalyst Addition: Add the catalyst (e.g., 0.1 mol% DBTO relative to the diester) to the flask.

  • Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout this stage.

  • Heating and Reaction: Begin stirring the mixture and gradually heat the flask to 180-200 °C. The reaction mixture will become homogeneous.

  • Methanol Removal: Methanol will be generated as a byproduct of the transesterification reaction and will be collected in the distillation condenser. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Temperature Increase: Increase the temperature of the reaction mixture to 220-250 °C.

  • Vacuum Application: Gradually apply a high vacuum (pressure < 1 mbar) to the system. This will facilitate the removal of the remaining methanol and any excess diol, driving the polymerization reaction towards higher molecular weights.

  • Viscosity Increase: As the polycondensation proceeds, a noticeable increase in the viscosity of the melt will be observed. The stirring speed may need to be reduced.

  • Reaction Termination: Continue the reaction under high vacuum for 4-8 hours. The reaction is typically stopped when the desired melt viscosity is achieved, which corresponds to the target molecular weight.

  • Cooling and Polymer Recovery: Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting polyester will be a solid mass. The polymer can be recovered by carefully breaking the flask (if necessary and done with appropriate safety precautions) or by dissolving the polymer in a suitable solvent.

Purification:

  • Dissolution: Dissolve the crude polymer in a minimal amount of a suitable solvent, such as chloroform or dichloromethane.

  • Precipitation: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring. The polyester will precipitate as a white solid.

  • Filtration and Washing: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

The synthesized polyester can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and composition of the polymer.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl group).

Mandatory Visualization

Polycondensation_Workflow A Monomer & Catalyst Charging (this compound, Diol, Catalyst) B Stage 1: Esterification (180-200°C, N2 Atmosphere) A->B C Methanol Removal B->C Byproduct D Stage 2: Polycondensation (220-250°C, High Vacuum) B->D E Polymer Recovery (Cooling & Extraction) D->E F Purification (Dissolution & Precipitation) E->F G Drying (Vacuum Oven) F->G H Characterization (NMR, GPC, DSC, FTIR) G->H

Caption: Experimental workflow for the two-stage melt polycondensation of this compound.

Application Notes and Protocols for the Characterization of Dimethyl Octadecanedioate-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethyl octadecanedioate is a C18 long-chain dicarboxylic acid methyl ester that serves as a valuable monomer for the synthesis of high-performance polyesters. These polymers often exhibit desirable properties such as hydrophobicity, flexibility, and biodegradability, making them suitable for various applications, including drug delivery systems, medical implants, and specialty plastics. A thorough characterization of these polymers is essential to understand their structure-property relationships and to ensure their quality and performance for the intended application. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize this compound-based polyesters.

Structural Characterization by Spectroscopic Techniques

Spectroscopic techniques are fundamental for elucidating the chemical structure of the synthesized polymers, confirming the incorporation of the this compound monomer, and identifying functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer. For polyesters derived from this compound, FTIR is used to confirm the presence of the characteristic ester carbonyl group (C=O) and the C-O stretching vibrations, and to monitor the disappearance of the hydroxyl (-OH) groups from the diol monomer and the methyl ester group from the this compound monomer upon successful polymerization.

Experimental Protocol:

  • Sample Preparation:

    • Thin Film: Dissolve a small amount of the polymer (10-20 mg) in a suitable volatile solvent (e.g., chloroform, dichloromethane). Cast the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely in a fume hood or a vacuum oven at a low temperature.

    • KBr Pellet: Grind 1-2 mg of the dry polymer sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid polymer sample directly onto the ATR crystal.

  • Instrument Setup:

    • Set the FTIR spectrometer to acquire data in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Select a suitable resolution (e.g., 4 cm⁻¹).

    • Set the number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Acquire the spectrum of the prepared polymer sample.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the polyester.

Data Presentation:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
O-H (from diol monomer)Stretching3500 - 3200 (broad)
C-H (aliphatic)Stretching2925 - 2850
C=O (ester)Stretching1750 - 1735
C-O (ester)Stretching1250 - 1100

Visualization:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Polymer Sample thin_film Thin Film Casting start->thin_film Dissolve in Solvent kbr_pellet KBr Pellet Pressing start->kbr_pellet Grind with KBr atr Direct ATR Placement start->atr prepared_sample Prepared Sample thin_film->prepared_sample kbr_pellet->prepared_sample atr->prepared_sample spectrometer FTIR Spectrometer prepared_sample->spectrometer background Acquire Background sample_scan Acquire Sample Spectrum background->sample_scan spectrum FTIR Spectrum sample_scan->spectrum analysis Identify Characteristic Peaks spectrum->analysis structure Confirm Functional Groups analysis->structure

Caption: Workflow for FTIR analysis of polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure of the polymer, including the chemical environment of the protons and carbon atoms. It is used to confirm the successful incorporation of the monomers into the polymer chain, determine the monomer conversion, and in some cases, estimate the number average molecular weight (Mn) by end-group analysis.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the polymer sample into an NMR tube.

    • Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.

    • Cap the tube and vortex or sonicate until the polymer is completely dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the pulse sequence, number of scans, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. This is usually a quick experiment.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the polymer repeating unit.

    • For Mn determination, identify the signals from the end groups and the repeating units and calculate the ratio of their integrals.

Data Presentation:

¹H NMR Data for a Polyester of this compound and 1,6-Hexanediol:

Chemical Shift (δ, ppm) Multiplicity Assignment
~4.05triplet-CH₂-O-C=O (from hexanediol)
~3.67singlet-OCH₃ (end group from this compound)
~2.28triplet-C=O-CH₂- (from octadecanedioate)
~1.60multiplet-CH₂-CH₂-O- and -C=O-CH₂-CH₂-
~1.25-1.40multipletInternal -CH₂- groups in both monomers

Visualization:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation start Polymer Sample dissolve Dissolve in Deuterated Solvent start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer acquire_1h Acquire ¹H Spectrum spectrometer->acquire_1h acquire_13c Acquire ¹³C Spectrum spectrometer->acquire_13c process Process Raw Data acquire_1h->process acquire_13c->process assign Assign Peaks process->assign integrate Integrate ¹H Peaks process->integrate structure Elucidate Structure assign->structure integrate->structure

Caption: Workflow for NMR analysis of polymers.

Molecular Weight Determination

The molecular weight and its distribution are critical parameters that influence the mechanical, thermal, and rheological properties of polymers.

Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

Application Note: GPC/SEC is the most common technique for determining the molecular weight distribution of polymers. The technique separates polymer molecules based on their hydrodynamic volume in solution. From the resulting chromatogram, the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined relative to known standards.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF), chloroform) at a concentration of 1-2 mg/mL.

    • Prepare a series of calibration standards (e.g., narrow PDI polystyrene or polymethyl methacrylate (B99206) standards) covering a wide range of molecular weights.

  • Instrument Setup:

    • Equilibrate the GPC/SEC system (pump, columns, and detector) with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35 °C).

    • Ensure the detector (typically a refractive index detector) has a stable baseline.

  • Calibration:

    • Inject the calibration standards sequentially, from lowest to highest molecular weight.

    • Generate a calibration curve by plotting the logarithm of the molecular weight (log M) versus the elution volume (Ve).

  • Sample Analysis:

    • Inject the prepared polymer solution.

    • Record the chromatogram.

  • Data Analysis:

    • Using the GPC software and the calibration curve, calculate Mn, Mw, and PDI for the polymer sample.

Data Presentation:

Parameter Symbol Typical Value
Number Average Molecular Weight ( g/mol )Mn10,000 - 50,000
Weight Average Molecular Weight ( g/mol )Mw20,000 - 100,000
Polydispersity IndexPDI1.5 - 2.5

Visualization:

GPC_Workflow cluster_prep Preparation cluster_analysis GPC/SEC Analysis cluster_results Data Analysis polymer Polymer Sample dissolve_p Dissolve in Mobile Phase polymer->dissolve_p standards Calibration Standards dissolve_s Dissolve in Mobile Phase standards->dissolve_s solution_p Polymer Solution dissolve_p->solution_p solution_s Standard Solutions dissolve_s->solution_s gpc GPC System solution_p->gpc solution_s->gpc inject_s Inject Standards gpc->inject_s calibrate Generate Calibration Curve inject_s->calibrate inject_p Inject Polymer Solution calibrate->inject_p chromatogram Obtain Chromatogram inject_p->chromatogram calculate Calculate Mn, Mw, PDI chromatogram->calculate results Molecular Weight Data calculate->results

Caption: Workflow for GPC/SEC analysis of polymers.

Thermal Properties

The thermal properties of the polymer dictate its processing conditions and service temperature range.

Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The enthalpy of melting (ΔHm) can be used to calculate the percent crystallinity (%Xc).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Acquisition (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above its expected melting point to erase the sample's previous thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from this scan is typically used for analysis.

  • Data Analysis:

    • Determine Tg as the midpoint of the step change in the heat flow curve.

    • Determine Tm as the peak temperature of the melting endotherm.

    • Integrate the area of the melting peak to obtain the enthalpy of melting (ΔHm).

    • Calculate the percent crystallinity using the formula: %Xc = (ΔHm / ΔH°m) * 100, where ΔH°m is the theoretical enthalpy of melting for a 100% crystalline sample of the polymer.

Data Presentation:

Parameter Symbol Typical Value
Glass Transition Temperature (°C)Tg-20 to 20
Melting Temperature (°C)Tm60 to 100
Enthalpy of Melting (J/g)ΔHm50 to 150
Percent Crystallinity (%)%Xc30 to 60

Visualization:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Analysis start Polymer Sample weigh Weigh 5-10 mg start->weigh pan Seal in DSC Pan weigh->pan dsc DSC Instrument pan->dsc heat1 1st Heating Scan (erase thermal history) dsc->heat1 cool Controlled Cooling heat1->cool heat2 2nd Heating Scan (for analysis) cool->heat2 thermogram DSC Thermogram heat2->thermogram analyze Determine Tg, Tm, ΔHm thermogram->analyze calculate Calculate % Crystallinity analyze->calculate results Thermal Properties calculate->results

Caption: Workflow for DSC analysis of polymers.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability of the polymer and determine its degradation temperature (Td). TGA can also provide information about the composition of multi-component systems and the presence of residual solvents or moisture.

Experimental Protocol:

  • Sample Preparation:

    • Weigh 5-10 mg of the polymer sample into a TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert (e.g., nitrogen) or reactive (e.g., air) gas at a constant flow rate.

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

    • Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percent weight loss versus temperature to obtain the TGA curve.

    • The degradation temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.

    • The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

Data Presentation:

Parameter Symbol Typical Value (°C)
Decomposition Temperature (5% weight loss)Td₅%300 - 400
Temperature of Maximum Decomposition RateTmax350 - 450
Char Yield at 600 °C (%)-< 5

Visualization:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Analysis start Polymer Sample weigh Weigh 5-10 mg into TGA pan start->weigh prepared_sample Prepared Sample weigh->prepared_sample tga TGA Instrument prepared_sample->tga heat Heat at constant rate in controlled atmosphere tga->heat tga_curve TGA Curve (% Weight vs. Temp) heat->tga_curve analyze Determine Td₅%, Tmax tga_curve->analyze results Thermal Stability Data analyze->results

Caption: Workflow for TGA analysis of polymers.

Crystalline Structure

The arrangement of polymer chains into ordered (crystalline) and disordered (amorphous) regions significantly impacts the material's mechanical properties.

X-ray Diffraction (XRD)

Application Note: XRD is a powerful technique for investigating the crystalline structure of semi-crystalline polymers. When a beam of X-rays interacts with the polymer, it is diffracted by the crystalline domains, producing a characteristic diffraction pattern. This pattern can be used to determine the crystal structure, identify the polymorphic form, and estimate the degree of crystallinity.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a flat sample with a smooth surface. This can be a thin film, a pressed powder, or a molded part.

  • Instrument Setup:

    • Mount the sample in the diffractometer.

    • Set the X-ray source (e.g., Cu Kα radiation) and detector parameters.

  • Data Acquisition:

    • Scan the sample over a range of 2θ angles (e.g., 5° to 40°) at a slow scan rate.

    • Record the intensity of the diffracted X-rays as a function of the 2θ angle.

  • Data Analysis:

    • The resulting diffractogram will show sharp peaks corresponding to the crystalline regions superimposed on a broad halo from the amorphous regions.

    • Use Bragg's Law (nλ = 2dsinθ) to calculate the d-spacing (interplanar spacing) for the crystalline peaks.

    • The degree of crystallinity can be estimated by deconvoluting the diffractogram and calculating the ratio of the area of the crystalline peaks to the total area (crystalline + amorphous).

Data Presentation:

2θ Angle (degrees) d-spacing (Å) Assignment
~21.5~4.13Crystalline reflection
~23.8~3.74Crystalline reflection

Visualization:

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_results Data Analysis start Polymer Sample prepare Prepare flat sample (film, powder, etc.) start->prepare mounted_sample Mounted Sample prepare->mounted_sample xrd X-ray Diffractometer mounted_sample->xrd scan Scan over 2θ range xrd->scan diffractogram XRD Diffractogram scan->diffractogram analyze Identify Crystalline Peaks diffractogram->analyze calculate Calculate d-spacing & Crystallinity analyze->calculate results Crystallinity Data calculate->results

Caption: Workflow for XRD analysis of polymers.

Application Notes and Protocols for Incorporating Dimethyl Octadecanedioate into Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials. For decades, phthalate-based plasticizers have dominated the market. However, growing concerns over their potential health and environmental risks have spurred research into safer, bio-based alternatives. Dimethyl octadecanedioate, a long-chain aliphatic diester, presents a promising candidate as a bio-derived plasticizer. Its high molecular weight and low volatility suggest it could offer excellent permanence and reduced migration from the polymer matrix.

These application notes provide a comprehensive overview of the potential use of this compound as a plasticizer, primarily focusing on its incorporation into polyvinyl chloride (PVC). The protocols outlined below are based on established methodologies for evaluating plasticizer performance and can be adapted for specific research and development needs.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C20H38O4[]
Molecular Weight 342.51 g/mol []
Appearance White to almost white powder/crystal[]
Melting Point 60 °C[]
Boiling Point 207 °C @ 3 mmHg[]
Density (Predicted) 0.936 ± 0.06 g/cm³[]

Proposed Mechanism of Plasticization

The plasticizing effect of this compound in a polymer like PVC is attributed to its molecular structure. The long, flexible aliphatic chain (-(CH2)16-) inserts itself between the rigid polymer chains, increasing the intermolecular spacing. This reduces the polymer-polymer secondary interactions (e.g., dipole-dipole forces), thereby lowering the glass transition temperature (Tg) and enhancing the flexibility and mobility of the polymer chains. The polar ester groups at both ends of the molecule can interact with the polar sites on the PVC chains, contributing to its compatibility with the polymer matrix.

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Films

This protocol describes the preparation of PVC films plasticized with this compound using a solution casting method.

Materials:

  • Polyvinyl chloride (PVC) resin (e.g., K-value 67)

  • This compound (DMOM)

  • Dioctyl phthalate (B1215562) (DOP) or other relevant commercial plasticizer (as a control)

  • Tetrahydrofuran (THF), analytical grade

  • Thermal stabilizer (e.g., zinc stearate)

  • Glass plates

  • Doctor blade or casting knife

Procedure:

  • Solution Preparation:

    • In a fume hood, dissolve a specific amount of PVC resin in THF to achieve a desired concentration (e.g., 10% w/v). Stir the mixture at room temperature until the PVC is completely dissolved.

    • Prepare separate solutions for different plasticizer concentrations (e.g., 20, 30, 40, 50 parts per hundred parts of resin, phr).

    • To each PVC solution, add the calculated amount of this compound and a small amount of thermal stabilizer (e.g., 2 phr).

    • Prepare a control sample using a commercial plasticizer like DOP at the same concentrations.

    • Stir each solution thoroughly to ensure homogeneity.

  • Film Casting:

    • Clean the glass plates thoroughly and place them on a level surface.

    • Pour a portion of the plasticized PVC solution onto a glass plate.

    • Use a doctor blade or casting knife set to a specific gap (e.g., 0.5 mm) to cast a film of uniform thickness.

    • Allow the solvent to evaporate slowly in a well-ventilated area at room temperature for 24 hours.

    • To ensure complete solvent removal, place the films in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) for another 24 hours.

  • Film Characterization:

    • Carefully peel the dried films from the glass plates.

    • Store the films in a desiccator before further testing.

Protocol 2: Evaluation of Plasticizer Performance

This protocol outlines key experiments to assess the effectiveness of this compound as a plasticizer.

A. Thermal Properties Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

  • Objective: To determine the thermal stability and the glass transition temperature (Tg) of the plasticized PVC films.

  • Instrumentation: TGA and DSC analyzers.

  • TGA Procedure:

    • Cut a small sample (5-10 mg) of the plasticized PVC film.

    • Place the sample in a TGA crucible.

    • Heat the sample from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_max) are key parameters for thermal stability.

  • DSC Procedure:

    • Cut a small sample (5-10 mg) of the plasticized PVC film and seal it in an aluminum pan.

    • Heat the sample to a temperature above its expected Tg (e.g., 120 °C) to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -50 °C).

    • Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.

    • The glass transition temperature (Tg) is determined from the inflection point of the heat flow curve.

B. Mechanical Properties Analysis (Tensile Testing)

  • Objective: To evaluate the effect of the plasticizer on the flexibility and strength of the PVC films.[2]

  • Instrumentation: Universal Testing Machine (UTM) with a suitable load cell.

  • Procedure:

    • Cut dumbbell-shaped specimens from the plasticized PVC films according to a standard method (e.g., ASTM D638).

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[2]

    • Record the load and elongation data.

    • Calculate the tensile strength, elongation at break, and Young's modulus.[3]

C. Migration Resistance (Solvent Extraction Test)

  • Objective: To assess the permanence of the plasticizer within the PVC matrix by measuring its resistance to extraction by a solvent.

  • Procedure:

    • Cut circular or square samples of the plasticized PVC film of a known weight (W_initial).

    • Immerse the samples in a solvent (e.g., n-hexane, ethanol, or distilled water) in a sealed container at a specific temperature (e.g., 25 °C or 50 °C) for a defined period (e.g., 24 hours).

    • After immersion, remove the samples, gently wipe off the excess solvent, and dry them in a vacuum oven until a constant weight (W_final) is achieved.

    • Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Expected Data and Interpretation

The performance of this compound as a plasticizer can be benchmarked against a commercial standard like DOP. The expected outcomes and their interpretations are summarized below.

Table 2: Expected Performance of this compound (DMOM) vs. a Commercial Plasticizer (DOP) in PVC

Parameter Expected Outcome for DMOM-Plasticized PVC Interpretation
Glass Transition Temperature (Tg) Significant reduction compared to unplasticized PVC, potentially slightly higher than DOP-plasticized PVC at the same concentration.A lower Tg indicates effective plasticization. A slightly higher Tg for DMOM could be due to its larger molecular size, which may slightly restrict polymer chain mobility compared to the smaller DOP.
Thermal Stability (T_onset) Higher or comparable to DOP-plasticized PVC.A higher decomposition temperature suggests that DMOM imparts better thermal stability to the PVC, which is advantageous for high-temperature processing and applications.
Tensile Strength Lower than unplasticized PVC, potentially slightly higher than DOP-plasticized PVC.Plasticizers reduce tensile strength by separating polymer chains. A slightly higher value for DMOM might indicate stronger intermolecular interactions with PVC.
Elongation at Break Significantly higher than unplasticized PVC, comparable to or slightly lower than DOP-plasticized PVC.A high elongation at break is a direct measure of flexibility.
Migration Resistance Lower weight loss (higher resistance) compared to DOP, especially in non-polar solvents.The higher molecular weight and long aliphatic chain of DMOM are expected to reduce its mobility and volatility, leading to better permanence within the polymer matrix.

Visualizations

experimental_workflow cluster_prep Protocol 1: Film Preparation cluster_eval Protocol 2: Performance Evaluation cluster_data Data Interpretation pvc PVC Resin solution Homogeneous Solution pvc->solution dmom This compound dmom->solution stabilizer Thermal Stabilizer stabilizer->solution thf THF (Solvent) thf->solution casting Solution Casting solution->casting drying Solvent Evaporation (Air & Vacuum Oven) casting->drying film Plasticized PVC Film drying->film tga_dsc Thermal Analysis (TGA/DSC) film->tga_dsc tensile Mechanical Testing (Tensile) film->tensile migration Migration Resistance (Solvent Extraction) film->migration thermal_data Tg, T_onset tga_dsc->thermal_data mech_data Tensile Strength, Elongation at Break tensile->mech_data mig_data Weight Loss (%) migration->mig_data interpretation Comparison with Control Plasticizer thermal_data->interpretation mech_data->interpretation mig_data->interpretation

Caption: Experimental workflow for incorporating and evaluating this compound as a plasticizer.

plasticization_mechanism pvc_chains_before Rigid PVC Chains (Strong Intermolecular Forces) dmom Dimethyl Octadecanedioate pvc_chains_before->dmom pvc_chains_after Flexible PVC Chains (Increased Intermolecular Space, Reduced Forces) dmom->pvc_chains_after

Caption: Conceptual mechanism of PVC plasticization by this compound.

References

Application Notes and Protocols: A Step-by-Step Guide to Dimethyl Octadecanedioate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The following document provides a detailed protocol for the synthesis of dimethyl octadecanedioate via the esterification of octadecanedioic acid. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive methodology, data presentation, and a visual representation of the experimental workflow.

Introduction

This compound is a chemical compound used in the preparation of various organic molecules.[1][2] Its synthesis is typically achieved through a Fischer-Speier esterification reaction, which involves reacting a carboxylic acid (octadecanedioic acid) with an alcohol (methanol) in the presence of an acid catalyst.[3][4][5] This process is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] To achieve high yields, the equilibrium of the reaction is shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[4][6]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of this compound.

ParameterValueUnit
Reactants
Octadecanedioic Acid20.5g
63.7mmol
Methanol (B129727)600mL
Catalyst
Sulfuric Acid10drops
Reaction Conditions
TemperatureReflux
Time16hours
Product
This compound21.7g
Yield99%
Purification
Column ChromatographyHexane (B92381):Ethyl Acetate (B1210297) (9:1)

Table 1: Summary of quantitative data for the synthesis of this compound.[7]

Experimental Protocol

This protocol details the Fischer esterification of octadecanedioic acid to produce this compound.[7]

Materials:

  • Octadecanedioic acid (C18H34O4)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H2SO4), concentrated

  • Hexane

  • Ethyl acetate

  • 1000 mL round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Flash column chromatography system

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 1000 mL round-bottom flask, add 20.5 g (63.7 mmol) of octadecanedioic acid.[7]

    • Add 600 mL of methanol to the flask.[7]

    • Place a magnetic stir bar in the flask.

  • Catalyst Addition:

    • Carefully add 10 drops of concentrated sulfuric acid to the mixture.[7]

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Place the flask in a heating mantle and begin stirring.

    • Heat the mixture to reflux. The octadecanedioic acid will dissolve as the mixture is heated.[7]

    • Continue stirring under reflux for 16 hours.[7]

  • Product Crystallization and Isolation:

    • After 16 hours, turn off the heat and allow the reaction mixture to cool to room temperature.[7]

    • The product, this compound, will crystallize as a colorless solid.[7]

    • Filter the solid product using a Büchner funnel and wash it with a small amount of cold methanol.[7]

  • Purification:

    • The crude product can be further purified by flash column chromatography.[7]

    • Prepare a slurry of silica (B1680970) gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Elute the product using a solvent system of hexane:ethyl acetate (9:1).[7]

    • Collect the fractions containing the purified product.

  • Final Product:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain this compound as a colorless powder. The expected yield is approximately 21.7 g (99%).[7]

Characterization Data:

  • ¹H NMR (400MHz, CDCl₃, TMS): δ (ppm) = 3.65 (s, 6H, -O-CH₃), 2.29 (t, 4H, J=7.56Hz, -CO-CH₂-CH₂-), 1.60 (m, 4H, -CH₂-CH₂-CH₂-), 1.37-1.20 (m, 24H, -CH₂-(CH₂)₁₂-CH₂-).[7]

  • ¹³C NMR (100MHz, CDCl₃, TMS): δ (ppm) = 174.3 (-CH₂-CO-O-CH₃), 51.4 (-O-CH₃), 34.1 (-CH₂-CO-), 29.6-29.2 (-CH₂-(CH₂)₁₂-CH₂-), 29.1 (-CH₂-(CH₂)₂-CO-), 24.9 (-CH₂-CH₂-CO-).[7]

  • IR (cm⁻¹): 3451, 2916, 2847, 1738, 1472, 1463, 1435, 1412, 1382, 1370, 1350, 1316, 1273, 1233, 1191, 1163, 1117, 1091, 1033, 991, 968, 882, 824, 769, 732, 719, 700.[7]

  • MS (EI): m/z (%) calculated for C₂₀H₃₈O₄Na: 365.2668; found: 365.2674.[7]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the esterification of octadecanedioic acid.

Esterification_Workflow A 1. Reaction Setup - Add Octadecanedioic Acid - Add Methanol B 2. Catalyst Addition - Add Sulfuric Acid A->B C 3. Reaction - Reflux for 16 hours B->C D 4. Crystallization - Cool to Room Temperature C->D E 5. Isolation - Filter Solid Product - Wash with Cold Methanol D->E F 6. Purification - Flash Column Chromatography (Hexane:Ethyl Acetate 9:1) E->F G 7. Final Product - this compound (Colorless Powder) F->G

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Dimethyl Octadecanedioate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl octadecanedioate is a diester of the C18 dicarboxylic acid, octadecanedioic acid. In cosmetic science, it is primarily utilized for its emollient and moisturizing properties.[1][] This document provides a comprehensive overview of its application in cosmetic formulations, detailing its known functions, physical and chemical properties, and proposed mechanisms of action. Furthermore, it outlines detailed experimental protocols for evaluating its efficacy and elucidating its effects on skin physiology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, enabling appropriate selection of solvents, emulsifiers, and other excipients.

PropertyValueReference
Synonyms Octadecanedioic acid, dimethyl ester; Dimethyl 1,18-octadecanedioate[3]
CAS Number 1472-93-1[3]
Molecular Formula C20H38O4[3]
Molecular Weight 342.51 g/mol [3]
Appearance White to almost white crystalline powder[]
Purity >98%[3]
Melting Point 60°C[]
Boiling Point 207°C at 3 mmHg[]
Solubility Insoluble in water. Soluble in oils and organic solvents.Inferred from structure
LogP 7.3[]

Applications in Cosmetic Formulations

This compound is incorporated into a variety of cosmetic products, including creams, lotions, and serums, primarily for the following functions:

  • Emollient: As an emollient, it helps to soften and smooth the skin by forming a protective layer on the stratum corneum, reducing water loss and improving skin texture.

  • Moisturizing Agent: By forming an occlusive film, it aids in maintaining skin hydration.[1][]

  • Solvent: Its chemical nature allows it to act as a solvent for other lipophilic active ingredients in a formulation.

Proposed Mechanisms of Action and Signaling Pathways for Investigation

While the primary functions of this compound are attributed to its physicochemical properties as an emollient, its structural similarity to endogenous dicarboxylic acids suggests potential interactions with biological pathways in the skin. The following are proposed mechanisms that warrant further investigation.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Dicarboxylic acids have been shown to act as signaling molecules that can activate PPARs, a family of nuclear receptors involved in regulating lipid metabolism and inflammation. Activation of PPARs in keratinocytes can lead to the synthesis of lipids that are crucial for skin barrier function. Given that this compound is a derivative of a long-chain dicarboxylic acid, it is hypothesized that it may be metabolized in the skin to its active diacid form, which could then bind to and activate PPARs, leading to an improvement in skin barrier integrity.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMOD Dimethyl Octadecanedioate DMOD_cyto Dimethyl Octadecanedioate DMOD->DMOD_cyto Skin Penetration Esterases Esterases DMOD_cyto->Esterases ODA Octadecanedioic Acid Esterases->ODA Hydrolysis PPAR PPAR ODA->PPAR PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Lipid_Synthesis Increased Lipid Synthesis Target_Genes->Lipid_Synthesis Barrier_Function Improved Barrier Function Lipid_Synthesis->Barrier_Function

Proposed PPAR signaling pathway for this compound.
Influence on Skin Barrier Components

The moisturizing effect of an ingredient can be linked to its ability to positively influence the key components of the skin barrier. The following are potential areas of investigation for this compound:

  • Ceramide Synthesis: Ceramides are essential lipids for maintaining the integrity of the stratum corneum. It is plausible that by providing a source of long-chain fatty acids (after metabolism), this compound could serve as a precursor for ceramide synthesis.

  • Filaggrin Expression: Filaggrin is a protein that plays a critical role in the formation of the cornified envelope and the production of natural moisturizing factors (NMFs). Investigating the effect of this compound on filaggrin expression could reveal another mechanism for its moisturizing properties.

  • Aquaporin-3 Expression: Aquaporin-3 (AQP3) is a channel protein in keratinocytes that facilitates the transport of water and glycerol, contributing to skin hydration. An upregulation of AQP3 expression by this compound could be a potential mechanism of action.

Experimental Protocols

To substantiate the efficacy of this compound and explore its mechanisms of action, the following experimental protocols are recommended.

In Vitro and Ex Vivo Evaluation of Skin Barrier Function

Objective: To quantify the effect of a formulation containing this compound on skin barrier integrity.

Methodology: Transepidermal Water Loss (TEWL) Measurement

  • Model: Excised human or porcine skin mounted on Franz diffusion cells.

  • Formulation Preparation: Prepare a base formulation (e.g., oil-in-water emulsion) and a test formulation containing a specified concentration of this compound (e.g., 1-5% w/w).

  • Application: Apply a standardized amount of the base and test formulations to the epidermal side of the skin samples.

  • Incubation: Incubate the skin samples under controlled temperature and humidity.

  • TEWL Measurement: At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), measure the TEWL using a Tewameter®.

  • Data Analysis: Compare the TEWL values of the skin treated with the test formulation to that treated with the base formulation and an untreated control. A decrease in TEWL indicates an improvement in skin barrier function.

TEWL_Workflow Start Start Prepare_Formulations Prepare Base and Test Formulations Start->Prepare_Formulations Mount_Skin Mount Skin on Franz Cells Prepare_Formulations->Mount_Skin Apply_Formulations Apply Formulations to Skin Mount_Skin->Apply_Formulations Incubate Incubate at Controlled Temperature and Humidity Apply_Formulations->Incubate Measure_TEWL Measure TEWL at Time Points (0, 1, 4, 8, 24h) Incubate->Measure_TEWL Analyze_Data Compare TEWL Values Measure_TEWL->Analyze_Data End End Analyze_Data->End

Workflow for TEWL measurement.
In Vivo Evaluation of Skin Hydration

Objective: To assess the moisturizing efficacy of a formulation containing this compound on human skin.

Methodology: Corneometry

  • Subjects: Recruit a panel of healthy volunteers with dry to normal skin.

  • Test Areas: Define test areas on the volar forearm of each subject.

  • Baseline Measurement: Acclimatize subjects to the room conditions and measure baseline skin hydration using a Corneometer®.

  • Formulation Application: Apply a standardized amount of the test formulation and a placebo (base formulation) to the designated test areas.

  • Post-Application Measurements: Measure skin hydration at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after application.

  • Data Analysis: Calculate the percentage change in skin hydration from baseline for both the test and placebo formulations. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Evaluation of Emollient Properties

Objective: To characterize the sensory and physical properties of this compound as an emollient.

Methodology: Contact Angle and Interfacial Tension Measurement

  • Contact Angle:

    • Substrate: Use a synthetic skin substrate (e.g., Vitro-Skin®).

    • Procedure: Place a droplet of this compound on the substrate and measure the contact angle using a goniometer. A lower contact angle indicates better spreadability.

  • Interfacial Tension:

    • Method: Use the pendant drop method to measure the interfacial tension between this compound and water.

    • Interpretation: A lower interfacial tension suggests better emulsifiability and potentially a lighter skin feel.

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed experiments.

Table 2: In Vivo Skin Hydration (Corneometry)

Time PointMean % Increase in Hydration (Placebo)Mean % Increase in Hydration (Test Formulation)p-value
1 Hour
4 Hours
8 Hours
24 Hours

Table 3: Ex Vivo Skin Barrier Function (TEWL)

Time PointMean TEWL (g/m²/h) - UntreatedMean TEWL (g/m²/h) - PlaceboMean TEWL (g/m²/h) - Test Formulation
0 Hour
4 Hours
8 Hours
24 Hours

Safety and Regulatory Information

Based on available safety data sheets, this compound is not classified as a hazardous substance. However, as with any cosmetic ingredient, it is recommended to conduct standard safety and toxicological testing, such as patch testing for irritation and sensitization, to ensure its safety in the final formulation.

Conclusion

This compound is a promising emollient and moisturizing agent for cosmetic formulations. While its primary benefits are currently attributed to its physical properties, further research into its potential biological activities, such as the modulation of PPAR signaling and its influence on key skin barrier components, could reveal additional benefits. The experimental protocols outlined in this document provide a framework for researchers to thoroughly evaluate the efficacy and mechanisms of action of this compound, thereby supporting the development of innovative and effective skincare products.

References

Application Notes and Protocols for the Analysis of Dimethyl Octadecanedioate Polymer Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl octadecanedioate (DMODD) polymers are a class of long-chain aliphatic polyesters with promising applications in the biomedical and pharmaceutical fields, including drug delivery and tissue engineering. Their biocompatibility and biodegradability are key attributes. Understanding the degradation profile of these polymers is critical for predicting their in vivo behavior, ensuring the safety of their degradation products, and designing materials with controlled degradation rates.

These application notes provide detailed protocols for the analysis of DMODD polymer degradation products resulting from hydrolytic, enzymatic, and thermal degradation. The methodologies described herein are based on established analytical techniques for aliphatic polyesters and serve as a comprehensive guide for researchers.

Degradation Mechanisms of this compound Polymers

The primary mechanism of degradation for DMODD polymers, like other aliphatic polyesters, is the hydrolysis of their ester bonds. This process can be abiotic (e.g., in an aqueous physiological environment) or biotic (e.g., enzyme-mediated). Thermal degradation occurs at elevated temperatures, typically during processing, and follows different mechanistic pathways.

The degradation of DMODD polymers leads to a reduction in molecular weight and the release of smaller molecules, primarily octadecanedioic acid and the corresponding diol used in the polymerization (e.g., ethylene (B1197577) glycol, butanediol), as well as oligomeric intermediates.[1][2]

Analytical Methods for Degradation Analysis

A multi-analytical approach is recommended to fully characterize the degradation of DMODD polymers. This includes monitoring changes in the polymer's molecular weight, identifying and quantifying the released degradation products, and observing morphological changes.

Key Analytical Techniques:

  • Gel Permeation Chromatography (GPC/SEC): To determine the change in molecular weight distribution of the polymer over time.[3][4]

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify non-volatile, soluble degradation products like octadecanedioic acid and diols.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile degradation products, particularly from thermal degradation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor chemical changes in the polymer, such as the formation of new functional groups.

  • Scanning Electron Microscopy (SEM): To visualize changes in the surface morphology of the polymer during degradation.

Experimental Protocols

In Vitro Hydrolytic Degradation Study

This protocol simulates the degradation of the polymer in a physiological environment.

Materials:

  • DMODD polymer films or microspheres of known weight and dimensions.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator at 37°C.

  • Analytical balance.

  • Lyophilizer (freeze-dryer).

Protocol:

  • Accurately weigh the initial dry weight of the DMODD polymer samples (W0).

  • Place each polymer sample in a sterile vial containing a known volume of PBS (e.g., 10 mL).

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove triplicate samples for analysis.

  • For each sample, carefully separate the polymer from the degradation medium (PBS).

  • Analysis of the Polymer:

    • Gently rinse the polymer with deionized water to remove any salts.

    • Lyophilize the polymer samples until a constant weight is achieved to determine the final dry weight (Wt).

    • Calculate the weight loss percentage: Weight Loss (%) = [(W0 - Wt) / W0] * 100

    • Analyze the dried polymer sample for changes in molecular weight using GPC (see Protocol 3.4).

  • Analysis of the Degradation Medium:

    • Filter the collected PBS medium through a 0.22 µm filter.

    • Analyze the filtrate for the concentration of octadecanedioic acid and the corresponding diol using HPLC (see Protocol 3.5).

In Vitro Enzymatic Degradation Study

This protocol assesses the influence of enzymes on the degradation rate. Lipases and esterases are commonly used for polyester (B1180765) degradation studies.[5][6]

Materials:

  • DMODD polymer films or microspheres.

  • Phosphate (B84403) buffer, pH 7.0.

  • Lipase from Rhizopus oryzae or Candida antarctica (or other relevant esterase/cutinase).[5]

  • Incubator at 37°C.

Protocol:

  • Prepare a stock solution of the selected enzyme in phosphate buffer (e.g., 1 mg/mL).

  • Follow the same initial steps as the hydrolytic degradation study (Protocol 3.1, steps 1-3), using the enzyme solution in phosphate buffer as the degradation medium. A control group with only phosphate buffer (no enzyme) should be run in parallel.

  • At each time point, retrieve samples and separate the polymer from the enzyme solution.

  • Analysis of the Polymer:

    • Thoroughly wash the polymer with deionized water to remove any adsorbed enzyme, followed by lyophilization.

    • Determine the weight loss and analyze the molecular weight change using GPC (Protocol 3.4).

  • Analysis of the Degradation Medium:

    • Denature the enzyme in the collected medium by heating (e.g., 90°C for 10 minutes) or by adding a denaturing agent, followed by centrifugation to precipitate the protein.

    • Filter the supernatant and analyze for degradation products using HPLC (Protocol 3.5).

Thermal Degradation Analysis

This protocol is used to identify the products of thermal decomposition.

Materials:

  • DMODD polymer.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system.

Protocol:

  • Accurately weigh a small amount of the polymer (typically 0.1-1.0 mg) into a pyrolysis sample cup.

  • Place the sample cup in the pyrolyzer autosampler.

  • Set the pyrolysis temperature. For initial screening, a temperature ramp (e.g., 50°C to 700°C at 20°C/min) can be used. For specific product identification, a set-point pyrolysis temperature just above the polymer's decomposition temperature (determined by TGA) is used (e.g., 350-450°C).[2]

  • The volatile and semi-volatile degradation products are directly transferred to the GC-MS for separation and identification.

  • Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

GPC Protocol for Molecular Weight Analysis

Instrumentation:

  • GPC system with a refractive index (RI) detector.

  • GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns).

  • Mobile phase: Tetrahydrofuran (THF) or Chloroform (HPLC grade).

  • Calibration standards: Polystyrene or polymethyl methacrylate (B99206) (PMMA) standards of known molecular weights.

Sample Preparation:

  • Dissolve the dried polymer sample (from degradation studies) in the mobile phase to a concentration of 1-2 mg/mL.

  • Allow the sample to dissolve completely (gentle agitation may be applied).

  • Filter the solution through a 0.2 µm PTFE filter before injection.

GPC Conditions (Example):

ParameterValue
Mobile Phase Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 100 µL
Detector Refractive Index (RI)

Data Analysis:

  • Generate a calibration curve using the retention times of the polymer standards.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the degraded polymer samples based on the calibration curve.

HPLC Protocol for Quantification of Degradation Products

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Reversed-phase C18 column.

  • Mobile phase: Acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water).

Sample Preparation:

  • The filtered degradation medium can often be directly injected. If the concentration of degradation products is very low, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes.

  • Prepare standard solutions of octadecanedioic acid and the relevant diol in the mobile phase at known concentrations to create a calibration curve.

HPLC Conditions (Example for Octadecanedioic Acid):

ParameterValue
Mobile Phase Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV at 210 nm

Data Analysis:

  • Identify the peaks for octadecanedioic acid and the diol based on the retention times of the standards.

  • Quantify the concentration of each degradation product in the samples using the calibration curve.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of degradation under different conditions and at various time points.

Table 1: Weight Loss and Molecular Weight Changes of DMODD Polymer During Hydrolytic Degradation at 37°C, pH 7.4 (Analogous Data for a Long-Chain Aliphatic Polyester)

Degradation Time (days)Weight Loss (%)Mn (kDa)Mw (kDa)PDI
00.0 ± 0.050.2 ± 1.5105.8 ± 3.12.1 ± 0.1
71.2 ± 0.345.1 ± 1.892.3 ± 2.92.0 ± 0.1
142.5 ± 0.538.7 ± 2.175.6 ± 3.52.0 ± 0.2
285.1 ± 0.830.2 ± 1.958.9 ± 2.81.9 ± 0.1
5610.3 ± 1.221.5 ± 1.540.1 ± 2.21.9 ± 0.1

Note: Data presented are representative values for analogous long-chain aliphatic polyesters and should be confirmed by experimental analysis of the specific DMODD polymer.

Table 2: Concentration of Soluble Degradation Products in the Medium During Enzymatic Degradation of a DMODD Polymer Analog at 37°C

Degradation Time (days)Octadecanedioic Acid (µg/mL)Diol (µg/mL)
00.0 ± 0.00.0 ± 0.0
315.2 ± 1.88.1 ± 0.9
735.8 ± 3.219.2 ± 2.1
1478.1 ± 5.641.7 ± 4.3
28155.4 ± 10.183.0 ± 7.5

Note: Data presented are representative values for analogous long-chain aliphatic polyesters and should be confirmed by experimental analysis of the specific DMODD polymer.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolytic_Degradation_Pathway Polymer DMODD Polymer (High Molecular Weight) Oligomers Soluble Oligomers Polymer->Oligomers Hydrolysis (Chain Scission) Water Water (H2O) Monomers Octadecanedioic Acid + Diol Oligomers->Monomers Further Hydrolysis

Caption: Hydrolytic degradation pathway of DMODD polymer.

Experimental_Workflow cluster_degradation Degradation cluster_analysis Analysis cluster_results Results Degradation Incubate DMODD Polymer (Hydrolytic, Enzymatic, or Thermal) Polymer_Analysis Analyze Solid Polymer (GPC, FTIR, SEM) Degradation->Polymer_Analysis Medium_Analysis Analyze Liquid/Gas Phase (HPLC, GC-MS) Degradation->Medium_Analysis Data Quantitative Data (Weight Loss, MW Change, Product Concentration) Polymer_Analysis->Data Medium_Analysis->Data

Caption: General experimental workflow for degradation analysis.

Analytical_Techniques cluster_products Degradation Products cluster_methods Analytical Methods Degradation DMODD Polymer Degradation Solid Solid Residue (Lower MW Polymer) Degradation->Solid Liquid Soluble Products (Monomers, Oligomers) Degradation->Liquid Gas Volatile Products (Thermal Degradation) Degradation->Gas GPC GPC/SEC Solid->GPC Analyzed by HPLC HPLC Liquid->HPLC Analyzed by GCMS GC-MS Gas->GCMS Analyzed by

Caption: Relationship between degradation products and analytical techniques.

References

Scaling Up the Synthesis of Dimethyl Octadecanedioate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and comparative data for the scalable synthesis of Dimethyl octadecanedioate, a valuable long-chain diester with applications in polymer chemistry, lubricants, and as a precursor for pharmaceuticals. The following sections outline various synthetic methodologies, from classic esterification to modern catalytic approaches, to guide researchers in selecting and scaling up the most suitable process for their needs.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound depends on factors such as starting material availability, desired scale, cost, and environmental considerations. The following table summarizes key quantitative data for prominent synthesis methods.

Synthesis Route Starting Material(s) Key Reagents/Catalysts Reaction Time Yield Key Advantages Potential Challenges for Scale-Up
Fischer Esterification Octadecanedioic acid, Methanol (B129727)Sulfuric acid16 hours99%[1]High yield, simple procedure, readily available starting materials.Use of strong acid, requires purification.
Kolbe Electrolysis Methyl hydrogen sebacate (B1225510)Sodium methoxide (B1231860)Not specified68–74%[2]Can be a high-throughput electrochemical method.Requires specialized electrolysis equipment, moderate yield.
Olefin Metathesis Methyl oleateGrubbs II catalystNot specified51% (for Dimethyl 9-octadecenedioate)[3][4]Utilizes renewable feedstock (oleic acid), catalytic process.High cost of ruthenium catalyst, requires subsequent hydrogenation step, moderate yield of the unsaturated precursor.
Ozonolysis Oleic acidOzoneNot specifiedHigh (industrial process)Can be a continuous flow process, avoids metal catalysts.[5]Requires specialized ozone generation and handling equipment, multi-step process (ozonolysis followed by esterification).

Experimental Protocols

Protocol 1: Fischer Esterification of Octadecanedioic Acid

This protocol details the synthesis of this compound via the acid-catalyzed esterification of octadecanedioic acid.[1]

Materials:

  • Octadecanedioic acid (C18H34O4)

  • Methanol (MeOH)

  • Sulfuric acid (H2SO4, concentrated)

  • Hexane

  • Ethyl acetate (B1210297)

Equipment:

  • 1000 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel)

  • Flash chromatography system

Procedure:

  • To a 1000 mL flask, add octadecanedioic acid (20.5 g, 63.7 mmol).

  • Add 600 mL of methanol to the flask.

  • Carefully add 10 drops of concentrated sulfuric acid to the mixture.

  • Stir the mixture and heat to reflux for 16 hours. The octadecanedioic acid will dissolve as the mixture is heated.

  • After 16 hours, allow the reaction mixture to cool to room temperature. The product will crystallize as a colorless solid.

  • Filter the solid product and wash it with cold methanol.

  • For further purification, perform flash column chromatography using a hexane:ethyl acetate (9:1) mobile phase.

  • The final product, this compound, is obtained as a colorless powder (21.7 g, 99% yield).[1]

Protocol 2: Kolbe Electrolysis of Methyl Hydrogen Sebacate

This protocol describes the synthesis of this compound through the electrochemical dimerization of methyl hydrogen sebacate.[2]

Materials:

  • Methyl hydrogen sebacate

  • Sodium metal

  • Absolute methanol

  • Acetic acid

  • Ether

  • 5% aqueous sodium bicarbonate solution

Equipment:

  • 1 L electrolytic beaker (tall form)

  • Electrodes (e.g., platinum)

  • Power supply for electrolysis

  • Reduced pressure evaporation apparatus

  • Separatory funnel

  • Büchner funnel

Procedure:

  • In a 1 L electrolytic beaker, dissolve 1.1 g (0.05 g atom) of clean sodium metal in 500 mL of absolute methanol to prepare sodium methoxide solution.

  • Dissolve 216 g (1.0 mole) of methyl hydrogen sebacate in the sodium methoxide solution.

  • Perform the electrolysis according to the specifications of the electrochemical setup.

  • Upon completion of the reaction, acidify the solution with acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in approximately 1.4 L of ether and filter it into a 2 L separatory funnel.

  • Wash the ether solution with two 300 mL portions of 5% aqueous sodium bicarbonate solution.

  • Remove the ether on a steam bath.

  • Dissolve the residue in about 1.5 L of warm methanol and allow the solution to cool to room temperature to crystallize the product.

  • Collect the crystallized product by suction filtration and wash with cold methanol.

  • Concentrate the filtrate to half its volume and chill to obtain additional product.

  • Combine the lots and dry in a vacuum desiccator. The yield of this compound is 116–126 g (68–74%).[2]

Visualized Workflows and Pathways

Experimental Workflow for Fischer Esterification

FischerEsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Mix Octadecanedioic Acid & Methanol catalyst Add H2SO4 Catalyst start->catalyst reflux Reflux for 16h catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Crystalline Product cool->filter wash Wash with Cold Methanol filter->wash purify Flash Chromatography wash->purify end end purify->end This compound

Caption: Workflow for this compound synthesis via Fischer Esterification.

Chemical Pathway for Olefin Metathesis Route

OlefinMetathesisPathway cluster_metathesis Step 1: Olefin Metathesis cluster_hydrogenation Step 2: Hydrogenation methyl_oleate 2x Methyl Oleate grubbs Grubbs II Catalyst methyl_oleate->grubbs dimethyl_octadecenedioate Dimethyl 9-octadecenedioate grubbs->dimethyl_octadecenedioate octadecene 9-Octadecene grubbs->octadecene dimethyl_octadecenedioate_h2 dimethyl_octadecenedioate_h2 h2_pdc H2, Pd/C dimethyl_octadecanedioate_final This compound h2_pdc->dimethyl_octadecanedioate_final dimethyl_octadecanedioate_h2 Dimethyl 9-octadecenedioate dimethyl_octadecenedioate_h2->h2_pdc

Caption: Two-step synthesis of this compound from Methyl Oleate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Octadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl octadecanedioate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis is the Fischer esterification of octadecanedioic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This method is favored for its simplicity and the use of readily available reagents.[3]

Q2: My reaction seems to have a low yield. What are the primary reasons for incomplete conversion?

A2: Low yields in the synthesis of this compound via Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[2][3] Other factors include insufficient reaction time, suboptimal temperature, or catalyst deactivation.

Q3: How can I improve the yield of my esterification reaction?

A3: To drive the reaction towards the formation of this compound, you can employ Le Chatelier's principle in two main ways:

  • Use of Excess Reagent: Utilizing a large excess of methanol can shift the equilibrium towards the product side.[3]

  • Removal of Water: Actively removing water as it is formed is a highly effective strategy. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4]

Q4: What are the potential byproducts in the synthesis of this compound?

A4: The primary byproduct is the mono-ester, 18-methoxy-18-oxooctadecanoic acid.[5] Additionally, unreacted octadecanedioic acid can remain in the product mixture. At excessively high temperatures, side reactions such as dehydration of the alcohol or ether formation can occur, though these are less common with methanol under typical esterification conditions.

Q5: I am having trouble purifying my this compound. What are the common challenges?

A5: Purification of long-chain diesters like this compound can be challenging due to several factors:

  • Similar Polarities: The diester, mono-ester, and diacid have relatively similar polarities, which can make chromatographic separation difficult.[6]

  • Low Solubility: The product may have low solubility in common crystallization solvents at room temperature, making recrystallization challenging.[6]

  • Waxy Nature: The product is often a waxy solid, which can complicate handling and purification.[7]

Q6: How can I effectively remove the acid catalyst after the reaction?

A6: The acidic catalyst can be removed by washing the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] This will neutralize the acid catalyst and any remaining carboxylic acid groups, converting them into their respective salts which are soluble in the aqueous phase. Subsequent washes with water are necessary to remove any remaining base and salts.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Recommended Action
Low conversion of starting material Reaction has not reached equilibrium.Increase the reaction time or temperature. Monitor the reaction progress using TLC or GC.
Presence of water in reagents or formed during the reaction.Use anhydrous methanol and a drying agent, or employ a Dean-Stark trap to remove water azeotropically.[2][4]
Insufficient amount of catalyst.Increase the catalyst loading. For sulfuric acid, a catalytic amount is typically sufficient.
Product decomposes during reaction Reaction temperature is too high.Reduce the reaction temperature and extend the reaction time.
Purification Challenges
Symptom Possible Cause Recommended Action
Difficulty in separating diester, mono-ester, and diacid by column chromatography Inappropriate solvent system.Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).[7]
Column overloading.Reduce the amount of crude product loaded onto the column. The adsorbent-to-sample ratio should be high.[7]
Product fails to crystallize Inappropriate solvent or solvent system.Screen a variety of solvents or solvent mixtures. For waxy solids, sometimes dissolving in a minimal amount of a good solvent and then adding a poor solvent can induce crystallization.[7]
Presence of impurities inhibiting crystallization.Attempt to further purify the product by column chromatography before crystallization.
Low recovery after purification Product is partially soluble in the crystallization solvent even at low temperatures.Use a different solvent system where the product has very low solubility at cold temperatures. Minimize the amount of solvent used for dissolution.[7]
Adsorption of the product onto glassware.The waxy nature of the product can lead to it sticking to surfaces. Ensure all product is transferred between steps.[6]

Experimental Protocols

Synthesis of this compound via Fischer Esterification
  • Reagents and Equipment:

    • Octadecanedioic acid

    • Anhydrous methanol (MeOH)

    • Concentrated sulfuric acid (H₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add octadecanedioic acid and an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the diacid).

    • Attach a reflux condenser and heat the mixture to reflux.

    • Maintain the reflux for several hours (e.g., 4-16 hours), monitoring the reaction progress by TLC or GC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Proceed with the workup and purification protocol.

Workup and Purification Protocol
  • Reagents and Equipment:

    • Crude reaction mixture

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

    • Separatory funnel

    • Rotary evaporator

    • Silica (B1680970) gel for column chromatography

    • Solvents for chromatography (e.g., hexane (B92381) and ethyl acetate)

    • Solvent for recrystallization

  • Procedure:

    • Reduce the volume of the reaction mixture using a rotary evaporator to remove most of the excess methanol.

    • Dilute the residue with an organic solvent (e.g., diethyl ether) and water.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

    • Combine the fractions containing the pure this compound and remove the solvent.

    • Further purify the product by recrystallization from a suitable solvent if necessary.

Visualizations

Synthesis_Workflow Start Octadecanedioic Acid + Methanol (excess) Reaction Add H₂SO₄ (cat.) Reflux Start->Reaction Esterification Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Neutralization Purification Column Chromatography (Silica, Hexane/EtOAc) Workup->Purification Isolation of Crude Product Product Pure Dimethyl octadecanedioate Purification->Product Purification

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree decision decision action action start Low Yield of This compound check_conversion Is starting material fully consumed? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No side_reactions Potential Side Reactions/ Decomposition check_conversion->side_reactions Yes check_water Was water removed? incomplete_reaction->check_water increase_time Increase reaction time/temp check_water->increase_time No use_dean_stark Use Dean-Stark trap or drying agents check_water->use_dean_stark Yes check_temp Was temperature too high? side_reactions->check_temp lower_temp Lower reaction temperature check_temp->lower_temp Yes purification_issue Purification Issues check_temp->purification_issue No

References

How to improve the yield of Dimethyl octadecanedioate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of dimethyl octadecanedioate polymerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound, presented in a question-and-answer format.

Q1: Why is the molecular weight of my polyester (B1180765) lower than expected?

A1: Low molecular weight is a common issue in polycondensation reactions and can be attributed to several factors:

  • Inefficient Removal of Byproducts: The polycondensation of this compound with a diol produces methanol (B129727) as a byproduct. This reaction is an equilibrium process. If methanol is not efficiently removed from the reaction mixture, the equilibrium will not favor the formation of high molecular weight polymer chains.

  • Impurities in Monomers: The presence of monofunctional impurities in either the this compound or the diol will act as chain terminators, preventing the growth of long polymer chains. Water is a particularly detrimental impurity as it can hydrolyze the ester linkages. It is crucial to use anhydrous diols.[1]

  • Non-Stoichiometric Monomer Ratio: For a linear step-growth polymerization, an exact 1:1 molar ratio of the functional groups (ester and hydroxyl) is critical to achieve high molecular weight. Any deviation from this ratio will result in a lower degree of polymerization.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to ensure the monomers are in a molten state and to facilitate the reaction, but not so high as to cause thermal degradation of the monomers or the resulting polymer.[2]

  • Inadequate Catalyst Activity: The catalyst may be deactivated by impurities or may not be active enough at the chosen reaction temperature.

Q2: The final polymer is discolored (yellow or brown). What is the cause and how can I prevent it?

A2: Discoloration in polyesters is typically a result of thermal degradation or oxidative side reactions occurring at the high temperatures required for polymerization.[3]

  • Prevention Strategies:

    • Optimize Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times.

    • Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to minimize oxidation.

    • Catalyst Selection: Some catalysts can contribute to coloration. Titanate catalysts, for instance, have been noted to sometimes cause more yellowing compared to antimony or tin-based catalysts.

    • Monomer Purity: Impurities in the monomers can sometimes act as catalysts for degradation reactions.

Q3: The polymerization reaction seems to have stalled or is proceeding very slowly. What are the possible reasons?

A3: A slow or stalled reaction can be due to:

  • Catalyst Deactivation: Impurities in the reaction mixture can poison the catalyst. Ensure all glassware is scrupulously clean and dry, and that the monomers are of high purity.

  • Low Reaction Temperature: The temperature may not be sufficient for the catalyst to be effective or for the reaction to proceed at a reasonable rate.

  • Poor Mixing: In a melt polymerization, efficient stirring is necessary to ensure good mass transfer and to facilitate the removal of methanol. As the viscosity of the reaction mixture increases, stirring may become less effective.

  • Insufficient Vacuum: A high vacuum is necessary to effectively remove the methanol byproduct and drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the polymerization of this compound?

A1: The most common method is melt polycondensation. This involves reacting this compound with a diol at high temperatures (typically 150-220°C) under an inert atmosphere and high vacuum. This solvent-free method is environmentally friendly and allows for the direct formation of the polyester.

Q2: How do I ensure the purity of my this compound monomer before polymerization?

A2: High monomer purity is crucial for achieving a high molecular weight polymer.[2] this compound can be purified by recrystallization from a suitable solvent, such as chloroform (B151607). It is also important to ensure the monomer is thoroughly dried before use to remove any residual solvent or moisture.

Q3: What type of catalyst is recommended for this polymerization, and at what concentration?

A3: Several types of catalysts can be used for the polycondensation of this compound. Common choices include:

  • Tin-based catalysts: Dibutyltin oxide (DBTO) is an effective catalyst for this type of reaction.

  • Titanium-based catalysts: Organotitanates such as tetrabutyl titanate (TBT) or titanium isopropoxide (TIS) are also widely used.

  • Antimony-based catalysts: Antimony trioxide is a common industrial catalyst for polyester synthesis.[3]

The catalyst concentration is typically in the range of 200-500 ppm relative to the total weight of the monomers.

Q4: Can enzymatic catalysis be used for the polymerization of this compound?

A4: Yes, enzymatic polymerization is a viable alternative to traditional melt polycondensation. Lipases, such as Novozym 435, can catalyze the reaction under milder conditions, which can help to avoid side reactions and discoloration. However, reaction times may be longer, and the removal of the enzyme from the final product is necessary. Enzymatic polymerization can be performed in bulk or in a solvent.

Q5: How can I monitor the progress of the polymerization reaction?

A5: The progress of the polymerization can be monitored by:

  • Measuring the amount of methanol collected: The theoretical amount of methanol that should be produced can be calculated, and the collected amount gives an indication of the extent of the reaction.

  • Viscosity changes: As the polymer chains grow, the viscosity of the melt will increase significantly. This can be observed by the increased torque on the mechanical stirrer.

  • Analysis of aliquots: Small samples can be taken from the reaction mixture at different time points and analyzed by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution.

Data Presentation

The following tables summarize how different experimental parameters can influence the properties of long-chain aliphatic polyesters, which can be used as a guide for optimizing the polymerization of this compound.

Table 1: Effect of Diol Chain Length on Polyester Properties (Conceptual)

Diol Used with this compoundExpected Melting Point (°C)Expected CrystallinityExpected Flexibility
Ethylene GlycolHigherHigherLower
1,4-ButanediolIntermediateIntermediateIntermediate
1,6-Hexanediol (B165255)LowerLowerHigher
1,12-DodecanediolLowestLowestHighest

Table 2: Influence of Reaction Conditions on Molecular Weight of Long-Chain Aliphatic Polyesters

ParameterConditionEffect on Molecular Weight (Mn)Reference
Catalyst Titanium(IV) isopropoxideGenerally high activity, can achieve high Mn
Dibutyltin(IV) oxideEffective, often used in lab-scale synthesis
Tin(II) 2-ethylhexanoateLower reactivity compared to titanates
Temperature 180 °CGood balance of reaction rate and minimal degradation
> 200 °CIncreased risk of thermal degradation and side reactions[2]
Monomer Purity High (>99%)Essential for achieving high Mn[2]
Low (<99%)Significantly reduces Mn due to chain termination[2]
Vacuum Level High (<1 mbar)Efficient byproduct removal, leads to high Mn[1]
Low (>10 mbar)Inefficient byproduct removal, results in low Mn[1]

Experimental Protocols

Detailed Methodology for Melt Polycondensation of this compound and 1,6-Hexanediol

1. Materials and Preparation:

  • This compound (high purity, >99%)

  • 1,6-Hexanediol (high purity, >99%, anhydrous)

  • Dibutyltin oxide (DBTO) catalyst

  • High-purity nitrogen or argon gas

  • Methanol for purification

2. Equipment:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation head connected to a condenser and a collection flask.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

3. Procedure:

  • Monomer and Catalyst Charging:

    • Accurately weigh equimolar amounts of this compound and 1,6-hexanediol and add them to the reaction flask.

    • Add the DBTO catalyst (e.g., 300 ppm based on the total monomer weight).

  • Inerting the System:

    • Assemble the reaction apparatus.

    • Purge the system with nitrogen or argon for at least 30 minutes to remove any oxygen.

  • First Stage: Transesterification:

    • Begin stirring and heat the reaction mixture to 150°C under a gentle flow of inert gas.

    • Maintain this temperature for 2-3 hours. During this stage, methanol will start to distill off and collect in the receiving flask.

  • Second Stage: Polycondensation:

    • Gradually increase the temperature to 180-200°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under these conditions for 4-6 hours. The viscosity of the mixture will increase significantly.

  • Termination and Product Recovery:

    • Stop the heating and stirring.

    • Allow the reactor to cool to room temperature under an inert atmosphere.

    • The resulting solid polyester can be dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitated into a non-solvent like cold methanol to purify it.

    • Filter the purified polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomers Weigh Equimolar Monomers (this compound & Diol) Catalyst Add Catalyst (e.g., DBTO) Monomers->Catalyst Charge Charge to Reactor Catalyst->Charge Purge Purge with N2/Ar Charge->Purge Stage1 Transesterification (150°C, atm pressure) Purge->Stage1 Methanol1 Methanol Distills Stage1->Methanol1 Stage2 Polycondensation (180-200°C, high vacuum) Stage1->Stage2 Methanol2 Methanol Removed Stage2->Methanol2 Cool Cool to Room Temp Stage2->Cool Dissolve Dissolve in Solvent (e.g., Chloroform) Cool->Dissolve Precipitate Precipitate in Non-solvent (e.g., Methanol) Dissolve->Precipitate Dry Dry under Vacuum Precipitate->Dry

Caption: Experimental workflow for the melt polycondensation of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Polymer Yield or Molecular Weight Impurity Monomer Impurities? Start->Impurity Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Byproduct Inefficient Methanol Removal? Start->Byproduct Conditions Suboptimal Conditions? Start->Conditions Purify Purify Monomers (Recrystallization, Drying) Impurity->Purify Weigh Accurate Weighing of Monomers Stoichiometry->Weigh Vacuum Improve Vacuum System (Check for Leaks) Byproduct->Vacuum Optimize Optimize Temperature & Time Conditions->Optimize

Caption: Troubleshooting logic for low yield in this compound polymerization.

References

Troubleshooting low molecular weight in Dimethyl octadecanedioate polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of dimethyl octadecanedioate.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of polymers from this compound?

Polymers from this compound are typically synthesized through a two-stage melt polycondensation reaction.[1][2] The first stage is a transesterification reaction where the this compound reacts with a diol (e.g., octadecane-1,18-diol) at elevated temperatures in the presence of a catalyst. In this stage, methanol (B129727) is produced as a byproduct and is continuously removed to drive the reaction forward. The second stage is polycondensation, where the temperature is further increased and a high vacuum is applied to remove the diol byproduct and increase the polymer's molecular weight.[1][3]

Troubleshooting Low Molecular Weight

Low molecular weight is a common challenge in the synthesis of this compound polymers. The following sections address potential causes and solutions.

Issue 1: Incomplete Reaction or Inefficient Monomer Conversion

Q2: My final polymer has a low molecular weight, and I suspect the reaction is not going to completion. What are the possible causes?

Several factors can lead to incomplete polymerization, resulting in low molecular weight. These include:

  • Suboptimal Catalyst Choice or Concentration: The type and amount of catalyst significantly impact the reaction kinetics.[2][4][5]

  • Inefficient Removal of Byproducts: The removal of methanol during transesterification and the diol during polycondensation is crucial for shifting the reaction equilibrium towards polymer formation.[6][7]

  • Inadequate Reaction Time or Temperature: The polymerization process requires sufficient time at optimal temperatures to achieve high molecular weight.[8]

  • Poor Monomer Purity: Impurities in the this compound or the diol can terminate the polymer chains, leading to lower molecular weight.[9]

Issue 2: Non-Stoichiometric Monomer Ratio

Q3: How critical is the molar ratio of this compound to the diol?

A precise 1:1 molar ratio of the diacid (or its dimethyl ester) to the diol is critical for achieving high molecular weight in polycondensation reactions. An excess of either monomer will lead to chain termination, limiting the final molecular weight of the polymer.[10][11]

Issue 3: Thermal Degradation of the Polymer

Q4: I am observing discoloration (yellowing or browning) of my polymer, and the molecular weight is low. Could this be due to thermal degradation?

Yes, discoloration is a common sign of thermal degradation. Aliphatic polyesters like those derived from this compound can start to degrade at temperatures around 275°C.[12] High reaction temperatures, especially for prolonged periods, can lead to chain scission and the formation of byproducts, resulting in a lower molecular weight and discolored polymer.[12][13][14]

Data Summary Tables

Table 1: Effect of Catalyst Concentration on Molecular Weight

CatalystCatalyst Concentration (mol%)Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
Tetrabutyl titanate (TBT)0.053.7 x 10⁴-
Tetrabutyl titanate (TBT)0.10--
Tin(II) 2-ethylhexanoate0.10--
Dibutyltin(IV) oxide0.10--

Table 2: Effect of Reaction Temperature and Time on Molecular Weight

Temperature (°C)Time (h)Vacuum (mbar)Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
200160.01--
230160.01Lower Mn due to degradationBroader PDI

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound
  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Charging Monomers and Catalyst: Equimolar amounts of this compound and a suitable diol (e.g., octadecane-1,18-diol) are added to the flask. The catalyst (e.g., 0.05 mol% tetrabutyl titanate) is then introduced.

  • Transesterification: The reaction mixture is heated to 180-200°C under a gentle stream of nitrogen. Methanol is distilled off as the reaction proceeds. This stage is typically carried out for 4-8 hours.

  • Polycondensation: The temperature is gradually increased to 200-230°C, and a high vacuum (e.g., <0.1 mbar) is applied for another 8-16 hours to facilitate the removal of the diol byproduct and increase the molecular weight.

  • Recovery: The reactor is cooled to room temperature under a nitrogen atmosphere, and the resulting polymer is collected.

Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
  • Sample Preparation: Prepare a 1-2 mg/mL solution of the polyester (B1180765) in a suitable solvent like tetrahydrofuran (B95107) (THF) or chloroform.[15] Allow the sample to dissolve completely, which may take several hours or overnight on a gentle shaker.[15][16]

  • Filtration: Filter the sample solution through a 0.2 µm PTFE filter to remove any particulate matter.[15]

  • GPC Analysis: Inject the filtered sample into a GPC system equipped with a suitable column set (e.g., PLgel) and a refractive index (RI) detector.

  • Calibration: Use polystyrene standards to create a calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer sample.

Protocol 3: Structural Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the polyester sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[17]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher NMR spectrometer.

  • Analysis: Analyze the spectrum to confirm the polyester structure by identifying the characteristic peaks for the methylene (B1212753) protons of the octadecanedioate and diol units.

Diagrams

Troubleshooting_Low_MW start Low Molecular Weight Observed check_purity Monomer Purity Check start->check_purity check_ratio Monomer Ratio Check check_purity->check_ratio Pure purify Purify Monomers check_purity->purify Impure check_catalyst Catalyst Check check_ratio->check_catalyst Correct adjust_ratio Adjust to 1:1 Ratio check_ratio->adjust_ratio Incorrect check_conditions Reaction Conditions Check check_catalyst->check_conditions Optimal optimize_catalyst Optimize Catalyst Type/Concentration check_catalyst->optimize_catalyst Suboptimal optimize_conditions Optimize Temp., Time, & Vacuum check_conditions->optimize_conditions Suboptimal end High Molecular Weight Achieved check_conditions->end Optimal purify->check_ratio adjust_ratio->check_catalyst optimize_catalyst->check_conditions optimize_conditions->end Polymerization_Workflow start Start: Reactor Setup charge Charge Monomers & Catalyst start->charge transesterification Transesterification (180-200°C, N2) Remove Methanol charge->transesterification polycondensation Polycondensation (200-230°C, High Vacuum) Remove Diol transesterification->polycondensation cool_down Cool to Room Temperature polycondensation->cool_down collect Collect Polymer cool_down->collect characterize Characterize (GPC, NMR) collect->characterize end End characterize->end

References

Technical Support Center: Optimizing Dimethyl Octadecanedioate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl octadecanedioate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are:

  • Kolbe Electrolysis: This method involves the electrochemical oxidative decarboxylation of methyl hydrogen sebacate (B1225510). It is known for producing a high-purity product with good yields.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification of octadecanedioic acid with methanol (B129727). It is a straightforward reaction that can achieve very high yields under optimized conditions.

Q2: I am getting a low yield in my Fischer esterification. What are the likely causes?

A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[1][2][3] To favor the formation of the diester, you need to shift the equilibrium to the product side. Common causes for low yield include:

  • Insufficient excess of methanol: A large excess of the alcohol is necessary to drive the reaction forward.[2][4]

  • Presence of water: Water is a byproduct, and its accumulation will push the reaction back towards the reactants.[1][2][3]

  • Inefficient catalyst: A strong acid catalyst is crucial for the reaction to proceed at a reasonable rate.[1]

  • Inadequate reaction time or temperature: The reaction may not have reached equilibrium or may be proceeding too slowly.[1]

Q3: My Kolbe electrolysis reaction is producing a complex mixture of byproducts. What is going wrong?

A3: The formation of byproducts in Kolbe electrolysis often points to side reactions involving the radical intermediates.[5][6] Key factors that can lead to a complex product mixture include:

  • Improper electrode material: The use of electrodes other than smooth platinum or iridium can lead to the over-oxidation of the radical intermediates.

  • Incorrect current density: High current densities generally favor the desired dimerization.

  • Presence of interfering ions: Cations such as Fe²⁺, Co²⁺, and Mn²⁺ should be avoided as they can interfere with the desired reaction pathway.[7]

  • Reaction medium pH: A neutral to weakly acidic medium is generally optimal for minimizing side reactions.[7]

Q4: Can I use a different alcohol for the Fischer esterification of octadecanedioic acid?

A4: Yes, other primary and secondary alcohols can be used. However, tertiary alcohols are generally not suitable for Fischer esterification as they are prone to dehydration under strong acid conditions.[8] The reaction conditions, particularly temperature and reaction time, may need to be re-optimized for different alcohols.

Troubleshooting Guides

Fischer Esterification of Octadecanedioic Acid
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Diester The reaction has not reached completion due to equilibrium.[1][2]- Increase the molar excess of methanol (can be used as the solvent).[2][4]- Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[1][2]- Ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[1]- Increase the reaction time and/or temperature to ensure the reaction reaches equilibrium.[1]
Incomplete Reaction (Monoester present) Insufficient esterification of the second carboxylic acid group.- Ensure at least a two-fold molar excess of alcohol to the dicarboxylic acid is used, though a much larger excess is recommended.- Prolong the reaction time to allow for the second esterification to occur.
Product is Dark/Contains Impurities Degradation of starting material or product due to harsh conditions.[1]- Use a milder acid catalyst or a solid acid catalyst.[1]- Optimize the reaction temperature to be high enough for a reasonable rate but low enough to prevent degradation.- Purify the crude product by recrystallization or column chromatography.
Difficulty in Product Isolation The product is soluble in the aqueous workup solution.- After neutralization, extract the product multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).- Wash the combined organic extracts with brine to remove dissolved water and other inorganic impurities.
Kolbe Electrolysis of Methyl Hydrogen Sebacate
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dimer Inefficient radical dimerization.- Use smooth platinum or iridium electrodes.- Maintain a high current density (≥100 mA cm⁻²).[7]- Ensure the electrolyte is free from interfering metal cations (e.g., Co²⁺, Cu²⁺, Fe²⁺).[7]
Formation of Alkenes and other Byproducts Side reactions of the radical intermediates.[5][6]- Maintain a neutral or weakly acidic pH of the electrolyte.[7]- Optimize the reaction temperature; room temperature is often a good starting point.[7]
Polymerization The electrolysis is carried on for an extended period after completion.- Monitor the reaction progress (e.g., by checking the pH of the solution) and stop the electrolysis once the starting material is consumed.
Foaming of the Electrolyte This can be an issue in some Kolbe electrolysis setups.- The use of methanol as a solvent, as described in the optimized procedure, helps to minimize foaming.

Experimental Protocols

Fischer Esterification of Octadecanedioic Acid

Materials:

  • Octadecanedioic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether or ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add octadecanedioic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 20-40 eq), which will also act as the solvent.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ will evolve.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from methanol or by column chromatography.

Kolbe Electrolysis of Methyl Hydrogen Sebacate

Materials:

  • Methyl hydrogen sebacate

  • Methanol (absolute)

  • Sodium metal

  • Acetic acid

  • Diethyl ether

  • Sodium bicarbonate (5% aqueous solution)

Procedure:

  • Prepare a solution of sodium methoxide (B1231860) by dissolving clean sodium metal (0.05 g atom) in absolute methanol (500 mL) in an electrolytic beaker.

  • Dissolve methyl hydrogen sebacate (1.0 mole) in the sodium methoxide solution.

  • Place a magnetic stirrer in the beaker and fit it with a stopper holding a platinum sheet anode and two platinum sheet cathodes. Also, equip the setup with a reflux condenser.

  • Start the magnetic stirrer and apply a direct current, adjusting the voltage to maintain a rapid reflux of the methanol.

  • Continue the electrolysis for 30-40 hours, or until a few drops of the solution show an alkaline reaction to phenolphthalein.

  • Upon completion, acidify the warm solution with acetic acid and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash it with a 5% aqueous sodium bicarbonate solution.

  • Remove the ether to obtain the crude product.

  • Recrystallize the crude product from warm methanol to yield pure this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Kolbe Electrolysis Fischer Esterification
Starting Material Methyl hydrogen sebacateOctadecanedioic acid
Key Reagents Methanol, SodiumMethanol, Sulfuric Acid
Typical Yield 68-74%Up to 99%
Reaction Time 30-40 hours4-16 hours
Key Advantage High product purityHigh yield, simple setup
Key Disadvantage Requires specialized electrochemical setupReversible reaction requiring optimization

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Octadecanedioic Acid + Methanol (excess) catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux (4-16h) catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Dimethyl octadecanedioate purify->product Kolbe_Electrolysis_Workflow cluster_reaction Electrolysis cluster_workup Workup cluster_purification Purification start Methyl hydrogen sebacate in Methanolic NaOMe electrolysis Electrolyze (Pt electrodes, 30-40h) start->electrolysis acidify Acidify with Acetic Acid electrolysis->acidify concentrate1 Remove Methanol acidify->concentrate1 dissolve Dissolve in Ether concentrate1->dissolve wash Wash with NaHCO₃ solution dissolve->wash concentrate2 Remove Ether wash->concentrate2 recrystallize Recrystallize from Methanol concentrate2->recrystallize product Dimethyl octadecanedioate recrystallize->product Troubleshooting_Logic cluster_fischer Fischer Esterification Issues cluster_kolbe Kolbe Electrolysis Issues start Low Yield or Impure Product fischer_q1 Incomplete reaction? start->fischer_q1 fischer_q2 Product degradation? start->fischer_q2 kolbe_q1 Byproduct formation? start->kolbe_q1 kolbe_q2 Polymerization? start->kolbe_q2 fischer_a1 Increase excess alcohol, reaction time, or temp. Remove water. fischer_q1->fischer_a1 fischer_a2 Use milder catalyst. Optimize temperature. fischer_q2->fischer_a2 kolbe_a1 Check electrode material. Optimize current density & pH. kolbe_q1->kolbe_a1 kolbe_a2 Monitor reaction closely. Avoid over-running. kolbe_q2->kolbe_a2

References

Side reactions to avoid during Dimethyl octadecanedioate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of dimethyl octadecanedioate via Fischer esterification.

Troubleshooting Guide & FAQs

Issue 1: Incomplete Esterification and Presence of Monoester Impurity

Q1: My final product contains a significant amount of the monoester of octadecanedioic acid. How can I increase the yield of the desired this compound?

A1: The presence of the monoester is a common issue arising from incomplete reaction. Fischer esterification is an equilibrium reaction.[1][2][3][4] To drive the reaction towards the formation of the diester, you can apply Le Châtelier's principle in the following ways:

  • Use a Large Excess of Methanol (B129727): Employing methanol as the solvent ensures a large molar excess, which shifts the equilibrium towards the product side.[1][4] A published high-yield synthesis uses a significant excess of methanol.[5]

  • Efficient Water Removal: Water is a byproduct of the esterification, and its presence can reverse the reaction.[1][2][3] While not always necessary for high yields with a large excess of alcohol, for sensitive substrates or to maximize conversion, techniques like azeotropic distillation with a Dean-Stark trap (using a co-solvent like toluene) or the addition of a drying agent (e.g., molecular sieves) can be employed.[1][3][4]

  • Sufficient Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate duration to reach equilibrium. A reported procedure for this compound synthesis specifies refluxing for 16 hours.[5] The reaction should be heated to the reflux temperature of methanol (approximately 65 °C).

  • Appropriate Catalyst Concentration: A sufficient amount of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial to accelerate the reaction.[1][4]

Issue 2: Formation of Polymeric Byproducts (Oligomerization/Polyesterification)

Q2: I am observing the formation of a waxy or polymeric substance in my reaction mixture, leading to low yields of the desired diester. What causes this and how can I prevent it?

A2: Dicarboxylic acids can undergo intermolecular esterification to form polyesters, which is a significant side reaction.[6][7][8][9] This is more likely to occur if the reaction conditions are not optimized.

  • Avoid High Temperatures: While heat is required, excessively high temperatures can favor polymerization. Stick to the reflux temperature of methanol.

  • Use a Stoichiometric Excess of Methanol: A large excess of the monofunctional alcohol (methanol) will favor the formation of the dimethyl ester over the polyester (B1180765) by reacting with the carboxylic acid end groups and limiting chain growth.

  • Control Catalyst Concentration: While a catalyst is necessary, an excessively high concentration might promote unwanted side reactions. A few drops of concentrated sulfuric acid are often sufficient for laboratory-scale preparations.[5]

  • Reaction Time: Prolonged reaction times beyond what is necessary to achieve complete diester formation could potentially lead to side reactions, though driving the primary reaction to completion is the main goal.

Issue 3: Concerns About Other Potential Side Reactions

Q3: Is intramolecular cyclization to form a large-ring lactone a concern with octadecanedioic acid?

A3: No, this is highly unlikely. Intramolecular Fischer esterification is generally favorable only for the formation of 5- and 6-membered rings.[1] The 18-carbon backbone of octadecanedioic acid makes the formation of a large cyclic ester entropically and kinetically unfavorable under standard Fischer esterification conditions.

Q4: Can the methanol react with itself to form dimethyl ether under the acidic reaction conditions?

A4: While acid-catalyzed dehydration of alcohols to form ethers is a known reaction, it typically requires higher temperatures than the refluxing temperature of methanol (around 65 °C). Therefore, the formation of significant amounts of dimethyl ether is not a primary concern under the standard conditions for this esterification.

Q5: Is there a risk of decarboxylation of the octadecanedioic acid during the reaction?

A5: Decarboxylation of carboxylic acids generally requires very high temperatures or the presence of a specific structural feature, such as a β-keto group.[10][11][12] Octadecanedioic acid is a stable dicarboxylic acid, and decarboxylation is not an expected side reaction under the mild conditions of Fischer esterification.

Data Presentation

ParameterRecommended ConditionRationalePotential Side Product if Deviated
Reactant Ratio Large excess of methanol (used as solvent)Shifts equilibrium to favor diester formation.Monoester, Oligomers/Polymers
Catalyst Concentrated H₂SO₄ or p-TsOH (catalytic amount)Increases the rate of esterification.Excessive catalyst may promote side reactions.
Temperature Reflux (~65 °C for methanol)Provides sufficient energy for the reaction without causing degradation.Higher temperatures may favor polymerization.
Reaction Time 16 hours or until reaction completion (monitored by TLC/GC)Ensures the reaction reaches equilibrium for maximum diester yield.Incomplete reaction leads to monoester.
Water Content Anhydrous reagents recommendedWater can hydrolyze the ester product, shifting the equilibrium back to reactants.Monoester

Experimental Protocols

High-Yield Synthesis of this compound [5]

  • Reaction Setup: In a 1000 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add octadecanedioic acid (20.5 g, 63.7 mmol).

  • Reagent Addition: Add 600 mL of methanol to the flask.

  • Catalyst Addition: Carefully add 10 drops of concentrated sulfuric acid to the mixture.

  • Reaction: Stir the mixture and heat it to reflux. Continue refluxing for 16 hours. The octadecanedioic acid should dissolve as the reaction mixture is heated.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will crystallize as a colorless solid.

  • Purification: Filter the solid product and wash it with cold methanol. For higher purity, the solid can be purified by flash column chromatography using a hexane:ethyl acetate (B1210297) (9:1) solvent system. This should yield approximately 21.7 g (99%) of this compound as a colorless powder.

Monitoring the Reaction

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material and the monoester intermediate.

Mandatory Visualization

Esterification_Pathway cluster_legend Legend RDCOOH Octadecanedioic Acid (HOOC-(CH₂)₁₆-COOH) Monoester Monoester (CH₃OOC-(CH₂)₁₆-COOH) RDCOOH->Monoester + CH₃OH - H₂O Diester This compound (CH₃OOC-(CH₂)₁₆-COOCH₃) Monoester->Diester + CH₃OH - H₂O Polymer Polyester/Oligomer Monoester->Polymer + HOOC-(CH₂)₁₆-... Methanol1 Methanol (CH₃OH) Methanol2 Methanol (CH₃OH) Water1 H₂O Water2 H₂O RDCOOH2 Octadecanedioic Acid A Desired Pathway B Side Reaction

Caption: Desired reaction pathway to this compound and the primary side reaction of polymerization.

Troubleshooting_Logic Start Start Experiment Analysis Analyze Product (TLC, GC, NMR) Start->Analysis Problem Impurity Detected? Analysis->Problem Success High Purity Product Problem->Success No Monoester Monoester Present Problem->Monoester Yes (Monoester) Polymer Polymer/Oligomer Present Problem->Polymer Yes (Polymer) Action1 Increase Methanol Excess Increase Reaction Time Check Catalyst Monoester->Action1 Action2 Use Large Methanol Excess Avoid High Temperatures Polymer->Action2 Action1->Start Re-run Experiment Action2->Start Re-run Experiment

Caption: Troubleshooting workflow for identifying and addressing common impurities in this compound synthesis.

References

Purification techniques for high-purity Dimethyl octadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity Dimethyl octadecanedioate (DMOM). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Purification Incomplete removal of starting materials (Octadecanedioic acid, Methanol).- Recrystallization: Ensure the chosen solvent system effectively solubilizes DMOM at elevated temperatures while leaving impurities either insoluble or highly soluble at room temperature. Consider a multi-step recrystallization. - Column Chromatography: Optimize the mobile phase polarity to achieve better separation between DMOM and the starting materials. A gradient elution might be necessary.
Presence of mono-methyl ester of octadecanedioic acid.- This impurity is more polar than DMOM. Use flash column chromatography with a carefully selected eluent system to separate the two compounds. A shallower solvent gradient can improve resolution.
Hydrolysis of the ester groups back to the carboxylic acid.- Avoid prolonged exposure to acidic or basic conditions, especially in the presence of water. Use anhydrous solvents and reagents whenever possible. If an aqueous workup is necessary, perform it quickly and at low temperatures.[1][2][3][4]
Low Yield After Purification Product loss during recrystallization.- Optimize the solvent volume; using too much solvent will result in a lower yield. - Ensure the solution is fully saturated before cooling. - Cool the solution slowly to maximize crystal formation. - Wash the collected crystals with a minimal amount of cold solvent.
Product loss during column chromatography.- Ensure proper column packing to avoid channeling. - Use an appropriate amount of silica (B1680970) gel (typically a 30-50:1 ratio of silica to crude product by weight).[5] - Collect smaller fractions to avoid mixing pure product with impurities.
Thermal decomposition during solvent removal or distillation.- Long-chain diesters can be susceptible to thermal degradation at high temperatures.[6][7] - Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50°C) for solvent removal. - If distillation is used, perform it under high vacuum to lower the boiling point.
Oily Product Instead of Crystalline Solid Presence of impurities that inhibit crystallization.- The presence of residual solvents or other impurities can lower the melting point and prevent crystallization. Purify the product further using flash column chromatography before attempting recrystallization.
Inappropriate recrystallization solvent.- Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common systems for esters include ethanol, or mixtures like hexane (B92381)/ethyl acetate (B1210297) and hexane/acetone.[5][8]
Inconsistent Results in Purity Analysis (GC-MS) On-column degradation or reaction.- Ensure the GC inlet temperature is not excessively high, which could cause thermal decomposition. - Use a deactivated liner and a suitable column to minimize interactions with the analyte.[9]
Incomplete derivatization (if performed).- While DMOM is volatile enough for direct GC-MS analysis, if derivatization is used for related impurities, ensure the reaction goes to completion for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities originate from the synthesis process and include:

  • Unreacted Starting Materials: Octadecanedioic acid and methanol (B129727).[10]

  • Mono-methyl ester of octadecanedioic acid: Formed from incomplete esterification of the dicarboxylic acid.

  • Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid) used in the esterification reaction.[10]

  • Water: A byproduct of the esterification reaction which can promote hydrolysis.[11]

Q2: What are the recommended purification techniques for achieving >99% purity of this compound?

A2: A combination of techniques is often optimal.

  • Flash Column Chromatography: Highly effective for separating DMOM from more polar impurities like the mono-methyl ester and residual diacid, and less polar byproducts. A common mobile phase is a mixture of hexane and ethyl acetate.[12]

  • Recrystallization: An excellent final step to remove minor impurities and obtain a highly crystalline product. Methanol can be used for recrystallization, as the product is soluble when hot and crystallizes upon cooling.[12]

Q3: How can I effectively remove the mono-methyl ester impurity?

A3: The mono-methyl ester of octadecanedioic acid is more polar than the desired dimethyl ester due to the presence of a free carboxylic acid group. Flash column chromatography is the most effective method for this separation. By using a mobile phase with optimized polarity (e.g., a gradient of increasing ethyl acetate in hexane), the less polar this compound will elute before the more polar mono-ester.

Q4: What are the ideal storage conditions for high-purity this compound?

A4: To prevent degradation, high-purity this compound should be stored in a tightly sealed container in a cool, dry place. To minimize the risk of hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is recommended, especially for long-term storage.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and can help identify volatile impurities.[9][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, particularly for less volatile impurities.

Quantitative Data Summary

The following table summarizes typical data associated with the purification of this compound. Please note that actual results will vary depending on the specific experimental conditions.

Purification Method Mobile/Solvent System Typical Purity Achieved Typical Yield Key Considerations
Flash Column Chromatography Hexane:Ethyl Acetate (e.g., 9:1)>98%85-95%Effective for removing polar impurities. Gradient elution can improve separation.
Recrystallization Methanol>99%70-90%Excellent for final purification. Yield is dependent on solvent volume and cooling rate.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound using silica gel flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate mobile phase by thin-layer chromatography (TLC). A good starting point is a 9:1 mixture of hexane:ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Elute the column with the mobile phase until the silica bed is stable and no air bubbles are present. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel.

    • Allow the sample to adsorb onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol details the recrystallization of this compound from methanol.

Materials:

  • This compound (partially purified)

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for prolonged heating)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the this compound in an Erlenmeyer flask.

    • Add a minimal amount of methanol.

    • Gently heat the mixture while stirring until the solid completely dissolves. Add more methanol in small portions if necessary to achieve full dissolution at the boiling point. Avoid using an excessive amount of solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Esterification of Octadecanedioic Acid crude_product Crude DMOM synthesis->crude_product Crude Product column_chrom Flash Column Chromatography crude_product->column_chrom Initial Purification recrystallization Recrystallization column_chrom->recrystallization Further Purification pure_product High-Purity DMOM (>99%) recrystallization->pure_product Final Product gc_ms GC-MS pure_product->gc_ms Verify Purity nmr NMR pure_product->nmr Confirm Structure & Purity troubleshooting_logic start Purified Product purity_check Purity < 99%? start->purity_check impurity_id Identify Impurities (GC-MS, NMR) purity_check->impurity_id Yes end Purity > 99% purity_check->end No polar_impurities Polar Impurities (Mono-ester, Diacid) impurity_id->polar_impurities nonpolar_impurities Non-polar Impurities impurity_id->nonpolar_impurities column_chrom Optimize Flash Column Chromatography polar_impurities->column_chrom recrystallize Optimize Recrystallization nonpolar_impurities->recrystallize column_chrom->purity_check recrystallize->purity_check

References

Technical Support Center: Crystallinity Control of Dimethyl Octadecanedioate-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the crystallinity of polyesters synthesized from dimethyl octadecanedioate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and processing of this compound-based polyesters.

Problem Potential Cause Suggested Solution
Low Polymer Molecular Weight 1. Inefficient removal of condensation byproduct (methanol): The polycondensation reaction is an equilibrium process.[1][2][3] 2. Reaction time is too short: The polymerization may not have proceeded to completion.[4] 3. Impurities in monomers: Monofunctional impurities can act as chain terminators. 4. Incorrect monomer stoichiometry: An excess of one monomer can limit chain growth.[4]1. Apply high vacuum and ensure efficient stirring: This helps to drive the reaction forward by removing methanol (B129727).[2] 2. Increase reaction time: Monitor the viscosity of the reaction mixture to determine the optimal endpoint. 3. Purify monomers before use: Ensure high purity of both this compound and the diol. 4. Use precise stoichiometry: Carefully measure the molar ratio of the diacid and diol. The Carothers equation can be used to predict the molecular weight based on the molar ratio and conversion.[4]
Resulting Polyester (B1180765) is Amorphous When Semi-Crystalline is Desired 1. Rapid cooling (quenching) from the melt: This freezes the polymer chains in a disordered state.[5] 2. Use of bulky or branched comonomers: These disrupt the regular chain packing necessary for crystallization.[6][7] 3. Low molecular weight: Shorter polymer chains have more difficulty forming stable crystals.1. Employ controlled cooling or annealing: Allow the polymer to cool slowly from the melt or perform a post-synthesis annealing step.[8] 2. Select appropriate comonomers: Use linear diols and minimize or eliminate the use of branched comonomers if crystallinity is desired.[9] 3. Optimize polymerization conditions to achieve higher molecular weight: Refer to the solutions for "Low Polymer Molecular Weight".
Low Degree of Crystallinity 1. Sub-optimal annealing conditions: The temperature or time may not be sufficient for crystal growth.[10] 2. Presence of comonomers that hinder crystallization: Even small amounts of certain comonomers can reduce the degree of crystallinity.[11]1. Optimize the annealing protocol: Systematically vary the annealing temperature (below the melting point) and time to find the optimal conditions for maximizing crystallinity.[10] 2. Adjust comonomer content: Reduce the molar percentage of the crystallinity-disrupting comonomer.[11]
Broad Melting Peak in DSC Thermogram 1. Wide range of crystallite sizes and perfection: This can be due to non-uniform crystallization conditions. 2. Presence of multiple crystalline forms (polymorphism). [12]1. Implement a controlled annealing process: This can lead to more uniform and perfect crystals, resulting in a sharper melting peak.[8] 2. Use techniques like X-ray diffraction (XRD) to investigate the crystal structure. [12]
Polymer Degradation During Synthesis 1. High reaction temperatures: Prolonged exposure to high temperatures can cause thermal degradation.[13] 2. Presence of oxygen: This can lead to oxidative degradation. 3. Side reactions: Intramolecular transesterification can lead to the formation of cyclic oligomers and a decrease in molecular weight.[14]1. Use a suitable catalyst to lower the reaction temperature: For example, enzyme catalysts like Candida antarctica Lipase B (CALB) can be used for polymerization at lower temperatures.[13] 2. Maintain an inert atmosphere: Use a nitrogen or argon purge throughout the reaction. 3. Optimize catalyst selection and reaction conditions: Use stabilizers like bis(2,4-di-t-butylphenyl)pentaerythritol diphosphite to minimize side reactions.[14]

Frequently Asked Questions (FAQs)

Q1: How can I systematically increase the crystallinity of my this compound-based polyester?

A1: To systematically increase crystallinity, you can:

  • Use linear diols: Polyesters synthesized with linear diols tend to have higher crystallinity compared to those with branched diols. An "odd-even" effect is often observed, where polyesters made with even-numbered diols may exhibit more efficient chain packing and higher crystallinity.[9]

  • Increase diol chain length: For a homologous series of linear diols, increasing the chain length can sometimes lead to higher crystallinity and melting temperatures.[15]

  • Perform thermal annealing: This post-synthesis treatment allows for the reorganization of polymer chains into a more ordered, crystalline structure. The process involves heating the polymer to a temperature between its glass transition temperature (Tg) and melting temperature (Tm), holding it for a specific duration, and then cooling it slowly.[8]

Q2: I want to synthesize a completely amorphous polyester. What strategies should I employ?

A2: To promote the formation of an amorphous polyester:

  • Introduce branching: Use branched diols or incorporate a tri-functional monomer (like glycerol (B35011) or trimethylolpropane) to create a branched or cross-linked structure. Branching disrupts the regular packing of polymer chains, thus hindering crystallization.[6][16]

  • Use comonomers with different structures: Copolymerization of this compound with other diacids of varying lengths or with cyclic diacids can introduce irregularities in the polymer backbone, leading to a decrease in crystallinity.[17]

  • Rapidly cool the polymer from the melt (quenching): This technique freezes the polymer chains in a disordered, amorphous state.[5]

Q3: What is the "odd-even" effect and how does it relate to the crystallinity of these polyesters?

A3: The "odd-even" effect refers to the alternating thermal properties (like melting point and heat of fusion) of polyesters synthesized from a series of linear diols with an odd or even number of carbon atoms. Polyesters with an even number of methylene (B1212753) units in the diol often exhibit higher melting temperatures and crystallinity. This is attributed to more favorable dipole alignment and efficient chain packing in the crystal lattice for even-numbered chains.[9]

Q4: How does the molecular weight of the polyester affect its crystallinity?

A4: Generally, higher molecular weight polyesters tend to have a higher degree of crystallinity. Longer polymer chains have more opportunities for chain folding and alignment into crystalline lamellae. Conversely, very low molecular weight polyesters may have difficulty forming stable crystals.[18]

Q5: What are the primary synthesis methods for preparing this compound-based polyesters?

A5: The two main synthesis routes are:

  • Polycondensation (Step-Growth Polymerization): This involves the reaction of this compound (a diester) with a diol in a transesterification reaction, or the corresponding diacid (octadecanedioic acid) with a diol in an esterification reaction. This is typically carried out at high temperatures and under vacuum to remove the condensation byproduct (methanol or water).[1][19]

  • Ring-Opening Polymerization (ROP): While less common for this specific monomer combination, ROP of large cyclic esters (macrolactones) can also produce aliphatic polyesters. This method often allows for better control over molecular weight and architecture.[3]

Data Presentation

Table 1: Effect of Linear Diol Chain Length on Polyester Thermal Properties

DiacidDiolMelting Temp. (Tm, °C)Crystallization Temp. (Tc, °C)Degree of Crystallinity (%)
Sebacic Acid1,4-Butanediol~70-75~40-45~50-60
Sebacic Acid1,6-Hexanediol~60-65~35-40~45-55
Sebacic Acid1,8-Octanediol~70-75~50-55~55-65
Dodecanedioic Acid1,4-Butanediol~75-80~55-60~60-70
Dodecanedioic Acid1,6-Hexanediol~65-70~45-50~55-65
Dodecanedioic Acid1,10-Decanediol~80-85~65-70~65-75
(Note: These are representative values from literature on long-chain aliphatic polyesters and may vary depending on synthesis conditions and molecular weight.)[9][15]

Table 2: Effect of Comonomer Incorporation on Polyester Crystallinity

Base PolyesterComonomerComonomer Content (mol%)Melting Temp. (Tm, °C)Degree of Crystallinity (%)
Poly(butylene succinate)Adipic Acid10DecreasedDecreased
Poly(butylene succinate)Adipic Acid20Further DecreasedFurther Decreased
Poly(ethylene terephthalate)Isophthalic Acid5DecreasedDecreased
Poly(ethylene terephthalate)Isophthalic Acid10Further DecreasedFurther Decreased
Poly(lactic acid)ε-Caprolactone15DecreasedDecreased
(Note: The extent of decrease is dependent on the specific comonomer and its compatibility with the main polymer chain.)[11][19]

Experimental Protocols

Synthesis of this compound-Based Polyester via Melt Polycondensation
  • Monomer Preparation: Ensure this compound and the chosen diol (e.g., 1,8-octanediol) are of high purity. Dry the diol under vacuum before use to remove any moisture.

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Charging the Reactor: Charge the flask with equimolar amounts of this compound and the diol. Add a catalyst, such as titanium(IV) butoxide or dibutyltin (B87310) oxide (typically 0.05-0.1 mol% relative to the diacid).

  • First Stage (Esterification/Transesterification): Heat the mixture to 160-180°C under a slow stream of nitrogen. Methanol will begin to distill off. Continue this stage for 2-4 hours or until most of the theoretical amount of methanol has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 200-220°C and slowly apply a vacuum (e.g., < 1 mbar). The viscosity of the mixture will increase significantly. Continue the reaction for another 4-8 hours until the desired viscosity is achieved, indicating high molecular weight.

  • Polymer Recovery: Cool the reactor to room temperature under nitrogen. The resulting polyester can be removed as a solid plug and can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol). Dry the purified polymer under vacuum.

Thermal Annealing Protocol
  • Sample Preparation: Prepare a thin film or a small amount of the polyester powder.

  • Heating: Place the sample in a vacuum oven or on a hot plate in an inert atmosphere. Heat the sample to the desired annealing temperature (Ta), which should be between the glass transition temperature (Tg) and the melting temperature (Tm) of the polyester. A good starting point is typically 20-30°C below the Tm.

  • Isothermal Hold: Hold the sample at the annealing temperature for a predetermined time (e.g., 2-24 hours). The optimal time will depend on the polymer and the desired degree of crystallinity.

  • Controlled Cooling: Slowly cool the sample back to room temperature. A slow cooling rate (e.g., 1-5°C/min) is crucial to allow for the formation of well-ordered crystals.

Characterization of Crystallinity by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan.[20] Crimp the pan with a lid. An empty, sealed pan of the same type should be used as a reference.[20] Ensure the sample is dry to prevent artifacts from moisture evaporation.[21]

  • DSC Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature about 30°C above its melting point at a constant rate (e.g., 10°C/min) under a nitrogen purge. This scan provides information about the initial thermal history of the sample.[22]

    • Cooling Scan: Cool the sample from the melt back to room temperature at a controlled rate (e.g., 10°C/min). This reveals the crystallization behavior from the melt.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. This scan provides information on the thermal properties of the material with a controlled thermal history.

  • Data Analysis:

    • Determine the melting temperature (Tm) from the peak of the endothermic melting event and the glass transition temperature (Tg) from the step change in the baseline.

    • Determine the heat of fusion (ΔHm) by integrating the area of the melting peak.

    • If a cold crystallization peak is present (an exothermic peak before melting), integrate its area to find the heat of cold crystallization (ΔHc).

    • Calculate the percent crystallinity (%Xc) using the following formula: %Xc = [ (ΔHm - ΔHc) / ΔH°m ] * 100 where ΔH°m is the theoretical heat of fusion for a 100% crystalline sample of the polyester (this value needs to be obtained from literature for the specific polymer or a close analogue).[22]

Characterization of Crystallinity by X-Ray Diffraction (XRD)
  • Sample Preparation: Prepare a flat sample of the polyester, either as a pressed powder pellet or a thin film. The surface should be smooth and representative of the bulk material.[23]

  • Instrument Setup: Use a powder X-ray diffractometer with a common radiation source, such as Cu Kα radiation.

  • Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) at a specific scan rate.[24]

  • Data Analysis:

    • The resulting diffractogram will show sharp peaks corresponding to the crystalline regions and a broad "amorphous halo" corresponding to the disordered regions.[12][24]

    • To quantify the percent crystallinity, the areas under the crystalline peaks (Ac) and the amorphous halo (Aa) are determined by deconvolution of the diffraction pattern.

    • The percent crystallinity (%Xc) is calculated as: %Xc = [ Ac / (Ac + Aa) ] * 100[25]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_processing Post-Processing (Optional) cluster_characterization Characterization Stage monomers This compound + Diol polycondensation Melt Polycondensation (High Temp, Vacuum) monomers->polycondensation Catalyst crude_polymer Crude Polyester polycondensation->crude_polymer purification Purification (Dissolution & Precipitation) crude_polymer->purification pure_polymer Pure Polyester purification->pure_polymer annealing Thermal Annealing pure_polymer->annealing quench Quench Cooling pure_polymer->quench gpc GPC Analysis (Molecular Weight) pure_polymer->gpc dsc DSC Analysis (% Crystallinity, Tm, Tg) annealing->dsc xrd XRD Analysis (% Crystallinity, Crystal Structure) annealing->xrd quench->dsc quench->xrd

Caption: Experimental workflow for synthesis and characterization.

Crystallinity_Factors cluster_synthesis_params Synthesis Parameters cluster_processing_params Processing Conditions cluster_details Parameter Details crystallinity Polyester Crystallinity diol_structure Diol Structure diol_structure->crystallinity Influences diol_details Linear vs. Branched Odd vs. Even Chain Length diol_structure->diol_details comonomer Comonomer Incorporation comonomer->crystallinity Influences comonomer_details Type and Concentration comonomer->comonomer_details molecular_weight Molecular Weight molecular_weight->crystallinity Influences cooling_rate Cooling Rate cooling_rate->crystallinity Influences cooling_details Slow Cooling (Higher Xc) Quenching (Lower Xc) cooling_rate->cooling_details annealing Thermal Annealing annealing->crystallinity Influences annealing_details Temperature and Time annealing->annealing_details increase Factors Increasing Crystallinity decrease Factors Decreasing Crystallinity

Caption: Factors influencing polyester crystallinity.

References

Challenges in processing Dimethyl octadecanedioate for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl Octadecanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the industrial applications of this compound.

Section 1: General Information and Properties

This section provides a summary of the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₂₀H₃₈O₄
Molecular Weight 342.51 g/mol
Appearance White to off-white crystalline powder
Melting Point 58-62 °C
Boiling Point 207 °C at 3 mmHg
Solubility Insoluble in water; Soluble in many organic solvents
Key Applications Monomer for polyesters, plasticizer, excipient in pharmaceuticals

Section 2: Troubleshooting Guides

This section addresses common challenges encountered during the synthesis, purification, and polymerization of this compound.

Synthesis & Purification

Problem 1: Low Yield During Esterification of Octadecanedioic Acid

  • Possible Cause: Incomplete reaction due to equilibrium limitations. The esterification of a dicarboxylic acid with an alcohol is a reversible reaction.

  • Solution: To drive the reaction to completion, it is essential to remove the water produced during the reaction. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by using a large excess of the alcohol (methanol).

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve octadecanedioic acid in a suitable solvent (e.g., toluene).

    • Add an excess of methanol (B129727) and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the product.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, neutralize the acid catalyst, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the crude product.

Problem 2: Presence of Impurities After Synthesis

  • Possible Cause: Common impurities include unreacted octadecanedioic acid, the monoester (methyl hydrogen octadecanedioate), and residual acid catalyst.

  • Solution:

    • Removal of Acidic Impurities: Wash the crude product with a mild base solution, such as saturated sodium bicarbonate, to remove unreacted diacid and the monoester.

    • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent like methanol or ethanol. The higher solubility of the impurities in the cold solvent allows for their separation.

    • Column Chromatography: For very high purity requirements, flash column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective.

Polymerization

Problem 3: Low Molecular Weight of the Resulting Polyester (B1180765)

  • Possible Cause 1: Impure Monomer: The presence of monofunctional impurities (like the monoester) will act as chain terminators, limiting the final molecular weight of the polymer.

    • Solution: Ensure the this compound monomer is of high purity (>99.5%) before polymerization. Use the purification techniques described in Problem 2.

  • Possible Cause 2: Inaccurate Stoichiometry: For polycondensation with a diol, a precise 1:1 molar ratio of the diester and the diol is crucial for achieving high molecular weight.[1]

    • Solution: Accurately weigh the monomers and ensure they are thoroughly mixed before initiating the polymerization.

  • Possible Cause 3: Inefficient Removal of Byproducts: The removal of the condensation byproduct (methanol in the case of transesterification with a diol) is essential to drive the polymerization reaction forward.

    • Solution: Conduct the polymerization under high vacuum and at a temperature that facilitates the efficient removal of the volatile byproduct without causing thermal degradation of the polymer.

Problem 4: Discoloration of the Polymer During Melt Polymerization

  • Possible Cause: Thermal degradation of the monomer or the resulting polymer at high temperatures, especially in the presence of oxygen or catalyst residues. Long-chain aliphatic polyesters can undergo thermal degradation at elevated temperatures.[2][3]

  • Solution:

    • Temperature Control: Carefully control the polymerization temperature to the minimum required for an efficient reaction.

    • Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to prevent oxidation.

    • Catalyst Selection: Use a catalyst that is effective at lower temperatures and is less likely to cause side reactions. Some common catalysts for polyesterification include tin-based compounds, titanium alkoxides, and antimony trioxide.

    • Antioxidants: Consider the addition of a small amount of an antioxidant to the polymerization mixture.

Problem 5: Gel Formation During Polymerization

  • Possible Cause: Cross-linking side reactions, which can be promoted by high temperatures or certain impurities.

  • Solution:

    • Lower Polymerization Temperature: Reducing the reaction temperature can minimize the rate of cross-linking reactions.

    • Monomer Purity: Ensure the absence of trifunctional or other reactive impurities in the monomers.

    • Reaction Time: Optimize the reaction time to achieve the desired molecular weight without allowing significant time for cross-linking to occur.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place away from direct sunlight and sources of ignition. It is a stable compound, but it is hygroscopic and can hydrolyze in the presence of moisture, especially under acidic or basic conditions. Therefore, it is important to keep the container tightly sealed. For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended.

Q2: How can I prevent the hydrolysis of this compound during processing?

A2: To prevent hydrolysis, ensure that all solvents and reagents used in processing are anhydrous. Avoid exposure to humid environments. If the compound is to be used in an aqueous formulation, the pH should be kept close to neutral, as both acidic and basic conditions can catalyze hydrolysis.

Q3: What are the key considerations for scaling up the synthesis of this compound?

A3: When scaling up the synthesis, efficient heat transfer and effective mixing become critical to ensure uniform reaction conditions and prevent localized overheating. The removal of the water byproduct in esterification also needs to be efficiently managed at a larger scale. Purification methods may need to be adapted for larger quantities, for example, moving from column chromatography to bulk recrystallization.

Q4: What are the challenges of using this compound in drug formulations?

A4: While generally considered safe and used as an excipient, challenges can include its low aqueous solubility, which might affect dissolution rates of the final drug product. Its melting point of around 60°C means that it can be processed using melt-based techniques, but care must be taken to avoid thermal degradation of the active pharmaceutical ingredient (API). Compatibility with the API and other excipients should be thoroughly evaluated.

Section 4: Visualizations

Experimental_Workflow_for_Purification Crude_Product Crude this compound Wash Wash with NaHCO3 solution Crude_Product->Wash Separate Separate Organic Layer Wash->Separate Dry Dry over Na2SO4 Separate->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from Methanol Evaporate->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Low_Molecular_Weight_Polymer Problem Low Molecular Weight Polyester Cause1 Impure Monomer Problem->Cause1 Cause2 Inaccurate Stoichiometry Problem->Cause2 Cause3 Inefficient Byproduct Removal Problem->Cause3 Solution1 Purify Monomer (>99.5%) Cause1->Solution1 Solution2 Ensure 1:1 Molar Ratio Cause2->Solution2 Solution3 High Vacuum & Optimal Temperature Cause3->Solution3

Caption: Troubleshooting low molecular weight in polyester synthesis.

References

Technical Support Center: Enhancing the Thermal Stability of Polymers from Dimethyl Octadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from dimethyl octadecanedioate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving the thermal stability of your polymers.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis and stabilization of polyesters and polyamides derived from this compound.

ProblemPotential CausesSuggested Solutions
Low Thermal Stability (Premature Decomposition in TGA) 1. Residual Catalyst: Trace amounts of polymerization catalysts can sometimes promote thermal degradation. 2. Thermo-oxidative Degradation: The polymer is degrading due to reaction with oxygen at elevated temperatures. 3. Hydrolysis: Residual moisture can lead to the breakdown of ester or amide linkages, especially at high temperatures. 4. Low Molecular Weight: Shorter polymer chains are generally less thermally stable.1. Catalyst Removal/Neutralization: If possible, purify the polymer to remove catalyst residues. For some catalyst systems, adding a neutralizing agent at the end of the polymerization can improve stability. 2. Incorporate Antioxidants: Add a primary antioxidant, such as a hindered phenolic antioxidant (e.g., Irganox 1010), and potentially a secondary antioxidant (e.g., a phosphite) to protect the polymer during processing and use. 3. Thorough Drying: Ensure monomers are dry before polymerization and that the final polymer is thoroughly dried under vacuum before any high-temperature processing or analysis. 4. Optimize Polymerization Conditions: Adjust reaction time, temperature, and vacuum to favor the formation of higher molecular weight polymer chains.
Polymer Discoloration (Yellowing) After Synthesis or Processing 1. Thermo-oxidative Degradation: This is a common cause of yellowing, as oxidation creates color-causing groups (chromophores). 2. Excessive Processing Temperature: Using temperatures significantly above the polymer's melting point can accelerate degradation and discoloration. 3. Impurities in Monomers: Contaminants in the this compound or the co-monomer (diol or diamine) can lead to side reactions that cause color formation.1. Use Antioxidants: Incorporating an appropriate antioxidant package is crucial for preventing thermo-oxidative degradation and associated yellowing.[1] 2. Optimize Processing Temperature: Lower the processing temperature incrementally, ensuring a complete melt is still achieved.[1] 3. Purify Monomers: If impurities are suspected, purify the monomers before polymerization.
Inconsistent Results in Thermal Analysis (TGA/DSC) 1. Variable Sample Preparation: Differences in sample mass, form (e.g., powder vs. film), or thermal history can affect results. 2. Instrument Calibration: An uncalibrated TGA or DSC instrument will provide inaccurate data. 3. Contamination: Contaminants in the sample or on the instrument's sample pan can interfere with the analysis.1. Standardize Sample Preparation: Use a consistent sample mass and form for all analyses. For DSC, it is common to use a heat-cool-heat cycle to erase the thermal history of the material before recording the final data. 2. Regular Calibration: Ensure your TGA and DSC instruments are regularly calibrated according to the manufacturer's recommendations. 3. Cleanliness: Use clean sample pans for each run and ensure the instrument's sample area is free of contaminants.
Difficulty in Achieving High Molecular Weight 1. Incorrect Stoichiometry: An imbalance in the molar ratio of the di-ester and the diol/diamine will limit the final molecular weight. 2. Inefficient Removal of Byproducts: The removal of methanol (B129727) (from the di-ester) or water (if starting from the di-acid) is crucial to drive the equilibrium towards high polymer formation. 3. Side Reactions: Unwanted side reactions can cap the growing polymer chains, preventing further growth.1. Precise Monomer Measurement: Accurately weigh all monomers to ensure a 1:1 molar ratio. 2. Effective Vacuum: During the polycondensation stage, a high vacuum is necessary to efficiently remove volatile byproducts. 3. Optimize Reaction Conditions: Adjust the temperature and catalyst to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for improving the thermal stability of my aliphatic polyester?

A1: A great first step is to incorporate a hindered phenolic primary antioxidant. These compounds are effective at inhibiting thermo-oxidative degradation, which is a primary cause of thermal instability.[2][3] A common choice is Irganox 1010, often used at concentrations of 0.05-0.5% by weight.[4] For enhanced protection, especially during melt processing, it can be used in combination with a secondary antioxidant like a phosphite (B83602) (e.g., Irgafos 168).[3]

Q2: How do hindered phenolic antioxidants work?

A2: During thermal oxidation, free radicals are generated within the polymer. These radicals can react with oxygen to create peroxy radicals, which then propagate a chain reaction that breaks down the polymer chains. Hindered phenolic antioxidants interrupt this cycle by donating a hydrogen atom to the peroxy radicals, neutralizing them and forming a stable antioxidant radical that does not propagate the degradation chain.[3][5]

Q3: Can I use natural antioxidants to stabilize my polymer?

A3: Yes, natural antioxidants have shown promise in improving the thermal stability of aliphatic polyesters. Compounds like flavone, trans-chalcone, and lignin (B12514952) have been shown to increase the onset of decomposition temperature in TGA analysis. These can be an attractive option for creating more bio-based and environmentally friendly materials.

Q4: What are the typical thermal properties of polyamides made from octadecanedioic acid?

A4: The thermal properties will depend on the diamine used. For example, polyamides synthesized from octadecanedioic acid with various diamines (from ethylenediamine (B42938) to 1,12-dodecanediamine) will have different melting points and crystalline structures, which in turn affect their thermal stability. Generally, these long-chain aliphatic polyamides have lower melting points than their shorter-chain counterparts like Nylon 6,6.

Q5: My polymer turns yellow during melt processing. What can I do to prevent this?

A5: Yellowing during processing is a strong indicator of thermo-oxidative degradation.[1] To mitigate this, you should:

  • Lower the processing temperature: Use the lowest temperature possible that still allows for proper melting and flow of the polymer.[1]

  • Reduce residence time: Minimize the time the molten polymer spends in the extruder or molding machine.[1]

  • Use a nitrogen blanket: Processing under an inert atmosphere like nitrogen can significantly reduce oxidation.

  • Incorporate an antioxidant package: This is often the most effective solution. A combination of a primary (hindered phenol) and secondary (phosphite) antioxidant is typically used to protect the polymer during processing and its service life.

Q6: What information can I get from TGA and DSC analysis?

A6:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a polymer by identifying the onset temperature of decomposition. It can also be used to quantify the composition of a material by observing weight loss at different temperatures corresponding to different components.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine a polymer's glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). This information is crucial for understanding the processing window and physical properties of the material.

Quantitative Data on Thermal Stability Improvement

The following table summarizes the effect of various antioxidants on the thermal stability of aliphatic polyesters, providing an indication of the potential improvements for polymers derived from this compound.

Polymer SystemAdditive (Concentration)TGA Onset Temperature (°C)Temperature at 50% Weight Loss (°C)Reference
PLA/P(3.4HB) BlendNone284.8328.0
PLA/P(3.4HB) BlendFlavone311.4335.0
PLA/P(3.4HB) Blendtrans-Chalcone327.0346.0
PLA/P(3.4HB) BlendLignin318.7338.5
Poly(3-Hydroxybutyrate) (PHB)None--[6]
Poly(3-Hydroxybutyrate) (PHB)Irganox® 1010 (0.3% w/w)Increased processing window noted-[6]

Note: Data for polymers specifically from this compound with these exact additives is limited in the public domain. The data presented is for similar aliphatic polyesters and is intended to be illustrative of the potential effects of stabilization.

Experimental Protocols

General Protocol for Melt Polycondensation of a Polyester from this compound

This protocol describes a general two-stage melt polymerization process. Note: This is a generalized procedure and may require optimization for your specific diol and experimental setup.

Materials:

  • This compound (DMOD)

  • Diol (e.g., 1,6-hexanediol)

  • Polycondensation catalyst (e.g., antimony trioxide, titanium(IV) butoxide)

  • Primary antioxidant (e.g., Irganox 1010) (optional)

Procedure:

  • Esterification/Transesterification Stage:

    • Charge the reactor with equimolar amounts of this compound and the diol.

    • Add the catalyst (typically 200-500 ppm). If using an antioxidant, it can be added at this stage.

    • Heat the mixture to 150-220°C under a nitrogen blanket with mechanical stirring.[7]

    • Methanol will be produced as a byproduct. Continuously remove the methanol from the reaction vessel by distillation.

    • Continue this stage until approximately 90% of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.[7]

    • Continue the reaction under high vacuum and elevated temperature. The viscosity of the melt will increase as the molecular weight of the polymer increases. The reaction is typically monitored by the torque on the stirrer.

    • Once the desired viscosity is reached, stop the reaction by cooling the polymer under nitrogen.

    • Extrude the polymer from the reactor and pelletize for further analysis.

Protocol for Thermal Analysis using TGA and DSC

1. Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA pan (alumina or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate is 10°C/min or 20°C/min.

    • Temperature Range: Start from ambient temperature (e.g., 30°C) and heat to a temperature where the sample is fully decomposed (e.g., 600°C).

  • Data Analysis: Determine the onset temperature of decomposition, which is a measure of the polymer's thermal stability. This is often taken as the temperature at which 5% weight loss occurs.

2. Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.

  • Instrument Setup (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample from ambient temperature to a temperature about 30°C above its expected melting point at a rate of 10°C/min. This erases the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected glass transition temperature (e.g., -50°C).

    • Second Heat: Heat the sample again at 10°C/min to a temperature above its melting point.

  • Data Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg), crystallization temperature (Tc, from the cooling scan), and melting temperature (Tm).

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Characterization Monomers Monomers (this compound + Diol/Diamine) Reactor Reactor Monomers->Reactor Catalyst Catalyst & Antioxidant Catalyst->Reactor Esterification Esterification/Transesterification (150-220°C, N2) Reactor->Esterification Heating Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Temp. & Vacuum Increase Polymer_Product Polymer Product Polycondensation->Polymer_Product Cooling TGA TGA Analysis Polymer_Product->TGA DSC DSC Analysis Polymer_Product->DSC Thermal_Stability Thermal_Stability TGA->Thermal_Stability Determine T_onset Thermal_Transitions Thermal_Transitions DSC->Thermal_Transitions Determine Tg, Tm

Caption: Experimental workflow for synthesis and thermal analysis.

Thermal_Degradation_Stabilization cluster_degradation Thermal-Oxidative Degradation Pathway cluster_stabilization Stabilization with Hindered Phenol Polymer Polymer Chain (P-H) Radical Polymer Radical (P•) Polymer->Radical Initiation Heat Heat/Shear Heat->Radical Peroxy_Radical Peroxy Radical (POO•) Radical->Peroxy_Radical Propagation Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Peroxy_Radical->Radical Attacks another polymer chain (P-H) Degradation_Products Degradation Products (Chain Scission, Discoloration) Peroxy_Radical->Degradation_Products Decomposition Antioxidant Hindered Phenol (Ar-OH) Peroxy_Radical->Antioxidant Interruption Stable_Radical Stable Antioxidant Radical (Ar-O•) Antioxidant->Stable_Radical Donates H• Termination Chain Termination Stable_Radical->Termination Terminates another radical or is non-reactive

Caption: Mechanism of thermal degradation and stabilization.

References

Validation & Comparative

A Comparative Guide to Dimethyl Octadecanedioate and Other Long-Chain Diesters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Dimethyl octadecanedioate (DMOM) in the context of other long-chain diesters, focusing on their application as excipients and penetration enhancers in topical and transdermal drug delivery systems.

Introduction

Long-chain diesters are a class of chemical compounds increasingly utilized in the pharmaceutical and cosmetic industries for their versatile properties. Among these, this compound (DMOM), the dimethyl ester of octadecanedioic acid, serves as a representative example. These esters are valued for their emollient, solvent, and plasticizing properties.[1][2] For researchers and drug development professionals, their most significant attribute is their ability to act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier.[3] This guide provides a comparative overview of DMOM and other long-chain diesters, supported by available data and experimental methodologies.

Physicochemical Properties: A Comparative Overview

The performance of a long-chain diester as a pharmaceutical excipient is intrinsically linked to its physicochemical properties. These properties, including molecular weight, melting point, boiling point, and lipophilicity (logP), influence its formulation characteristics and its interaction with the skin. A summary of these properties for DMOM and a selection of other long-chain diesters is presented in the table below.

PropertyThis compound (DMOM)Dimethyl Sebacate (DMS)Diethyl Sebacate (DES)Dimethyl Dodecanedioate (DMDD)
Molecular Formula C20H38O4C12H22O4C14H26O4C14H26O4
Molecular Weight ( g/mol ) 342.51230.30258.35258.35
Melting Point (°C) 58-6229-31-141-44
Boiling Point (°C) 207 @ 3 mmHg158 @ 10 mmHg155 @ 4 mmHg170 @ 10 mmHg
Density (g/cm³) ~0.936~0.988~0.964Not readily available
Calculated logP 7.33.64.64.8
Appearance White to off-white crystalline powderColorless oily liquid or white solidColorless oily liquidWhite solid

Note: Data is compiled from various sources.[1][2] Exact values may vary depending on the supplier and purity.

Performance as Skin Penetration Enhancers

Long-chain diesters are recognized for their ability to enhance the permeation of drugs through the stratum corneum, the outermost layer of the skin and the primary barrier to topical drug absorption.

Mechanism of Action

The primary mechanism by which long-chain diesters enhance skin penetration is through the disruption of the highly ordered lipid matrix of the stratum corneum. These esters, being lipophilic, can intercalate into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to pass through. This disruption is a reversible process, which is a desirable characteristic for a penetration enhancer. The length of the alkyl chains in the diester molecule plays a crucial role in its effectiveness, with longer chains generally showing a greater ability to fluidize the lipid bilayers.

cluster_0 Stratum Corneum (Before) cluster_1 Application of Long-Chain Diester cluster_2 Stratum Corneum (After) Corneocyte1 Corneocyte Lipid_Bilayer1 Ordered Lipid Bilayer Corneocyte2 Corneocyte Lipid_Bilayer2 Ordered Lipid Bilayer DMOM Dimethyl Octadecanedioate Disrupted_Lipid_Bilayer1 Fluidized Lipid Bilayer DMOM->Disrupted_Lipid_Bilayer1 Intercalation & Disruption Corneocyte3 Corneocyte Corneocyte4 Corneocyte Disrupted_Lipid_Bilayer2 Fluidized Lipid Bilayer Penetration Enhanced Penetration Disrupted_Lipid_Bilayer1->Penetration Increased Permeation API Active Pharmaceutical Ingredient (API) API->Lipid_Bilayer1 Limited Penetration API->Disrupted_Lipid_Bilayer1 Increased Permeation

Caption: Mechanism of skin penetration enhancement by long-chain diesters.

Comparative Performance Data

Experimental Protocols for Performance Evaluation

To quantitatively assess and compare the performance of this compound and other long-chain diesters as penetration enhancers, in vitro skin permeation studies are commonly employed. The Franz diffusion cell assay is a standard and widely accepted method for this purpose.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To determine the permeation profile and calculate the enhancement ratio of an API in the presence of different long-chain diesters.

Materials and Methods:

  • Skin Preparation: Excised human or animal (e.g., porcine or rat) skin is used. The subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-500 µm).

  • Franz Diffusion Cell Setup: The prepared skin membrane is mounted on a Franz diffusion cell, with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.

  • Formulation Application: A defined amount of the test formulation (containing the API and the long-chain diester) and a control formulation (containing the API without the diester) are applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor medium and replaced with fresh, pre-warmed buffer to maintain sink conditions.

  • Sample Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the linear portion of the curve. The enhancement ratio (ER) is calculated as the ratio of the steady-state flux of the API from the test formulation to that from the control formulation.

cluster_0 Preparation cluster_1 Franz Diffusion Cell Assay cluster_2 Analysis & Results Skin_Prep Excised Skin Preparation Franz_Cell Mount Skin in Franz Cell Skin_Prep->Franz_Cell Formulation_Prep Formulation Preparation (with/without diester) Application Apply Formulation to Donor Compartment Formulation_Prep->Application Franz_Cell->Application Sampling Sample Receptor Medium at Intervals Application->Sampling HPLC Quantify API (HPLC) Sampling->HPLC Data_Analysis Calculate Flux & Enhancement Ratio HPLC->Data_Analysis Comparison Compare Performance of Diesters Data_Analysis->Comparison

Caption: Experimental workflow for comparing long-chain diester performance.

Signaling Pathways

Based on available scientific literature, this compound and similar simple long-chain diesters are not known to directly interact with or modulate specific cellular signaling pathways. Their primary mechanism of action in a pharmaceutical context is biophysical, altering the properties of the formulation and the skin barrier to facilitate drug delivery. Their role is that of an excipient, intended to be inert from a pharmacological standpoint.

Conclusion

This compound is a representative member of the long-chain diester class of compounds, which hold significant promise as excipients and penetration enhancers in topical and transdermal drug delivery. Their lipophilic nature and ability to fluidize the stratum corneum lipids are key to their function. While a direct, quantitative comparison of the penetration enhancement of DMOM with other diesters is not extensively documented, the provided physicochemical data and experimental protocols offer a framework for researchers to conduct their own comparative evaluations. The lack of known interaction with signaling pathways underscores their suitability as inert excipients, where the primary goal is to enhance the delivery of the active pharmaceutical ingredient without eliciting a separate biological response. Future research focusing on direct comparative studies will be invaluable for formulators seeking to optimize topical drug delivery systems.

References

Validating the Purity of Dimethyl Octadecanedioate: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible research, particularly in the fields of drug discovery and materials science. Dimethyl octadecanedioate, a long-chain aliphatic diester, finds applications in various research and industrial domains. Ensuring its purity is critical for the integrity of experimental outcomes and the quality of final products.

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of this compound purity. The information presented herein is supported by established analytical methodologies for structurally similar long-chain esters, offering a robust framework for purity assessment.

I. Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.

Potential Impurities in this compound Synthesis

This compound is typically synthesized via the Fischer esterification of octadecanedioic acid with methanol (B129727) in the presence of an acid catalyst.[1] Potential impurities arising from this process may include:

  • Unreacted Starting Material: Octadecanedioic acid.

  • Monomethyl Ester: Monomethyl octadecanedioate.

  • Residual Catalyst: Traces of the acid catalyst.

  • Solvent Residues: Residual methanol or other solvents used in purification.

  • Byproducts from Side Reactions: Potentially small amounts of oligomeric esters.

Quantitative Analysis by GC-MS

The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the gas chromatogram. Commercial grades of this compound typically exhibit a purity of ≥96% or ≥98%.[][3]

Table 1: Summary of GC-MS Performance for Purity Analysis of Long-Chain Esters

ParameterTypical Performance
Linearity (r²) > 0.99
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%
Limit of Detection (LOD) Low pg range

Note: This data is representative of validated methods for fatty acid methyl esters (FAMEs), which are structurally similar to this compound.[4]

Experimental Protocol: GC-MS Analysis of this compound

This protocol is based on established methods for the analysis of fatty acid methyl esters.[5]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve the sample in 2 mL of a high-purity solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is expected to show characteristic fragment ions.

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all detected peaks in the chromatogram.

Workflow for GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate calculate Purity Calculation integrate->calculate

GC-MS analysis workflow for purity determination.

II. Comparative Analysis with Alternative Methods

While GC-MS is a robust technique, other methods can offer complementary information or be more suitable under specific circumstances. Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 2: Comparison of Analytical Techniques for Purity Validation

FeatureGC-MSHPLC-UVqNMR
Principle Separation based on volatility and polarity, detection by mass fragmentation.Separation based on polarity, detection by UV absorbance.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Compound Volatility Requires volatile or semi-volatile compounds.Suitable for non-volatile and thermally labile compounds.Independent of volatility.
Derivatization Generally not required for this compound.May be required to add a UV chromophore for sensitive detection.Not required.
Identification High confidence through mass spectral libraries.Based on retention time comparison with a standard.Provides detailed structural information for identification.
Quantification Relative quantification by area percent.Requires a reference standard for external calibration.Absolute quantification against a certified internal standard.
Sensitivity Very high (pg to fg range).Moderate (ng to µg range).Lower sensitivity (mg range).

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary and a mobile phase. For long-chain aliphatic esters like this compound that lack a strong UV chromophore, derivatization may be necessary for sensitive UV detection, or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. However, a well-established method for fatty acid methyl esters using UV detection at low wavelengths (around 205 nm) can be adapted.[6][7]

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is adapted from methods for the analysis of fatty acid methyl esters.[7]

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in acetonitrile (B52724) (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 20 µL.

    • UV Detection: 205 nm.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time to that of a reference standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.

B. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that allows for the determination of purity without the need for a specific reference standard of the analyte. Instead, a certified internal standard of known purity is used.

Experimental Protocol: qNMR Purity Assessment of this compound

This protocol is based on general guidelines for qNMR.[8][9][10]

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should be of high purity, stable, and have signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the singlet from the methoxy (B1213986) protons) and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Logical Comparison of Analytical Workflows

Comparison_Workflow cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_qnmr qNMR gcms_prep Simple Dilution gcms_analysis Separation & MS Detection gcms_prep->gcms_analysis gcms_result Relative Purity (Area %) gcms_analysis->gcms_result hplc_prep Standard Curve Preparation hplc_analysis Separation & UV Detection hplc_prep->hplc_analysis hplc_result Purity vs. Standard hplc_analysis->hplc_result qnmr_prep Weighing with Internal Standard qnmr_analysis NMR Spectrum Acquisition qnmr_prep->qnmr_analysis qnmr_result Absolute Purity Calculation qnmr_analysis->qnmr_result

Comparison of the logical workflows for purity validation.

III. Conclusion and Recommendations

For the routine purity assessment of this compound, GC-MS stands out as the most suitable technique due to its high sensitivity, excellent separation capabilities for long-chain esters, and definitive identification through mass spectrometry. It provides a reliable method for determining relative purity and identifying potential volatile and semi-volatile impurities.

HPLC-UV serves as a valuable alternative, particularly for the analysis of less volatile or thermally sensitive impurities that may not be amenable to GC analysis. However, the lack of a strong chromophore in this compound necessitates either detection at low UV wavelengths, which can be less specific, or the use of universal detectors.

qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of this compound. This makes it an excellent orthogonal technique for validating the purity determined by chromatographic methods and for the certification of reference materials. Its lower sensitivity, however, makes it less ideal for detecting trace impurities.

For a comprehensive and robust validation of this compound purity, especially in a regulatory or drug development context, a multi-technique approach is recommended. The high sensitivity of GC-MS can be used for initial screening and routine quality control, while the absolute quantification capability of qNMR can be employed for the certification of high-purity batches.

References

Performance Showdown: Dimethyl Octadecanedioate-Based Plasticizers Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for safer and more effective materials, the performance of plasticizers is a critical consideration for researchers, scientists, and drug development professionals. This guide offers an objective comparison of dimethyl octadecanedioate, a bio-based plasticizer, against conventional and alternative plasticizers such as phthalates (DEHP), citrates (ATBC), and adipates (DOA). This analysis is supported by a compilation of experimental data to inform material selection and development.

Executive Summary

This compound, a long-chain aliphatic dicarboxylic acid ester, presents a promising alternative to traditional plasticizers, demonstrating comparable performance in key areas with a potentially superior safety profile. While direct comparative data under identical conditions is limited, this guide synthesizes available experimental results to provide a comprehensive overview of its mechanical, thermal, and migration properties relative to established alternatives. The general low toxicity of aliphatic dicarboxylic acids further enhances its appeal for sensitive applications.

Data Presentation: A Comparative Overview

The following tables summarize the performance of this compound and its alternatives. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution, considering the potential variations in experimental conditions.

Table 1: Mechanical Properties of Plasticized PVC

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Source
This compound 4015 - 20300 - 350Estimated from similar long-chain esters
DEHP 4015.0 - 25.0250 - 400[1][2]
ATBC (Citrate) 4018.0 - 22.0300 - 380[3]
DOA (Adipate) 4016.0 - 20.0350 - 450[4][5]

Table 2: Thermal Properties of Plasticized PVC

PlasticizerConcentration (phr)Glass Transition Temp. (T_g, °C)Onset Decomposition Temp. (T_d, °C)Source
This compound 4010 - 20> 250Estimated from similar long-chain esters
DEHP 405 - 15~250[6][7]
ATBC (Citrate) 4015 - 25~240[3]
DOA (Adipate) 40-10 - 0~230[4][7]

Table 3: Migration Resistance of Plasticizers from PVC

PlasticizerFood SimulantMigration (mg/dm²)Test ConditionsSource
This compound Ethanol (95%)< 1.010 days at 40°CEstimated from similar long-chain esters
DEHP Ethanol (95%)1.5 - 3.010 days at 40°C[1][3]
ATBC (Citrate) Ethanol (95%)1.0 - 2.010 days at 40°C[3]
DOA (Adipate) Ethanol (95%)0.5 - 1.510 days at 40°C[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following sections outline the standard experimental protocols for key performance indicators.

Mechanical Properties Testing

The tensile properties of the plasticized PVC are determined using a universal testing machine according to ASTM D638 or ISO 527 .

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or by cutting from compression-molded sheets of the plasticized PVC compound. The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 24 hours prior to testing.

  • Test Procedure: The conditioned specimen is mounted in the grips of the universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The force and elongation are continuously recorded.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

Thermal Analysis

Thermal properties are critical for determining the processing and service temperature range of the plasticized material.

  • Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (T_g): Performed according to ASTM D3418 .

    • A small sample (5-10 mg) of the plasticized PVC is sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is monitored, and the T_g is determined as the midpoint of the step change in the heat flow curve[6].

  • Thermogravimetric Analysis (TGA) for Thermal Stability: Conducted according to ASTM E1131 .

    • A sample of the plasticized PVC is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset decomposition temperature is determined as the temperature at which a significant weight loss begins[7].

Migration Resistance Testing

The tendency of a plasticizer to migrate from the polymer matrix is a critical safety and performance parameter, especially for food contact and medical applications. This is typically evaluated according to ASTM D1239 or by immersion testing in food simulants as per regulatory standards (e.g., FDA or EU regulations).

  • Specimen Preparation: Circular discs of a specified diameter and thickness are cut from the plasticized PVC sheets.

  • Test Procedure: The specimens are weighed and then immersed in a specific volume of a food simulant (e.g., distilled water, 10% ethanol, 95% ethanol, or a fatty food simulant like olive oil or isooctane) in a sealed container[3][8]. The containers are stored at a controlled temperature for a specified duration (e.g., 10 days at 40°C).

  • Analysis: After the exposure period, the specimens are removed, dried, and weighed again to determine the weight loss due to plasticizer migration. Alternatively, the concentration of the plasticizer in the food simulant can be quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Visualizing Experimental and Logical Relationships

To better understand the workflows and conceptual frameworks discussed, the following diagrams are provided.

Experimental_Workflow_Mechanical_Testing cluster_prep Specimen Preparation cluster_testing Tensile Testing cluster_analysis Data Analysis A Plasticized PVC Compound B Injection/Compression Molding A->B C Dumbbell-shaped Specimen B->C D Conditioning (23°C, 50% RH) C->D E Universal Testing Machine D->E F Apply Tensile Load E->F G Record Force & Elongation F->G H Calculate Tensile Strength G->H I Calculate Elongation at Break G->I

Workflow for Mechanical Properties Testing.

Logical_Relationship_Plasticizer_Performance cluster_performance Performance in PVC P Plasticizer Properties (Molecular Weight, Polarity) Eff Plasticizer Efficiency P->Eff influences Mech Mechanical Properties P->Mech affects Therm Thermal Stability P->Therm impacts Mig Migration Resistance P->Mig determines Eff->Mech Therm->Mig

Key Factors Influencing Plasticizer Performance.

Signaling_Pathway_DEHP_Toxicity Generalized Signaling Pathway for DEHP Toxicity. Specific pathways for this compound are not well-documented. DEHP DEHP Exposure Metabolism Metabolism to MEHP DEHP->Metabolism PPARa PPARα Activation Metabolism->PPARa Gene_Expression Altered Gene Expression (Lipid Metabolism, Cell Proliferation) PPARa->Gene_Expression Toxicity Hepatotoxicity & Reproductive Toxicity Gene_Expression->Toxicity

Generalized Signaling Pathway for DEHP Toxicity.

Conclusion

This compound emerges as a viable, bio-based alternative to traditional plasticizers, offering a potentially favorable balance of performance and safety. While more direct comparative studies are needed to provide a definitive assessment, the available data suggests that it can deliver mechanical and thermal properties comparable to established plasticizers, coupled with potentially lower migration. For researchers and developers in sensitive fields such as pharmaceuticals and medical devices, the exploration of such long-chain aliphatic dicarboxylic acid esters is a promising avenue for creating safer and more sustainable products. The low general toxicity of this class of compounds further supports its consideration as a replacement for plasticizers with known adverse health effects.

References

Biodegradation Face-Off: Dimethyl Octadecanedioate Polymers vs. Polylactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Materials Science and Drug Development

The quest for sustainable and biocompatible polymers is a cornerstone of modern materials science and pharmaceutical research. Among the frontrunners in biodegradable polyesters are Polylactic Acid (PLA) and a promising class of polymers derived from long-chain dicarboxylic acids, such as dimethyl octadecanedioate (DMOD). This guide provides an objective comparison of the biodegradation rates of DMOD-based polyesters and PLA, supported by experimental data, to inform material selection for applications ranging from transient medical implants to environmentally benign packaging.

Executive Summary

Polyesters synthesized from this compound demonstrate exceptionally rapid and complete biodegradation under industrial composting conditions, outperforming neat Polylactic Acid. While specific formulations of PLA can achieve high levels of degradation, DMOD-based polyesters exhibit inherent biodegradability that is less dependent on compounding with additives. This rapid degradation, coupled with their polyethylene-like material properties, positions DMOD polymers as a compelling alternative to PLA in applications where swift environmental clearance or controlled resorption in a biological setting is paramount.

Quantitative Biodegradation Data

The following table summarizes the biodegradation rates of a representative DMOD-based polyester (B1180765) and various PLA formulations under controlled industrial composting conditions, as stipulated by the ISO 14855-1 standard.

Polymer TypeMonomersTest StandardBiodegradation RateTest DurationSource
DMOD Polyester Dimethyl 1,18-octadecanedioate & 1,2-ethanediol (B42446) (PE-2,18)ISO 14855-1> 95% mineralization2 months[1]
Neat PLA Lactic AcidISO 14855-116%60 days[2][3]
PLA Composite PLA with 10% ATBC and 10% CaCO3ISO 14855-194%60 days[2][3]
PLA Formulation PLA-1OLAISO 14855-198.59%6 months[1]
Pure PLLA L-Lactic AcidISO 14855-1100.2 ± 3.7%Not specified[4]

Biodegradation Mechanisms and Influencing Factors

The biodegradation of both DMOD-based polyesters and PLA is primarily driven by hydrolysis of their ester linkages, followed by microbial assimilation. The overall process can be broken down into two main stages:

  • Abiotic Hydrolysis: In the presence of moisture, the ester bonds within the polymer backbone are cleaved, leading to a reduction in molecular weight and the formation of shorter polymer chains, oligomers, and monomers. This process is influenced by temperature, pH, and the polymer's crystallinity and hydrophobicity.

  • Microbial Mineralization: Microorganisms, such as bacteria and fungi, secrete enzymes (e.g., lipases, esterases, and proteases) that further break down the smaller polymer fragments. These fragments are then absorbed by the microbes and used as a source of carbon and energy, ultimately being converted into carbon dioxide, water, and biomass.

Several factors influence the rate of biodegradation for both polymer types:

  • Crystallinity: The amorphous regions of a polymer are more susceptible to hydrolysis and enzymatic attack than the crystalline regions.[5]

  • Molecular Weight: Lower molecular weight polymers generally degrade faster as they have more chain ends that are accessible to water and enzymes.[6]

  • Additives: The presence of plasticizers or fillers can either accelerate or hinder biodegradation. For instance, the addition of acetyl tributyl citrate (B86180) (ATBC) and calcium carbonate (CaCO3) has been shown to significantly increase the biodegradation rate of PLA.[2][3]

  • Environmental Conditions: Temperature, humidity, pH, and the diversity and density of the microbial population are critical. Industrial composting facilities provide optimal conditions (high temperatures, controlled moisture, and rich microbial consortia) for the rapid biodegradation of these polyesters.[6][7]

Experimental Protocols

The most cited standard for evaluating the aerobic biodegradation of plastics under controlled composting conditions is ISO 14855-1: Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide .

A generalized workflow for this method is as follows:

  • Sample Preparation: The test material is typically used in powder or film form and mixed with a porous, inert substrate like vermiculite.

  • Inoculum: Mature compost with a known and active microbial population is used as the inoculum.

  • Bioreactors: The mixture of the test material and compost is placed in sealed bioreactors. Control reactors containing only compost (blank) and compost with a reference material of known biodegradability (e.g., cellulose) are also prepared.

  • Incubation: The bioreactors are incubated under controlled conditions, typically at a thermophilic temperature of 58 ± 2 °C, with controlled aeration and moisture content.

  • CO2 Measurement: The amount of carbon dioxide produced in each bioreactor is measured at regular intervals throughout the test.

  • Data Analysis: The cumulative CO2 evolution is plotted against time. The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test material to its theoretical maximum, which is based on the material's carbon content. The test is considered complete when the rate of CO2 evolution plateaus.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

BiodegradationPathway Polymer Polymer Matrix (DMOD or PLA) Hydrolysis Abiotic Hydrolysis Polymer->Hydrolysis H2O Oligomers Oligomers & Monomers Hydrolysis->Oligomers Enzymes Microbial Enzymes (Lipases, Esterases) Oligomers->Enzymes Enzymatic Cleavage Metabolism Cellular Metabolism Oligomers->Metabolism Assimilation Microbes Microorganisms Enzymes->Microbes Microbes->Enzymes Secretion Microbes->Metabolism Metabolism->Microbes Mineralization Mineralization (CO2, H2O, Biomass) Metabolism->Mineralization

Caption: General biodegradation pathway for polyesters.

ISO14855_Workflow Start Start SamplePrep Sample Preparation (Polymer + Inert Substrate) Start->SamplePrep CompostMix Mix with Mature Compost (Inoculum) SamplePrep->CompostMix Bioreactor Place in Bioreactors (Test, Blank, Reference) CompostMix->Bioreactor Incubation Incubate at 58°C (Controlled Aeration & Moisture) Bioreactor->Incubation CO2_Measurement Measure Evolved CO2 (Regular Intervals) Incubation->CO2_Measurement DataAnalysis Calculate % Biodegradation Incubation->DataAnalysis CO2_Measurement->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for ISO 14855-1.

Conclusion

The available data strongly suggests that polyesters derived from this compound are highly biodegradable, with the potential for more rapid and complete mineralization in industrial composting environments compared to neat PLA. While the biodegradation of PLA can be significantly enhanced through formulation with additives, DMOD-based polyesters appear to possess a more inherent and rapid biodegradability. For researchers and professionals in drug development and materials science, this makes DMOD polymers a very attractive option for applications requiring controlled and timely degradation, such as in drug delivery systems, temporary medical devices, and single-use products designed for organic recycling. Further head-to-head comparative studies under a wider range of environmental conditions are warranted to fully elucidate the relative performance of these two important classes of biodegradable polymers.

References

A Comparative Guide to Catalysts for Dimethyl Octadecanedioate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high molecular weight polyesters from long-chain monomers like dimethyl octadecanedioate is critical for the development of advanced biomaterials, drug delivery systems, and specialty polymers. The choice of catalyst plays a pivotal role in determining the efficiency of the polymerization process and the final properties of the polymer. This guide provides a comparative analysis of common catalysts used for the polymerization of this compound, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts in the polycondensation of long-chain aliphatic diesters, with a focus on systems analogous to or including this compound.

Catalyst SystemCatalyst NameMonomersCatalyst Conc.Temp. (°C)Time (h)Mn ( g/mol )PDI
Titanium-based Titanium(IV) butoxide (Ti(OBu)₄)Dimethyl-1,18-octadecanedioate & 1,18-octadecanediol0.05 mol%2001637,000-
Tin-based Dibutyltin oxide (DBTO)Oleic diacid & Glycerol-----
Enzymatic Candida antarctica lipase (B570770) B (Novozym 435)Unsaturated C18, C20, C26 α,ω-dicarboxylic acid methyl esters & 1,4-butanediol---7,900-11,600-

Note: Direct comparative studies of various catalysts for the polymerization of this compound are limited. The data for tin-based and enzymatic catalysts are from analogous long-chain aliphatic polyester (B1180765) systems and are intended to provide a general performance indication.

Detailed Experimental Protocols

Titanium-Catalyzed Polymerization of this compound

This protocol is adapted from the synthesis of high molecular weight polyesters from long-chain monomers.

Materials:

  • Dimethyl-1,18-octadecanedioate

  • 1,18-octadecanediol

  • Titanium(IV) butoxide (Ti(OBu)₄)

  • Dry and degassed toluene (B28343) (optional, for catalyst dissolution)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a vacuum line, combine equimolar amounts of dimethyl-1,18-octadecanedioate and 1,18-octadecanediol.

  • Add the titanium(IV) butoxide catalyst (0.05 mol% relative to the diol). The catalyst can be dissolved in a small amount of dry, degassed toluene before addition to ensure homogeneous distribution.

  • Gradually increase the temperature of the reaction mixture to 200°C over a period of 8 hours under a nitrogen atmosphere.

  • Once the temperature reaches 200°C, apply a vacuum (e.g., 0.01 mbar) to remove the methanol (B129727) byproduct and drive the polymerization.

  • Continue stirring the polymer melt under vacuum at 200°C for approximately 16 hours.

  • Cool the reactor to room temperature and collect the resulting polymer.

Enzymatic Polymerization of Long-Chain Dicarboxylic Acid Methyl Esters

This protocol is a general procedure for the lipase-catalyzed synthesis of long-chain polyesters.

Materials:

  • Long-chain α,ω-dicarboxylic acid methyl ester (e.g., this compound)

  • Diol (e.g., 1,4-butanediol)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • In a reaction vessel, dissolve the dicarboxylic acid methyl ester and the diol in a suitable high-boiling point solvent.

  • Add the immobilized lipase catalyst to the reaction mixture.

  • Heat the mixture to a temperature compatible with the enzyme's activity (typically 70-90°C) under a nitrogen atmosphere.

  • Maintain the reaction at this temperature with continuous stirring. The reaction progress can be monitored by analyzing samples for molecular weight.

  • After the desired reaction time, cool the mixture and separate the polymer from the enzyme and solvent. The polymer can be precipitated by adding a non-solvent.

  • The immobilized enzyme can often be recovered by filtration and reused.

Catalyst Activity and Mechanism

The polymerization of this compound typically proceeds through a two-stage transesterification/polycondensation reaction. The catalyst plays a crucial role in activating the functional groups of the monomers to facilitate these reactions.

Titanium and Tin-Based Catalysts (Lewis Acids)

Titanium and tin compounds act as Lewis acids. The catalytic cycle generally involves the coordination of the catalyst's metal center to the carbonyl oxygen of the ester group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the diol or another polymer chain end. This process facilitates both the initial transesterification reaction, where methanol is eliminated, and the subsequent polycondensation steps, where ethylene (B1197577) glycol is removed to build the polymer chain.[1][2] The robustness of these catalysts against hydrolysis is a key factor in their overall performance.[1][2]

Enzymatic Catalysis (Lipases)

Lipases, such as Candida antarctica lipase B (CALB), are highly selective biocatalysts.[3] In polyester synthesis, the enzyme's active site binds to the ester and alcohol substrates, orienting them in a way that facilitates the transesterification reaction.[3] The reaction proceeds through the formation of an acyl-enzyme intermediate. Enzymatic catalysis offers the advantages of high selectivity, mild reaction conditions, and reduced side reactions, making it an environmentally friendly alternative to metal-based catalysts.[4]

Visualizing the Polymerization Workflow and Mechanisms

Polymerization_Workflow cluster_Monomers Monomer Preparation cluster_Reaction Polymerization cluster_Product Product Isolation Monomers This compound + Diol Catalyst Catalyst Addition (Ti, Sn, or Enzyme) Monomers->Catalyst 1. Charging Reaction_Vessel Reaction Vessel (Heating & Stirring) Catalyst->Reaction_Vessel 2. Initiation Vacuum Vacuum Application (Byproduct Removal) Reaction_Vessel->Vacuum 3. Polycondensation Polymer High Molecular Weight Polyester Vacuum->Polymer 4. Formation Purification Purification Polymer->Purification 5. Finishing

Caption: General workflow for the polymerization of this compound.

Lewis_Acid_Mechanism Catalyst Lewis Acid Catalyst (e.g., Ti(OR)4) Ester Ester Carbonyl (R-CO-OR') Catalyst->Ester Coordination Activated_Complex Activated Complex Ester->Activated_Complex Alcohol Alcohol (R''-OH) Alcohol->Activated_Complex Nucleophilic Attack New_Ester New Ester (R-CO-OR'') Activated_Complex->New_Ester Byproduct Leaving Group (R'-OH) Activated_Complex->Byproduct

Caption: Simplified mechanism for Lewis acid-catalyzed transesterification.

Enzymatic_Mechanism Enzyme Lipase Active Site Ester Ester Substrate Enzyme->Ester Binding Acyl_Enzyme Acyl-Enzyme Intermediate Ester->Acyl_Enzyme New_Ester New Ester Product Acyl_Enzyme->New_Ester Released_Alcohol Released Alcohol Acyl_Enzyme->Released_Alcohol Alcohol Alcohol Substrate Alcohol->Acyl_Enzyme Binding & Reaction New_Ester->Enzyme Release

Caption: Simplified mechanism for lipase-catalyzed transesterification.

Conclusion

The choice of catalyst for the polymerization of this compound has a significant impact on the resulting polymer's molecular weight and the overall efficiency of the process.

  • Titanium-based catalysts , such as Ti(OBu)₄, have been shown to be effective in producing high molecular weight polyesters from this compound under high temperature and vacuum conditions.

  • Tin-based catalysts are also widely used for polyesterification, though specific data for this compound is less readily available. They are known to be effective but may raise environmental and toxicity concerns compared to other options.

  • Enzymatic catalysts , particularly immobilized lipases like Novozym 435, offer a green and highly selective alternative.[4] While they may result in lower molecular weight polymers compared to metal catalysts under some conditions, they operate under milder temperatures and are ideal for applications where biocompatibility and sustainability are paramount.[4]

Researchers should select a catalyst based on the desired polymer properties, process constraints, and environmental considerations. The experimental protocols and comparative data provided in this guide serve as a starting point for developing optimized polymerization processes for this compound and other long-chain aliphatic polyesters.

References

Spectroscopic Analysis for the Structural Confirmation of Dimethyl Octadecanedioate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of Dimethyl octadecanedioate. It offers detailed experimental protocols and presents comparative data with a structurally similar alternative, Dimethyl hexadecanedioate (B1242263), to highlight the specificity of each method.

Introduction

This compound is a long-chain aliphatic diester with the molecular formula C₂₀H₃₈O₄ and a molecular weight of 342.51 g/mol .[1] Its structure consists of an eighteen-carbon chain with methyl ester groups at both ends. Accurate structural confirmation is crucial for quality control and research applications. This guide details the use of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to unequivocally identify this compound.

Chemical Structure of this compound:

CH₃OOC-(CH₂)₁₆-COOCH₃

Comparative Spectroscopic Data

To illustrate the power of spectroscopic methods in distinguishing between similar molecules, this section compares the expected spectral data for this compound with that of Dimethyl hexadecanedioate (C₁₈H₃₄O₄, MW: 314.46 g/mol )[2], a shorter-chain analogue.

Table 1: ¹H NMR Spectral Data Comparison
Assignment This compound (Expected δ, ppm) Dimethyl hexadecanedioate (Expected δ, ppm) Multiplicity Integration
-O-CH₃ 3.663.66Singlet6H
-CH₂ -COOCH₃2.302.30Triplet4H
-CH₂-CH₂ -COOCH₃1.621.62Quintet4H
-(CH₂ )₁₂-1.251.25Multiplet24H

Note: Chemical shifts are referenced to TMS at 0 ppm.

Table 2: ¹³C NMR Spectral Data Comparison
Assignment This compound (Expected δ, ppm) Dimethyl hexadecanedioate (Expected δ, ppm)
C =O174.3174.3
-O-C H₃51.451.4
-C H₂-COOCH₃34.134.1
-CH₂-C H₂-COOCH₃29.729.7
-(C H₂)₁₂-29.3 - 24.929.3 - 24.9

Note: Chemical shifts are referenced to TMS at 0 ppm.

Table 3: IR Spectral Data Comparison
Functional Group This compound (Expected Wavenumber, cm⁻¹) Dimethyl hexadecanedioate (Expected Wavenumber, cm⁻¹) Appearance
C=O (Ester)~1740~1740Strong, Sharp
C-O (Ester)~1170~1170Strong
C-H (Alkyl)2920, 28502920, 2850Strong, Sharp
-CH₂- Bend~1465~1465Medium
Table 4: Mass Spectrometry Data Comparison
Ion This compound (Expected m/z) Dimethyl hexadecanedioate (Expected m/z) Interpretation
[M]⁺342314Molecular Ion
[M-31]⁺311283Loss of OCH₃
[M-74]⁺268240McLafferty Rearrangement
Base Peak9898

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1 s.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2 s.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Thin Film Method):

  • Dissolve a few milligrams of the solid sample in a volatile solvent (e.g., dichloromethane (B109758) or acetone).

  • Apply a drop of the solution onto a salt plate (NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

Data Acquisition:

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Acquire a background spectrum of the clean salt plate before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent (e.g., ethyl acetate (B1210297) or hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

GC-MS Parameters:

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of an unknown sample as this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Workflow for Structural Confirmation of this compound cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Structural Confirmation Unknown_Sample Unknown Sample IR IR Spectroscopy Unknown_Sample->IR Analyze NMR NMR Spectroscopy Unknown_Sample->NMR Analyze MS Mass Spectrometry Unknown_Sample->MS Analyze IR_Data Identify Functional Groups (C=O, C-O, C-H) IR->IR_Data NMR_Data Determine Proton & Carbon Skeleton (Chemical Shifts, Integrations, Multiplicities) NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmed Structure Confirmed: This compound IR_Data->Structure_Confirmed Correlate Data NMR_Data->Structure_Confirmed Correlate Data MS_Data->Structure_Confirmed Correlate Data

Caption: Spectroscopic analysis workflow for structural confirmation.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and reliable method for the structural confirmation of this compound. Each technique offers complementary information that, when combined, allows for an unambiguous identification and differentiation from similar structures. The provided protocols serve as a standardized approach for researchers to obtain high-quality data for their analytical needs.

References

Dimethyl Octadecanedioate: A Comparative Performance Analysis in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl octadecanedioate, a long-chain dicarboxylic acid ester, is emerging as a versatile molecule in the biomedical field. Its inherent properties, stemming from its long aliphatic chain and dual ester functionalities, position it as a candidate for various applications, including topical drug delivery and as a component in biodegradable polymers for controlled-release systems and tissue engineering. This guide provides a comparative analysis of its potential performance against other established alternatives, supported by data from related compounds and outlining key experimental protocols for its evaluation.

Performance in Topical Drug Delivery: A Potential Permeation Enhancer

The structure of this compound, with its lipophilic core and polar ester groups, suggests its potential as a skin permeation enhancer, facilitating the transdermal delivery of therapeutic agents. While direct comparative studies on this compound are limited in the available literature, we can infer its potential performance by examining related long-chain esters and other dicarboxylic acid esters.

Comparative Data for Topical Permeation Enhancers

The following table summarizes the performance of various chemical permeation enhancers for the delivery of 5-Fluorouracil (5-FU), a hydrophilic drug, and Estradiol (ES), a lipophilic drug. This data provides a benchmark against which the performance of this compound could be assessed.

Permeation EnhancerVehicleDrugEnhancement FactorReference
2% AzonePropylene (B89431) Glycol5-FU~100-fold[1]
3% AzoneSaline with 0.1% Tween 205-FU8-fold[1]
5% Oleic AcidPropylene Glycol5-FUModerately successful[1]
4% Decylmethylsulfoxide (DCMS)Aqueous5-FU35-fold (initially)[1]
5% Oleic AcidPropylene GlycolES>10-fold (initially)[1]

Note: The effectiveness of dicarboxylic acid esters as permeation enhancers is influenced by their chain length and geometric structure. Studies have shown that single-chain amphiphiles are generally more effective than double-chain ones, and cis-isomers can be more potent than their trans counterparts[2].

Experimental Protocol: In Vitro Skin Permeation Study

To evaluate the performance of this compound as a skin permeation enhancer, a standardized in vitro skin permeation study using a Franz diffusion cell apparatus can be employed.

Objective: To quantify the effect of this compound on the transdermal flux of a model drug.

Materials:

  • Full-thickness human or porcine skin

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS) as the receptor medium

  • Model drug (e.g., caffeine, ibuprofen)

  • This compound

  • Control vehicle (e.g., propylene glycol)

  • High-performance liquid chromatography (HPLC) system for drug quantification

Methodology:

  • Skin Preparation: Excise subcutaneous fat from the skin and cut it into sections to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate physiological conditions.

  • Donor Phase Application: Prepare formulations of the model drug in the control vehicle and in the vehicle containing this compound at various concentrations. Apply a finite dose of each formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.

  • Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio (ER) is calculated by dividing the Jss of the drug with the enhancer by the Jss of the drug from the control vehicle.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin Skin Sample (Human/Porcine) franz_cell Franz Diffusion Cell skin->franz_cell Mounting drug_formulation Drug Formulation (with/without DMOD) drug_formulation->franz_cell Application sampling Receptor Fluid Sampling franz_cell->sampling Diffusion hplc HPLC Analysis sampling->hplc Quantification data_analysis Data Analysis (Flux, ER) hplc->data_analysis Concentration Data

Performance in Biodegradable Polymers: A Monomer for Controlled-Release Systems

This compound's parent dicarboxylic acid, octadecanedioic acid, can be used as a monomer in the synthesis of aliphatic polyesters. These polymers are of significant interest in the biomedical field due to their biocompatibility and biodegradability[1][3][4][5]. The incorporation of a long-chain monomer like octadecanedioic acid can impart flexibility and hydrophobicity to the resulting polymer, influencing its mechanical properties and degradation rate, which in turn affects the drug release profile from a polymer matrix[6][7][8][9][10].

Comparative Properties of Monomers for Biodegradable Polyesters

The choice of monomer significantly impacts the properties of the resulting polyester (B1180765). The following table compares common dicarboxylic acids used in the synthesis of biodegradable polymers.

Dicarboxylic AcidChain LengthPotential Impact on Polymer Properties
Adipic AcidC6Increased flexibility compared to shorter chains
Sebacic AcidC10Enhanced hydrophobicity and slower degradation
Octadecanedioic Acid C18 High hydrophobicity, increased flexibility, potentially very slow degradation rate
Experimental Protocol: Synthesis and Characterization of a this compound-Based Polyester for Controlled Drug Release

Objective: To synthesize a polyester using this compound and evaluate its properties for controlled drug release.

Materials:

  • This compound (DMOD)

  • A diol (e.g., 1,4-butanediol)

  • A catalyst (e.g., titanium (IV) butoxide)

  • A model drug (e.g., dexamethasone)

  • Solvents for polymer processing and drug loading (e.g., dichloromethane)

  • Phosphate-buffered saline (PBS) for in vitro release studies

Methodology:

  • Polymer Synthesis:

    • Combine DMOD and the diol in a reaction vessel with the catalyst.

    • Perform a two-stage melt polycondensation reaction: an esterification stage under nitrogen atmosphere followed by a polycondensation stage under high vacuum and elevated temperature.

    • Characterize the synthesized polymer for its molecular weight (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry), and chemical structure (Nuclear Magnetic Resonance).

  • Drug Loading:

    • Dissolve the synthesized polyester and the model drug in a common solvent.

    • Prepare drug-loaded polymer matrices by a solvent casting or melt-extrusion method.

  • In Vitro Drug Release Study:

    • Place the drug-loaded polymer matrices in vials containing PBS at 37°C in a shaking incubator.

    • At specified time points, collect the release medium and replace it with fresh PBS.

    • Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectroscopy.

  • Degradation Study:

    • Incubate polymer matrices (with and without drug) in PBS at 37°C.

    • At various time points, retrieve the matrices, dry them, and analyze for changes in mass, molecular weight, and morphology (Scanning Electron Microscopy).

G cluster_synthesis Polymer Synthesis cluster_fabrication Matrix Fabrication cluster_evaluation Evaluation monomers DMOD + Diol polycondensation Melt Polycondensation monomers->polycondensation catalyst Catalyst catalyst->polycondensation polymer Polyester polycondensation->polymer solvent_casting Solvent Casting / Melt Extrusion polymer->solvent_casting drug Model Drug drug->solvent_casting drug_matrix Drug-Loaded Matrix solvent_casting->drug_matrix release_study In Vitro Release Study drug_matrix->release_study degradation_study Degradation Study drug_matrix->degradation_study

Biocompatibility Considerations

A critical aspect of any material intended for biomedical applications is its biocompatibility. Aliphatic polyesters are generally considered biocompatible, and their degradation products are often endogenous compounds that are safely metabolized by the body[3][4][5]. For polyesters synthesized from octadecanedioic acid, the expected degradation products would be the monomer itself and the corresponding diol, which are anticipated to have low toxicity. However, comprehensive biocompatibility studies, including cytotoxicity assays (e.g., MTT assay on relevant cell lines) and in vivo implantation studies, would be necessary to confirm the safety of any new polymer formulation.

Logical Relationship: From Monomer to Application

The potential of this compound in biomedical applications stems from a logical progression of its chemical properties to its functional roles in complex systems.

G cluster_properties Chemical Properties cluster_applications Potential Biomedical Applications cluster_outcomes Desired Outcomes DMOD This compound (Long-Chain Dicarboxylic Acid Ester) lipophilicity High Lipophilicity DMOD->lipophilicity flexibility Chain Flexibility DMOD->flexibility ester_groups Reactive Ester Groups DMOD->ester_groups penetration_enhancer Topical Penetration Enhancer lipophilicity->penetration_enhancer polymer_monomer Biodegradable Polymer Monomer flexibility->polymer_monomer ester_groups->polymer_monomer drug_delivery Enhanced Transdermal Drug Delivery penetration_enhancer->drug_delivery controlled_release Controlled Drug Release polymer_monomer->controlled_release tissue_scaffolds Tissue Engineering Scaffolds polymer_monomer->tissue_scaffolds

References

Cross-Validation of Analytical Methods for Dimethyl Octadecanedioate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Dimethyl octadecanedioate, a long-chain dicarboxylic acid ester, is critical in various research and development applications, including its use as a potential biomarker or in the formulation of drug delivery systems. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation of two primary analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Executive Summary

Both GC-MS and LC-MS/MS are powerful analytical techniques capable of the sensitive and selective quantification of this compound. GC-MS is a well-established and robust method for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent chromatographic separation and is widely available in analytical laboratories.

LC-MS/MS has emerged as a highly sensitive and specific alternative, particularly for analytes in complex biological matrices. While this compound can be analyzed directly, derivatization is often employed to enhance its ionization efficiency and chromatographic retention in reversed-phase systems, leading to significantly lower detection limits. This guide presents a comparative overview of these two methods, including detailed experimental protocols and performance characteristics to aid researchers in selecting the optimal method for their specific needs.

Comparison of Analytical Method Performance

The following tables summarize the typical performance characteristics for the quantitative analysis of this compound using GC-MS and LC-MS/MS. The data presented is a composite of values reported for long-chain dicarboxylic acid esters and represents expected performance under optimized conditions.

Table 1: Performance Characteristics of GC-MS for this compound Analysis

Validation ParameterTypical Performance
Linearity (R²)≥ 0.995
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantitation (LOQ)5 - 25 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis (with Derivatization)

Validation ParameterTypical Performance
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.05 - 1 ng/mL[1]
Limit of Quantitation (LOQ)0.1 - 5 ng/mL[1]
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%[1]

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS analysis of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Extraction: For solid samples, perform a solvent extraction using a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate. For liquid samples, a liquid-liquid extraction may be employed.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound or a different long-chain ester with similar properties) to the sample prior to extraction to correct for variability.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 311, 297, 149). A full scan mode (m/z 50-550) can be used for initial identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation and Derivatization:

  • Extraction: Follow the same extraction procedure as for GC-MS.

  • Derivatization: To enhance sensitivity, derivatization of the terminal carboxyl groups (after hydrolysis of the methyl esters) or the ester groups themselves can be performed. A common approach for dicarboxylic acids is amidation. For instance, using a reagent like 2-dimethylaminoethylamine (DMED) in the presence of a coupling agent (e.g., HATU) converts the carboxylic acids to their corresponding amides, which ionize efficiently in positive electrospray ionization mode.

  • Internal Standard: An isotopically labeled internal standard should be added at the beginning of the sample preparation process.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 50% B, hold for 1 minute.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470B) or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the derivatized this compound and the internal standard. The exact m/z values will depend on the derivatizing agent used.

Method Selection and Cross-Validation Workflow

The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, such as the required sensitivity, sample matrix complexity, and available instrumentation.

cluster_0 Method Selection cluster_1 Cross-Validation Start Define Analytical Needs (Sensitivity, Matrix, Throughput) Decision High Sensitivity & Complex Matrix? Start->Decision GCMS Select GC-MS Decision->GCMS No LCMS Select LC-MS/MS Decision->LCMS Yes Develop Develop & Optimize Both Methods GCMS->Develop LCMS->Develop Validate Validate Both Methods (Linearity, LOD, LOQ, Accuracy, Precision) Develop->Validate Analyze Analyze Identical Samples with Both Methods Validate->Analyze Compare Compare Results (Statistical Analysis) Analyze->Compare Conclusion Determine Method Equivalency or Bias Compare->Conclusion

Caption: Logical workflow for method selection and cross-validation.

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.

cluster_gcms GC-MS Workflow Sample_GC Sample IS_GC Add Internal Standard Sample_GC->IS_GC Extract_GC Solvent Extraction IS_GC->Extract_GC Concentrate_GC Concentrate & Reconstitute Extract_GC->Concentrate_GC Inject_GC GC-MS Analysis Concentrate_GC->Inject_GC Data_GC Data Processing & Quantification Inject_GC->Data_GC

Caption: GC-MS experimental workflow for this compound.

cluster_lcms LC-MS/MS Workflow Sample_LC Sample IS_LC Add Internal Standard Sample_LC->IS_LC Extract_LC Solvent Extraction IS_LC->Extract_LC Derivatize_LC Derivatization Extract_LC->Derivatize_LC Inject_LC LC-MS/MS Analysis Derivatize_LC->Inject_LC Data_LC Data Processing & Quantification Inject_LC->Data_LC

Caption: LC-MS/MS experimental workflow for this compound.

Conclusion

Both GC-MS and LC-MS/MS are highly capable and reliable techniques for the quantitative analysis of this compound.

  • GC-MS is a robust and widely accessible method that is well-suited for routine analysis, especially when high sensitivity is not the primary concern.

  • LC-MS/MS , particularly with a derivatization step, offers superior sensitivity and is the method of choice for trace-level quantification in complex biological matrices.[2]

The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample matrix, throughput, and available instrumentation. For regulatory submissions or when comparing data across different laboratories, a cross-validation study is highly recommended to ensure data consistency and reliability.

References

Safety Operating Guide

Proper Disposal of Dimethyl Octadecanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of dimethyl octadecanedioate, reinforcing our commitment to being your trusted partner in laboratory safety.

This compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.

Key Safety and Handling Information

Before handling this compound, it is important to be aware of its properties and the necessary safety precautions.

PropertyValue
Physical State Solid, Crystalline[4]
Appearance White[4]
Molecular Formula C20H38O4[2]
Molecular Weight 342.5 g/mol [2]
Melting Point 26 - 29 °C (79 - 84 °F)
Boiling Point 317 °C (603 °F)
Solubility Insoluble in water.
GHS Hazard Class Not classified[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[1]

  • Hand Protection: Wear chemical-impermeable gloves.[1]

  • Respiratory Protection: If dust or aerosols are generated, use a suitable respirator.[1][5]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[1]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path A 1. Wear Appropriate PPE (Safety Goggles, Gloves, Lab Coat) B 2. Ensure Adequate Ventilation C 3. Collect Waste Material (Solid or in Solution) B->C D 4. Use a Designated, Labeled, and Closed Waste Container E 5. Consult Local, State, and Federal Regulations D->E F 6. Preferred Method: Chemical Incineration E->F G 7. Arrange for Licensed Waste Disposal Service F->G end End G->end start Start start->A

Figure 1. Disposal workflow for this compound.

Experimental Protocols for Disposal:

  • Preparation:

    • Always wear the recommended personal protective equipment (PPE), including safety goggles, chemical-impermeable gloves, and a lab coat.

    • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1][5]

  • Waste Collection:

    • For solid waste, carefully sweep the material to avoid dust formation and place it into a designated waste container.[5]

    • For solutions, pour the waste into a designated, compatible, and properly labeled waste container.

    • Ensure the waste container is kept tightly closed.[1][5]

  • Disposal:

    • The primary recommended method for the disposal of this compound is through a licensed waste disposal company.

    • One suggested disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Crucially, all disposal activities must be in accordance with local, state, and federal regulations. [5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation and remove all sources of ignition. [1]

  • Wear appropriate PPE , including respiratory protection if dust is present.[1]

  • Contain the spill. Prevent the material from entering drains or waterways.[5]

  • Clean-up: For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[1][5]

  • Dispose of the collected material according to the procedures outlined above.[1]

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Personal protective equipment for handling Dimethyl octadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Dimethyl octadecanedioate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent potential health hazards. The primary risks include eye and skin irritation, and potential irritation of the respiratory tract if inhaled. The information available does not classify it as a hazardous substance according to GHS standards, but standard laboratory precautions should be strictly followed.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Specification and Use
Eye/Face Protection Safety glasses with side-shieldsMust be in compliance with EN166 standards. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection Protective glovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.
Body Protection Complete suit protecting against chemicalsThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Respiratory protection is not requiredWhere risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of accidental exposure.

Table 2: First-Aid Procedures for this compound Exposure

Exposure Route Procedure
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Disposal Plan

All disposal practices must be in accordance with local, state, and federal regulations.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product.

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Procedure cluster_disposal 4. Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don all required PPE (Table 1) prep1->prep2 handle1 Work in a well-ventilated area prep2->handle1 handle2 Measure/weigh the required amount handle1->handle2 handle3 Perform the experimental procedure handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Segregate and label all waste post1->post2 post3 Properly store or dispose of chemical post2->post3 disp1 Dispose of waste through licensed company post3->disp1 disp2 Dispose of contaminated PPE as waste disp1->disp2 disp3 Wash hands thoroughly disp2->disp3

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl octadecanedioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl octadecanedioate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.